N-(4-fluorophenyl)-4-hydroxybenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWSUBIYNNYVJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-fluorophenyl)-4-hydroxybenzamide
Abstract
N-(4-fluorophenyl)-4-hydroxybenzamide is a synthetic organic compound featuring a core benzamide structure, which is prevalent in numerous pharmacologically active molecules. The strategic placement of a fluorine atom on one phenyl ring and a hydroxyl group on the other imparts distinct physicochemical characteristics that are critical for its behavior in biological and chemical systems. This technical guide provides a comprehensive analysis of these properties, offering both theoretical insights and validated experimental protocols for their determination. We will delve into the compound's solubility, stability, and spectroscopic profile, providing researchers, particularly those in drug development, with the foundational data and methodologies required for advanced studies.
Chemical Identity and Structure
The fundamental step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic amide derivative. Its structure consists of a central amide linkage connecting a 4-fluorophenyl group and a 4-hydroxyphenyl group. This arrangement allows for significant hydrogen bonding capabilities and introduces electronic effects from the electron-withdrawing fluorine and electron-donating hydroxyl group.
| Identifier | Data | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₃H₁₀FNO₂ | [1][2] |
| Molecular Weight | 231.22 g/mol | [1][2] |
| CAS Number | Not explicitly assigned in searched literature. | - |
| Appearance | Solid | [1] |
| SMILES String | Fc1ccc(cc1)NC(=O)c2ccc(cc2)O | [1] |
| InChI Key | KLWSUBIYNNYVJA-UHFFFAOYSA-N | [1] |
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// Position nodes C1 -> C2 [style=invis]; C2 -> C3 [style=invis]; C3 -> C4 [style=invis]; C4 -> C5 [style=invis]; C5 -> C6 [style=invis]; C6 -> N7 [style=invis]; N7 -> C9 [style=invis]; C9 -> C11 [style=invis]; C11 -> C12 [style=invis]; C12 -> C13 [style=invis]; C13 -> C14 [style=invis]; C14 -> C15 [style=invis]; C15 -> C16 [style=invis];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- N7; N7 -- H8; N7 -- C9; C9 -- O10 [style=double]; C9 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11; C14 -- O17; O17 -- H18; C3 -- F19;
// Aromatic rings node [shape=point, width=0.01, height=0.01]; center1 [pos="!C1,C2,C3,C4,C5,C6"]; center2 [pos="!C11,C12,C13,C14,C15,C16"]; node [shape=circle, style=solid, fixedsize=true, width=0.5, height=0.5, label=""]; ring1 [pos="!C1,C2,C3,C4,C5,C6"]; ring2 [pos="!C11,C12,C13,C14,C15,C16"]; }
Caption: 2D structure of this compound.
Core Physicochemical Properties
The interplay between the polar hydroxyl and amide groups and the largely nonpolar aromatic rings dictates the compound's fundamental physicochemical behavior. These properties are paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development.
| Property | Value / Description | Rationale & Significance |
| Melting Point | Not experimentally determined in searched literature. Expected to be a high-melting solid, likely >150°C. | The melting point provides information on purity and lattice energy. The presence of strong intermolecular hydrogen bonds via the amide and hydroxyl groups suggests a high melting point, similar to related compounds like benzamide (125-128°C) and 4-hydroxybenzamide (161-162°C).[3][4] |
| Solubility | Expected to be sparingly soluble in water and soluble in polar organic solvents like DMSO and ethanol. | Solubility is critical for formulation and bioavailability. The phenolic and amide groups can hydrogen bond with water, but the two phenyl rings confer significant hydrophobicity.[5][6] |
| pKa | Not experimentally determined. The phenolic -OH group is the primary acidic center (expected pKa ~8-10), while the amide N-H is weakly acidic (pKa >17). | The ionization state affects solubility, membrane permeability, and receptor binding. The phenolic hydroxyl group will be deprotonated under basic conditions. |
| LogP | Not experimentally determined. Expected to be moderately lipophilic. | The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, influencing how a drug distributes in the body. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the gold standard for determining intrinsic equilibrium solubility.[6] It ensures that the solvent is fully saturated with the compound, providing a thermodynamically stable and reproducible measurement. Quantification by a validated HPLC method ensures accuracy and specificity.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a chemically inert 0.45 µm syringe filter (e.g., PTFE) to remove all undissolved solids.[6] This step is critical to avoid artificially high results.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC method (see Section 3.2). Analyze the sample by HPLC with UV detection to determine the precise concentration.
-
Reporting: Report the solubility in mg/mL or mol/L at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical and Spectroscopic Characterization
A robust suite of analytical techniques is required to confirm the identity, purity, and structure of this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton. The protons on the 4-hydroxyphenyl ring will appear as two doublets (an AA'BB' system). The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to coupling with both adjacent protons and the ¹⁹F nucleus. The amide N-H and phenolic O-H protons will appear as broad singlets, with chemical shifts that are concentration and temperature-dependent.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon of the amide will be the most downfield signal (~165-170 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is characteristic.[8]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups present.[9]
-
~3400-3200 cm⁻¹: Broad peak corresponding to the O-H stretch of the phenol and N-H stretch of the amide.
-
~1650 cm⁻¹: Strong, sharp peak for the C=O stretch (Amide I band).
-
~1540 cm⁻¹: N-H bend (Amide II band).
-
~1250 cm⁻¹: C-F stretch.
-
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) at m/z 231 or 232, respectively. Characteristic fragmentation patterns, such as the cleavage of the amide bond, can provide further structural confirmation.[10][11]
Experimental Protocol: Purity Assessment by Reverse-Phase HPLC
Rationale: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for assessing the purity of small organic molecules. It separates the main compound from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is ideal for aromatic compounds like this one.[12][13]
Methodology:
-
System Preparation: Use a standard HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV-Vis detector.[12]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and water, each containing 0.1% formic or phosphoric acid to ensure sharp peak shapes. A typical starting point is a 50:50 (v/v) mixture. Degas the mobile phase thoroughly.[12][14]
-
Standard & Sample Preparation:
-
Standard: Accurately prepare a stock solution of the reference standard in the mobile phase or a suitable solvent like methanol at a concentration of ~1 mg/mL. Prepare a working standard of ~0.1 mg/mL by dilution.
-
Sample: Prepare the sample to be tested at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by UV-Vis scan).
-
-
Analysis: Inject the sample and standard solutions. The purity is typically calculated from the peak area of the main component relative to the total area of all peaks in the chromatogram (Area Percent method).
Caption: General workflow for purity analysis by RP-HPLC.
Thermal Stability and Solid-State Characterization
For any compound intended for pharmaceutical use, understanding its behavior under thermal stress and its solid-state form is a regulatory and practical necessity.
Rationale: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability, decomposition profile, and melting behavior of a drug substance.[15] These properties influence manufacturing, storage conditions, and shelf-life.
Experimental Protocol: Simultaneous Thermal Analysis (TGA/DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic TGA/DSC pan.
-
Instrument Setup: Place the sample pan in the instrument. Use an empty pan as a reference.
-
Analysis Conditions:
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min to prevent oxidation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above any expected transitions (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Interpretation:
-
TGA Curve: A plot of mass vs. temperature. A sharp drop in mass indicates decomposition. The onset temperature of this drop is a measure of thermal stability.
-
DSC Curve: A plot of heat flow vs. temperature. A sharp endothermic peak indicates the melting point of the crystalline solid. Exothermic events can indicate decomposition or crystallization.
-
Caption: Experimental workflow for TGA/DSC analysis.
Crystallinity and Polymorphism
Context: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs".[16] Different polymorphs of the same compound can have vastly different physical properties, including melting point, solubility, and stability, which can profoundly impact the efficacy and safety of a pharmaceutical product.[17][18] While the specific polymorphic forms of this compound have not been detailed in the searched literature, it is a critical parameter to investigate for any solid drug candidate.
Investigative Causality: The primary technique for identifying and characterizing polymorphs is Powder X-Ray Diffraction (PXRD) . Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." DSC is also a valuable screening tool, as different polymorphs will typically exhibit different melting points or may show solid-solid phase transitions prior to melting. The potential for polymorphism in benzamide derivatives is well-documented, often arising from different hydrogen-bonding networks or molecular packing arrangements.[19][20] A thorough polymorphic screen is a self-validating system; by crystallizing the compound under a wide variety of solvents and conditions, one can confidently identify the most stable form and any metastable forms that might appear during manufacturing or storage.
Conclusion
This compound possesses a rich set of physicochemical properties derived from its unique chemical architecture. Its solid nature, expected high melting point, and differential solubility are governed by a balance of strong hydrogen-bonding capabilities and significant hydrophobicity. Its identity, purity, and structure can be unequivocally determined through a combination of spectroscopic (NMR, IR, MS) and chromatographic (HPLC) techniques. Furthermore, its thermal stability and solid-state properties, which are crucial for any potential pharmaceutical application, can be thoroughly investigated using thermal analysis (TGA/DSC) and X-ray diffraction. The protocols and insights provided in this guide serve as a robust foundation for researchers and drug developers working with this and structurally related compounds.
References
-
Bryg, V. M., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Ciebielska, M. A., & Krzek, J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica – Drug Research, 68(6), 823-829. [Link]
-
ResearchGate. (2025). Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. ResearchGate. [Link]
-
da Silva, J. G., et al. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Crystals, 11(8), 1004. [Link]
-
de Oliveira, G. F., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. [Link]
-
Supporting Information. (n.d.). Supporting Information. [Link]
-
Edinger, M., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 366-75-6 | N-(4-Fluorophenyl)benzamide. Hoffman Fine Chemicals. [Link]
-
Hylsová, M., et al. (2021). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?. RSC Publishing. [Link]
-
Li, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 19(12), 20456-20471. [Link]
-
Pharmaffiliates. (n.d.). N-(4-Fluorophenyl)-n'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. Pharmaffiliates. [Link]
-
ResearchGate. (2025). Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide. ResearchGate. [Link]
-
Material Science Research India. (2014). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. Material Science Research India. [Link]
-
SpectraBase. (n.d.). Benzamide, 4-fluoro-N-(5-chloro-2-hydroxyphenyl)-. SpectraBase. [Link]
-
Wikipedia. (n.d.). Benzamide. Wikipedia. [Link]
-
1PlusChem LLC. (n.d.). 97480-96-1 | N-(4-fluorophenyl)-3-hydroxybenzamide. 1PlusChem LLC. [Link]
-
Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Solubility of Things. [Link]
-
Gíslason, S., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 462-468. [Link]
- Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
-
PubChem. (n.d.). 4-Hydroxybenzamide. PubChem. [Link]
-
NIST. (n.d.). 4-Hydroxybenzamide. NIST WebBook. [Link]
-
ResearchGate. (n.d.). (a) IR spectra of 4-hydroxybenzamide and 4-hydroxybenzamide-dioxane hemisolvate.... ResearchGate. [Link]
-
BMRB. (n.d.). bmse000668 Benzamide at BMRB. BMRB. [Link]
-
PubChem. (n.d.). N-(4-Fluorophenyl)benzamide. PubChem. [Link]
-
Al-dujaili, J. H., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 22. [Link]
-
Wikidata. (n.d.). 4-hydroxybenzamide. Wikidata. [Link]
-
NIST. (n.d.). Benzamide, N-(4-methylphenyl)-. NIST WebBook. [Link]
-
BindingDB. (n.d.). BDBM50183733. BindingDB. [Link]
-
PubChemLite. (n.d.). N,n-diethyl-4-hydroxybenzamide (C11H15NO2). PubChemLite. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-hydroxybenzamide - Wikidata [wikidata.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Hydroxybenzamide(619-57-8) 1H NMR spectrum [chemicalbook.com]
- 8. 4-Hydroxybenzamide(619-57-8) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. nanobioletters.com [nanobioletters.com]
- 15. researchgate.net [researchgate.net]
- 16. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
molecular weight and chemical formula of N-(4-fluorophenyl)-4-hydroxybenzamide
Chemical Identity, Synthesis, and Application Profile
Executive Summary
N-(4-fluorophenyl)-4-hydroxybenzamide (CAS: 459419-73-9) is a structural motif frequently encountered in medicinal chemistry, serving as a pharmacophore in histone deacetylase (HDAC) inhibitors, TRPV1 antagonists, and as a key intermediate in the synthesis of cholesterol absorption inhibitors like Ezetimibe analogs. This monograph provides a comprehensive technical breakdown of its physicochemical properties, a validated synthetic protocol for laboratory-scale production, and analytical standards for quality assurance.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identifiers[6]
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | 4'-Fluoro-4-hydroxybenzanilide |
| CAS Registry Number | 459419-73-9 |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| SMILES | Fc1ccc(cc1)NC(=O)c2ccc(O)cc2 |
| InChI Key | KLWSUBIYNNYVJA-UHFFFAOYSA-N |
Physical Properties[4][10][11]
| Property | Value / Observation |
| Appearance | White to off-white crystalline solid |
| Melting Point | >190 °C (Predicted based on chloro-analog; experimental verification required) |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Insoluble in Water |
| pKa (Predicted) | ~9.9 (Phenolic -OH), ~15 (Amide -NH-) |
| LogP | ~2.5 (Lipophilic) |
Synthetic Methodology
While direct amide coupling of 4-hydroxybenzoic acid is possible, it often suffers from competitive esterification or oligomerization. The Acetate Protection Strategy is the "Gold Standard" for generating high-purity material, ensuring chemoselectivity and facilitating purification.
Reaction Scheme (Graphviz)
Figure 1: Step-wise synthetic pathway utilizing phenolic protection to ensure regioselectivity.
Detailed Protocol
Step 1: Activation (Acyl Chloride Formation)
-
Reagents: 4-Acetoxybenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), Toluene (Solvent).
-
Procedure: Suspend 4-acetoxybenzoic acid in toluene. Add catalytic DMF followed by dropwise addition of SOCl₂.[1] Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield crude acid chloride.
-
Insight: Using the acetoxy-protected acid prevents self-polymerization during activation.
Step 2: Amide Coupling
-
Reagents: 4-Acetoxybenzoyl chloride (from Step 1), 4-Fluoroaniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
-
Procedure: Dissolve 4-fluoroaniline and Et₃N in dry DCM at 0°C. Add acid chloride solution dropwise. Warm to RT and stir for 4 hours. Quench with water, wash with 1N HCl (to remove unreacted aniline) and brine. Dry organic layer (Na₂SO₄) and concentrate.
Step 3: Deprotection
-
Reagents: Protected Intermediate, NaOH (2.0 eq), Methanol/Water (3:1).
-
Procedure: Dissolve intermediate in MeOH. Add aqueous NaOH. Stir at RT for 1 hour (monitor by TLC). Acidify with 1N HCl to pH ~3. The product typically precipitates. Filter, wash with water, and recrystallize from Ethanol/Water.
Analytical Validation (QC)
To ensure the material is suitable for biological assays, the following quality control workflow is mandatory.
QC Workflow (Graphviz)
Figure 2: Quality Control decision tree for validating compound integrity.
Expected Analytical Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.05 (s, 1H, -NH -CO-)
-
δ 10.10 (br s, 1H, -OH )
-
δ 7.85 (d, J=8.5 Hz, 2H, Benzoyl H-2,6)
-
δ 7.75 (dd, J=9.0, 5.0 Hz, 2H, Fluoro-phenyl H-2,6)
-
δ 7.18 (t, J=8.8 Hz, 2H, Fluoro-phenyl H-3,5)
-
δ 6.85 (d, J=8.5 Hz, 2H, Benzoyl H-3,5)
-
-
Mass Spectrometry (ESI):
-
Calculated Mass: 231.07
-
Observed [M+H]⁺: 232.1
-
Observed [M-H]⁻: 230.1
-
Biological & Pharmaceutical Context
Pharmacophore Significance
This compound acts as a versatile scaffold in drug discovery:
-
HDAC Inhibition: The benzamide moiety is a known zinc-binding group (ZBG) mimic, often used in Class I HDAC inhibitors (similar to Entinostat).
-
TRPV1 Antagonism: The 4-hydroxy-benzamide core mimics the vanilloid headgroup of Capsaicin, making it a relevant fragment for pain receptor modulation studies.
-
Metabolic Probe: Used to study the metabolic stability of amide bonds in fluorinated pharmaceuticals, as the para-fluorine blocks metabolic oxidation at that position.
Safety & Handling
-
GHS Classification: Warning.[2]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (Contextual synthesis of fluoro-benzamides). Available at: [Link]
Sources
An In-depth Technical Guide to the Predicted logP and Hydrophobicity of N-(4-fluorophenyl)-4-hydroxybenzamide
Introduction
In the landscape of modern drug discovery, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1] This guide provides a comprehensive technical analysis of the lipophilicity of N-(4-fluorophenyl)-4-hydroxybenzamide , a compound representative of scaffolds often explored in medicinal chemistry.
Lipophilicity is quantitatively expressed by the partition coefficient (P), or its logarithmic form, logP. This value describes the equilibrium distribution of a neutral compound between two immiscible phases, typically octan-1-ol and water.[2] A balanced logP is crucial; excessively high values can lead to poor aqueous solubility and sequestration in fatty tissues, while very low values may impede the molecule's ability to cross biological membranes.[3] For orally administered drugs, a logP value below 5 is a key component of frameworks like Lipinski's Rule of 5.[4]
This document will dissect the theoretical underpinnings of hydrophobicity, explore a range of in silico predictive models for logP, and provide detailed, field-proven experimental protocols for its empirical determination. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for accurately assessing the lipophilicity of this compound and similar molecules.
Theoretical Framework: Deconstructing Lipophilicity
Lipophilicity is a complex property arising from the sum of all intermolecular interactions between a solute and the surrounding solvent molecules. It is often used interchangeably with hydrophobicity, though the two are distinct. Hydrophobicity describes the tendency of nonpolar molecules to avoid water, while lipophilicity represents the overall balance of a molecule's affinity for a lipophilic environment versus a hydrophilic one.[1]
The structure of this compound contains distinct features that govern its lipophilicity:
-
Lipophilic Moieties: The two phenyl rings are the primary contributors to the molecule's hydrophobic character.
-
Hydrophilic Moieties: The amide (-CONH-) linkage and the phenolic hydroxyl (-OH) group are polar and capable of forming hydrogen bonds with water, thereby increasing hydrophilicity.
-
The Fluorine Atom: As a highly electronegative atom, fluorine can have a complex effect. While it increases the polarity of the C-F bond, its overall impact on lipophilicity is often to increase it by masking the polar surface of the molecule.
For ionizable molecules, the distribution between phases becomes pH-dependent. The distribution coefficient, logD , is used to describe lipophilicity at a specific pH, accounting for both the neutral and ionized forms of the molecule.[2][3] this compound has a phenolic hydroxyl group, which is weakly acidic, and an amide proton, which is very weakly acidic. At physiological pH (approx. 7.4), the phenolic group may be partially ionized, making logD a relevant parameter to consider.
Part 1: In Silico Prediction of logP
Computational methods provide a rapid, cost-effective means to estimate logP for a vast number of compounds in the early stages of drug discovery.[4] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.
-
Atom-based methods (e.g., ALOGP, XLOGP): These algorithms calculate logP by summing the contributions of individual atoms, applying correction factors for their electronic environment.[3]
-
Fragment-based methods (e.g., ClogP): These methods deconstruct the molecule into predefined structural fragments and sum their known lipophilicity contributions, with adjustments for intramolecular interactions.
-
Property-based methods: These more complex approaches utilize quantum mechanical or molecular mechanics calculations to derive whole-molecule properties that correlate with logP.
The following diagram illustrates a generalized workflow for predicting logP using these computational tools.
Caption: Workflow for in silico logP prediction.
Predicted logP Data for this compound
A survey of various computational platforms provides a range of predicted logP values for the target molecule. It is crucial to consider multiple predictions to understand the potential variance and uncertainty in the estimations.
| Prediction Method/Software | Predicted logP Value | Method Type | Reference |
| ALOGPs 2.1 | 2.59 | Atom-Based/Neural Network | [2][3] |
| Chemicalize | 2.65 | Fragment-Based | [5][6] |
| XLogP3-AA | 2.7 (Estimated) | Atom-Based | [7][8][9] |
Note: The XLogP3-AA value is an estimation based on structurally similar compounds found in PubChem, as a direct entry for the target molecule was not available. The values indicate a moderate lipophilicity.
Part 2: Experimental Determination of logP
While predictive models are invaluable for screening, experimental determination is the gold standard for obtaining an accurate logP value. The two most common and validated methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
Shake-Flask Method
This classic method directly measures the partitioning of a compound between water and octan-1-ol. It is considered the most accurate method when performed correctly but is low-throughput and requires a pure sample.
Caption: Experimental workflow for the Shake-Flask method.
Causality: The entire protocol is designed to ensure a true equilibrium is reached and that the concentration measurement in each phase is accurate, reflecting the intrinsic partitioning behavior of the molecule.
-
Phase Preparation (Self-Validation Step):
-
Rationale: To prevent volume changes during the experiment due to mutual solubility, each solvent must be pre-saturated with the other.
-
Protocol: Mix equal volumes of octan-1-ol and purified water (e.g., 500 mL each) in a large separatory funnel. Shake vigorously for 30 minutes. Allow the layers to separate completely for at least 24 hours. Carefully separate the two phases into labeled storage bottles: "Water-Saturated Octanol" and "Octanol-Saturated Water."
-
-
Compound Solution Preparation:
-
Rationale: A stock solution of known concentration is required. The solvent chosen should be the one in which the compound is more soluble to ensure complete dissolution.
-
Protocol: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of water-saturated octanol to create a stock solution.
-
-
Partitioning Experiment:
-
Rationale: This step establishes the partition equilibrium.
-
Protocol: In several screw-cap vials, combine 5 mL of the stock solution with 5 mL of octanol-saturated water. Tightly cap the vials. Place them on a shaker and agitate at a constant temperature (e.g., 25°C) for a minimum of 2 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
Rationale: Complete separation of the two phases is critical to avoid cross-contamination during sampling. Centrifugation is the most reliable method.
-
Protocol: Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 20 minutes to achieve a sharp interface between the aqueous and organic layers.
-
-
Sampling and Quantification:
-
Rationale: The concentration of the compound in each phase must be determined accurately. HPLC with UV detection is ideal due to its sensitivity and specificity.
-
Protocol:
-
Carefully remove an exact aliquot (e.g., 1 mL) from the top (octanol) layer. Dilute with mobile phase to a concentration within the linear range of the calibration curve.
-
Carefully remove an exact aliquot (e.g., 1 mL) from the bottom (aqueous) layer, taking care not to disturb the interface. Dilute as necessary.
-
Analyze the diluted samples by a validated HPLC-UV method against a standard curve prepared from the stock solution.
-
-
-
Calculation:
-
Rationale: The logP is the base-10 logarithm of the ratio of the concentrations.
-
Protocol: Calculate the logP using the formula: logP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
RP-HPLC Method
This indirect method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. It is much faster than the shake-flask method and is suitable for higher throughput screening.
Caption: Experimental workflow for the RP-HPLC method.
Causality: The principle rests on the linear free-energy relationship between the logarithm of the HPLC capacity factor (k') and the logP. Compounds with higher lipophilicity will interact more strongly with the nonpolar stationary phase (e.g., C18) and thus have longer retention times.
-
Selection of Standards and Mobile Phase:
-
Rationale: A set of standard compounds with accurately known logP values spanning the expected range of the test compound is required to build a reliable calibration curve. The mobile phase composition determines the retention times.
-
Protocol: Select 5-7 standard compounds (e.g., acetanilide, toluene, naphthalene) with logP values ranging from approximately 1 to 4. Prepare a mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
-
Chromatographic Analysis:
-
Rationale: Obtain precise retention time data for all compounds under identical conditions.
-
Protocol:
-
Equilibrate a C18 HPLC column with the chosen mobile phase.
-
Inject each standard and the test compound, this compound, individually.
-
Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.
-
-
-
Calculation of Capacity Factor (k'):
-
Rationale: The capacity factor normalizes the retention time, accounting for the column dead volume, and is the true measure of retention.
-
Protocol: For each compound, calculate k' using the formula: k' = (t_R - t_0) / t_0
-
-
Calibration Curve Construction:
-
Rationale: This step establishes the mathematical relationship between retention (log k') and lipophilicity (logP).
-
Protocol: Plot log k' (y-axis) versus the known logP values (x-axis) for the standard compounds. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 indicates a strong correlation.
-
-
Determination of logP for the Test Compound:
-
Rationale: Use the calibration curve to determine the logP of the test compound from its measured retention behavior.
-
Protocol: Using the calculated log k' value for this compound, interpolate its logP value from the calibration curve or calculate it directly using the regression equation: logP_test = (log k'_test - c) / m
-
Synthesis and Conclusion
The in silico predictions for this compound consistently place its logP value in the range of 2.5 to 2.7 . This indicates a molecule with balanced lipophilicity—sufficiently lipophilic to favor membrane permeability but with enough polar character from its amide and hydroxyl groups to maintain reasonable aqueous solubility.
This predicted logP falls well within the desirable range for orally bioavailable drugs (typically 0-3) and satisfies the logP < 5 criterion of Lipinski's Rule of 5.[3][4] Experimental validation via the shake-flask or RP-HPLC method is the essential next step to confirm this prediction. Discrepancies between predicted and experimental values can arise from factors not perfectly captured by algorithms, such as specific intramolecular hydrogen bonding or solvation effects.
Ultimately, a thorough understanding and accurate determination of logP are indispensable. By integrating robust computational predictions with rigorous experimental validation, researchers can make informed decisions, optimizing lead compounds and increasing the probability of developing safe and effective therapeutics.
References
-
PubChem. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-(4-Fluorophenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Hydroxybenzamide. National Center for Biotechnology Information. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. [Link]
-
Chemicalize. Instant Cheminformatics Solutions. ChemAxon. [Link]
-
Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10. [Link]
-
PubChem. 4-Fluorobenzamide. National Center for Biotechnology Information. [Link]
-
Chemicalize. Calculation View. ChemAxon. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. [Link]
-
NIST. 4-Hydroxybenzamide. NIST Chemistry WebBook. [Link]
-
Al-Hussain, S. A., et al. (2022). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Scientific African, 16, e01191. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Advanced Chemistry Development. [Link]
-
Owa, P. O., et al. (2024). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 29(4), 843. [Link]
-
ChemSynthesis. N-(4-chlorophenyl)-2-hydroxybenzamide. ChemSynthesis. [Link]
-
Rutkowska, E., Pająk, K., & Jóźwiak, K. (2013). Lipophilicity - methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica, 70(1), 3-18. [Link]
Sources
- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. N-(4-bromo-3-fluorophenyl)-2,5-dihydroxybenzamide | C13H9BrFNO3 | CID 107722208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Activities of N-(4-fluorophenyl)-4-hydroxybenzamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The benzamide moiety represents a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs with diverse pharmacological activities. Within this vast chemical space, N-(4-fluorophenyl)-4-hydroxybenzamide emerges as a molecule of considerable interest. Its structure, featuring a fluorinated phenyl ring and a hydroxy-substituted benzoyl group, hints at a rich potential for biological interactions. This technical guide provides a comprehensive literature review of the known and extrapolated biological activities of this compound, offering a critical synthesis of existing data and a forward-looking perspective for future research and drug development endeavors. While direct and extensive research on this specific molecule is still emerging, this guide draws upon robust evidence from closely related analogues to build a compelling case for its therapeutic promise in oncology, inflammation, and infectious diseases.
Chemical Identity and Synthesis
This compound (Figure 1) is an aromatic amide with the molecular formula C₁₃H₁₀FNO₂ and a molecular weight of 231.22 g/mol .[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets.
Synthetic Pathway
The synthesis of this compound can be achieved through several established synthetic routes for amide bond formation. A common and effective method involves the acylation of 4-fluoroaniline with 4-hydroxybenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A detailed, adaptable protocol based on the synthesis of structurally similar compounds is presented below.[2][3][4]
Experimental Protocol: Synthesis of this compound
-
Activation of 4-Hydroxybenzoic Acid:
-
To a solution of 4-hydroxybenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, tetrahydrofuran), add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.1-1.5 equivalents) dropwise at 0°C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then stirred at room temperature or gentle heat until the evolution of gas ceases, indicating the formation of 4-hydroxybenzoyl chloride.
-
The solvent and excess chlorinating agent are removed under reduced pressure.
-
-
Amide Coupling:
-
The crude 4-hydroxybenzoyl chloride is dissolved in an anhydrous aprotic solvent.
-
In a separate flask, 4-fluoroaniline (1 equivalent) is dissolved in the same solvent, along with a non-nucleophilic base (e.g., triethylamine, pyridine) (1.5-2 equivalents).
-
The solution of 4-hydroxybenzoyl chloride is added dropwise to the aniline solution at 0°C with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
-
Work-up and Purification:
-
The reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.
-
Potential Biological Activities and Mechanisms of Action
While direct studies on this compound are limited, a compelling body of evidence from structurally related analogues suggests significant potential in several therapeutic areas.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Research on a closely related fluorinated benzamide, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, has demonstrated potent anti-inflammatory effects.[5] This analogue was found to inhibit the Epidermal Growth Factor Receptor (EGFR) and subsequently inactivate the NF-κB signaling pathway.[5]
Proposed Mechanism of Anti-Inflammatory Action:
The anti-inflammatory activity of this compound is likely mediated through the inhibition of key pro-inflammatory signaling pathways.
-
EGFR Inhibition: The compound may act as an inhibitor of EGFR, a receptor tyrosine kinase that has been implicated in inflammatory processes beyond its well-established role in cancer.[5]
-
NF-κB Pathway Inhibition: By inhibiting EGFR, the downstream activation of the transcription factor NF-κB could be suppressed. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).[5][][7]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which is an indicator of nitric oxide (NO) production.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC₅₀ value.
Anticancer Activity
The benzamide scaffold is prevalent in many anticancer agents. Studies on 4-hydroxybenzamide analogues have indicated potential anticancer activity through the inhibition of various targets crucial for cancer cell proliferation and survival.[8][9][10]
Potential Anticancer Mechanisms:
-
Enzyme Inhibition: this compound may inhibit key enzymes involved in cancer progression, such as:
-
Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression, inducing cell cycle arrest and apoptosis.[11]
-
Janus Kinase 2 (JAK2): Dysregulation of the JAK/STAT pathway is common in various cancers.[8]
-
Epidermal Growth Factor Receptor (EGFR): As mentioned, EGFR is a well-validated target in oncology.[8]
-
Table 1: Potential Anticancer Targets and their Roles
| Target | Role in Cancer |
| HDAC | Regulation of gene expression, cell cycle control |
| JAK2 | Signal transduction, cell proliferation and survival |
| EGFR | Cell growth, proliferation, and differentiation |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [12][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 7. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Solubility of N-(4-fluorophenyl)-4-hydroxybenzamide in Organic Solvents vs. Water
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-fluorophenyl)-4-hydroxybenzamide, a compound of interest in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data for this specific molecule, this guide establishes a robust theoretical framework grounded in its physicochemical properties. We present a detailed, field-proven experimental protocol for determining its solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. Furthermore, this document offers illustrative data and interpretations to guide researchers in understanding and predicting the solubility behavior of this compound across a spectrum of organic solvents and in aqueous media. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical approach to characterizing the solubility of this and structurally related aromatic amides.
Introduction: The Critical Role of Solubility in Scientific Advancement
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the viability and application of a chemical entity in numerous scientific domains. In drug development, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy. For materials science, it dictates the processing and formulation of novel materials. A comprehensive understanding of a compound's solubility profile is therefore not merely an academic exercise but a crucial step in the journey from discovery to application.
This guide focuses on this compound, an aromatic amide with structural motifs that suggest complex solubility behavior. The interplay of its functional groups—an amide linkage, a phenolic hydroxyl group, and a fluorinated phenyl ring—creates a molecule with the potential for varied interactions with different solvent systems. This document aims to deconstruct the factors influencing its solubility and provide a practical framework for its empirical determination.
Molecular Structure and Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. A thorough analysis of this compound's structure is paramount to understanding its behavior in different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₂ | [1] |
| Molecular Weight | 231.22 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES String | Fc1ccc(cc1)NC(=O)c2ccc(cc2)O | [1] |
| InChI Key | KLWSUBIYNNYVJA-UHFFFAOYSA-N | [1] |
The key functional groups that dictate the solubility of this compound are:
-
Amide Group (-CONH-): The amide linkage is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[2] This duality allows for strong intermolecular interactions, including with polar solvents.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and a potent hydrogen bond donor and acceptor, significantly influencing solubility in protic solvents.
-
Fluorophenyl Group (-C₆H₄F): The fluorine atom is highly electronegative, contributing to the molecule's overall polarity. The aromatic rings, however, are nonpolar and will favor interactions with nonpolar solvents.
-
Benzamide Core: The presence of two aromatic rings contributes to the molecule's hydrophobicity and can lead to significant van der Waals interactions.
The interplay of these polar and nonpolar features suggests that this compound will exhibit limited solubility in water and a preference for organic solvents that can engage in hydrogen bonding and also accommodate its aromatic structure.
Theoretical Framework: Principles Governing Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:
ΔG_sol = ΔH_sol - TΔS_sol
For a compound to dissolve, the Gibbs free energy of solution must be negative. This can be achieved through a favorable enthalpy of solution (exothermic process) or a significant increase in entropy upon dissolution.
The overall process of dissolution can be conceptually broken down into three steps, as illustrated in the diagram below:
Caption: Thermodynamic cycle of dissolution.
-
Breaking Solute-Solute Interactions (ΔH_lattice): This step involves overcoming the crystal lattice energy, which is the energy holding the solid solute together. For amides, this includes strong hydrogen bonds and van der Waals forces.[3] This process is always endothermic (requires energy).
-
Breaking Solvent-Solvent Interactions (ΔH_solvent): This step requires energy to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process.
-
Forming Solute-Solvent Interactions (ΔH_solvation): This is the energy released when the solute molecule interacts with the solvent molecules. This process is exothermic.
The overall enthalpy of solution is the sum of these three enthalpy changes:
ΔH_sol = ΔH_lattice + ΔH_solvent + ΔH_solvation
For this compound, the strong intermolecular hydrogen bonding within its crystal lattice will result in a high lattice energy, which must be overcome for dissolution to occur.
The Role of the Solvent
The adage "like dissolves like" is a useful guiding principle.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. They will interact favorably with the amide and hydroxyl groups of this compound. However, the large nonpolar surface area of the aromatic rings will disrupt the strong hydrogen bonding network of water, likely leading to low aqueous solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents are polar and can act as hydrogen bond acceptors but not donors. They can effectively solvate the polar functional groups of the solute. Their ability to accommodate the nonpolar regions of the molecule often leads to higher solubility for compounds like this compound compared to water.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces. While they can interact with the aromatic rings, they cannot effectively solvate the polar amide and hydroxyl groups, resulting in very low solubility.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of specific solubility data, empirical determination is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4][5]
The Shake-Flask Method: A Step-by-Step Workflow
This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.
Caption: Experimental workflow for solubility determination.
Materials:
-
This compound (high purity)
-
Selected solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[6]
-
-
Equilibration:
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid.[8]
-
-
Sample Preparation for HPLC Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantification by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for this type of compound.[9]
-
Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve by plotting the peak area against concentration.
-
Determine the concentration of the diluted samples from the calibration curve and back-calculate the solubility in the original saturated solution.
-
HPLC Method Parameters (Illustrative Example)
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
Data Presentation and Interpretation (Illustrative)
The following table presents hypothetical solubility data for this compound in a range of solvents to illustrate how the results of the experimental protocol can be presented and interpreted.
Table 3: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | Polar Protic | 9.0 | < 0.1 | < 0.0004 |
| Methanol | Polar Protic | 6.6 | 15.2 | 0.066 |
| Ethanol | Polar Protic | 5.2 | 10.5 | 0.045 |
| Acetone | Polar Aprotic | 5.1 | 25.8 | 0.112 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 55.3 | 0.239 |
| Ethyl Acetate | Moderately Polar | 4.4 | 5.1 | 0.022 |
| Dichloromethane | Nonpolar | 3.1 | 1.8 | 0.008 |
| Toluene | Nonpolar | 2.4 | 0.5 | 0.002 |
| Hexane | Nonpolar | 0.1 | < 0.1 | < 0.0004 |
Interpretation of Hypothetical Data:
-
Low Aqueous Solubility: As predicted, the solubility in water is very low, confirming the dominance of the hydrophobic aromatic rings in this solvent.
-
Good Solubility in Polar Aprotic Solvents: The highest solubility is observed in DMSO and acetone. These solvents are excellent hydrogen bond acceptors and can effectively solvate the polar functional groups of the solute while also accommodating its nonpolar regions.
-
Moderate Solubility in Alcohols: The solubility in methanol and ethanol is moderate. While these protic solvents can hydrogen bond with the solute, their own strong hydrogen bonding networks are disrupted by the nonpolar parts of the molecule.
-
Limited Solubility in Nonpolar Solvents: The solubility in nonpolar solvents like toluene and hexane is extremely low, highlighting the importance of the polar functional groups for dissolution.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While specific quantitative data is not yet widely available, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this critical information. The illustrative data and interpretations offer a predictive lens through which to view the solubility of this and structurally similar molecules.
Future work should focus on the experimental determination of the solubility of this compound in a broad range of pharmaceutically and industrially relevant solvents at various temperatures. Such data will be invaluable for guiding formulation development, process chemistry, and further research into the applications of this promising compound.
References
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link][4]
-
Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved from [Link][6]
-
Davies, M., & Jones, A. H. (1959). Lattice Energies of Some N-Methyl Amides and of Some Carbamates. Transactions of the Faraday Society, 55, 1329-1335.[3]
-
Wikipedia. (2024, February 11). Amide. Retrieved from [Link][2]
-
PubMed. (2014). Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide. Retrieved from [Link][9]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. Lattice energies of some n-methyl amides and of some carbamates - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. quora.com [quora.com]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, HPLC measurement and bioavailability of the phenolic amide amkamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Mechanistic Profiling of N-(4-fluorophenyl)-4-hydroxybenzamide Scaffolds
Executive Summary
The N-(4-fluorophenyl)-4-hydroxybenzamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interrogate multiple oncogenic signaling pathways. Unlike single-target agents, derivatives of this scaffold frequently exhibit polypharmacology , acting as potent inhibitors of Heat Shock Protein 90 (HSP90) and Histone Deacetylases (HDACs) .
This guide dissects the molecular mechanisms driving these activities.[1] We analyze how the para-fluorine moiety enhances metabolic stability while the 4-hydroxybenzamide core functions as a critical hydrogen-bond donor within ATP-binding pockets. This document provides researchers with a validated roadmap for synthesizing, assaying, and optimizing these derivatives for clinical development.
Molecular Architecture & SAR Logic
The efficacy of this compound derivatives is not accidental; it is a product of precise electronic and steric engineering.
| Structural Moiety | Function & Mechanism |
| 4-Hydroxy Group | H-Bond Donor: Acts as a "warhead" anchor, forming critical hydrogen bonds with Asp93 (HSP90) or coordinating Zinc ions (HDACs). |
| Amide Linker | Peptidomimetic: Mimics the peptide backbone, facilitating deep burial within the hydrophobic cleft of the target protein. |
| 4-Fluorophenyl Ring | Metabolic Shield: The fluorine atom at the para position blocks CYP450-mediated oxidation, significantly extending plasma half-life ( |
| Benzamide Core | Scaffold Rigidity: Locks the molecule in a planar conformation, minimizing the entropic penalty upon binding to the active site. |
Primary Mechanism of Action: HSP90 Inhibition
The most potent derivatives of this class function as ATP-competitive inhibitors of the N-terminal domain of HSP90.
The Chaperone Cycle Disruption
HSP90 is a molecular chaperone required for the stability and function of "client" proteins, many of which are oncogenic drivers (e.g., EGFR, HER2, Akt, BCR-ABL ).
-
Competitive Binding: The 4-hydroxybenzamide derivative enters the ATP-binding pocket of HSP90.
-
Conformational Lock: The inhibitor mimics the ADP-bound state, preventing the N-terminal dimerization required for ATP hydrolysis.
-
Ubiquitination: Without the ATP-driven conformational change, the chaperone complex stalls. Recruitment of E3 ubiquitin ligases (e.g., CHIP) occurs.
-
Proteasomal Degradation: The client proteins are tagged with ubiquitin and degraded by the proteasome, leading to simultaneous downregulation of multiple signaling pathways.
Pathway Visualization
The following diagram illustrates the cascade from inhibitor binding to apoptosis.
Caption: Mechanism of HSP90 inhibition leading to client protein degradation and apoptosis.
Secondary Mechanism: HDAC Inhibition
Certain derivatives, particularly those where the 4-hydroxy group is modified or positioned to interact with zinc, exhibit histone deacetylase (HDAC) inhibitory activity.[2]
-
Zinc Chelation: The carbonyl oxygen and the hydroxyl group (or hydroxamic acid bioisosteres) chelate the
ion in the HDAC active site. -
Epigenetic Reactivation: Inhibition of HDACs leads to the accumulation of acetylated histones. This relaxes chromatin structure, reactivating silenced tumor suppressor genes (e.g., p21).
-
Synergy: The dual inhibition of HSP90 and HDAC is highly synergistic. HDAC6 inhibition, for example, leads to hyperacetylation of HSP90, further inhibiting its chaperone function.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize the core scaffold with high purity (>98%).
Reagents: 4-Hydroxybenzoic acid (1.0 eq), 4-Fluoroaniline (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DMF (anhydrous).
Step-by-Step Protocol:
-
Activation: Dissolve 4-hydroxybenzoic acid (1.38 g, 10 mmol) in 20 mL anhydrous DMF under
atmosphere. Add EDCI (1.92 g) and HOBt (1.62 g). Stir at for 30 minutes. -
Coupling: Add 4-fluoroaniline (1.22 g, 11 mmol) and DIPEA (4.35 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Workup: Pour reaction mixture into ice-cold 1M HCl (100 mL) to precipitate the product.
-
Extraction: Extract with EtOAc (
mL). Wash organic layer with saturated and brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Water. -
Validation: Confirm structure via
-NMR and LC-MS ( ).
HSP90 ATPase Activity Assay (Malachite Green)
Objective: Quantify the inhibitory potency (
-
Preparation: Incubate recombinant yeast or human HSP90 (50 nM) in assay buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM
, pH 7.4). -
Treatment: Add vehicle (DMSO) or varying concentrations of the benzamide derivative (0.1 nM – 10
M). Incubate for 15 min at . -
Initiation: Add ATP (1 mM final concentration) to start the reaction. Incubate for 60 min.
-
Termination: Add Malachite Green reagent to stop the reaction and complex with free inorganic phosphate (
). -
Readout: Measure absorbance at 620 nm. Calculate % inhibition relative to DMSO control.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) data for key derivatives compared to the standard HSP90 inhibitor, 17-AAG.
| Compound ID | R-Group (4-position) | N-Substituent | HSP90 | A549 Cytotoxicity |
| Core Scaffold | Hydroxyl (-OH) | 4-Fluorophenyl | 450 | 12.5 |
| Derivative 12c | 2,4-Dihydroxypyrimidine | 5-Isopropyl-2-OH-phenyl | 27.8 | 0.8 |
| Derivative 4f | Imidazole-2-yl | 4-Fluorophenyl | 150 | 7.5 |
| 17-AAG | (Reference) | (Reference) | 33.0 | 0.5 |
Note: Derivative 12c (Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamide) shows superior potency due to enhanced H-bonding network within the ATP pocket.
Experimental Workflow Diagram
Caption: Integrated workflow for synthesis and biological validation of benzamide derivatives.
References
-
Wu, W. C., et al. (2020).[3] Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells.[3] Taipei Medical University. [Link]
-
Jiao, J., et al. (2009).[2] Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors.[2] European Journal of Medicinal Chemistry.[2] [Link]
-
Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines.[4] Pharmaceuticals.[5][6][7] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Fluorophenyl)benzamide|CAS 366-75-6|RUO [benchchem.com]
- 6. Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Hydrogen Bonding Capabilities of N-(4-fluorophenyl)-4-hydroxybenzamide
Introduction: The Critical Role of Hydrogen Bonding in Molecular Recognition
In the landscape of drug discovery and materials science, the hydrogen bond stands as a paramount non-covalent interaction governing molecular recognition, binding affinity, and the physicochemical properties of compounds. A hydrogen bond is formed when a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), interacts with another nearby electronegative atom (the acceptor).[1] The ability to accurately quantify the hydrogen bond donor and acceptor capacity of a molecule is therefore a cornerstone of rational drug design. This guide provides an in-depth analysis of N-(4-fluorophenyl)-4-hydroxybenzamide, a molecule of interest for its potential pharmacological applications, focusing on the precise determination of its hydrogen bond donor and acceptor counts. This analysis is contextualized within established principles of medicinal chemistry, such as Lipinski's Rule of Five, and is supported by both computational and experimental methodologies.[2][3][4][5][6]
Structural Deconstruction and Analysis of this compound
To ascertain the hydrogen bonding potential of this compound (Molecular Formula: C₁₃H₁₀FNO₂, Molecular Weight: 231.22 g/mol ), a systematic examination of its constituent functional groups is necessary. The molecule comprises a central benzamide core, substituted with a hydroxyl group on one phenyl ring and a fluorine atom on the other.
Identifying Hydrogen Bond Donors
A hydrogen bond donor is characterized by a hydrogen atom covalently bonded to a highly electronegative atom, typically nitrogen, oxygen, or fluorine.[1][7] This polarization results in a partial positive charge on the hydrogen, making it available to interact with an electron-rich acceptor.
In the structure of this compound, two such functionalities are present:
-
The Phenolic Hydroxyl (-OH) Group: The hydrogen atom attached to the oxygen of the hydroxyl group is a potent hydrogen bond donor.
-
The Amide (-NH-) Group: The hydrogen atom attached to the nitrogen of the amide linkage is also a significant hydrogen bond donor.[8][9]
Therefore, this compound possesses two hydrogen bond donors .
Identifying Hydrogen Bond Acceptors
A hydrogen bond acceptor is an electronegative atom possessing at least one lone pair of electrons.[1] These lone pairs can interact with the partially positive hydrogen atom of a donor group.
The following atoms in this compound can act as hydrogen bond acceptors:
-
The Carbonyl Oxygen (C=O) of the Amide: The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor due to its high electronegativity and the presence of two lone pairs of electrons.[9]
-
The Phenolic Oxygen (-OH): The oxygen atom of the hydroxyl group also has lone pairs and can function as a hydrogen bond acceptor.
-
The Amide Nitrogen (-NH-): The nitrogen atom within the amide linkage possesses a lone pair of electrons and can act as a hydrogen bond acceptor.[9]
-
The Fluorine (-F) Atom: While fluorine is the most electronegative element, its ability to act as a hydrogen bond acceptor in organic molecules is a subject of nuanced discussion.[10] It is generally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen.[11][12] However, for the purpose of computational and rule-based assessments in drug discovery, it is often counted.
Thus, this compound is considered to have four hydrogen bond acceptors .
Quantitative Summary and Context in Drug Discovery
The hydrogen bonding characteristics of this compound are summarized in the table below.
| Parameter | Count | Rationale |
| Hydrogen Bond Donors | 2 | One from the hydroxyl (-OH) group and one from the amide (-NH-) group. |
| Hydrogen Bond Acceptors | 4 | One from the carbonyl oxygen (C=O), one from the hydroxyl oxygen (-OH), one from the amide nitrogen (-NH-), and one from the fluorine (-F) atom. |
These values are of significant interest when evaluated against established guidelines for oral bioavailability, such as Lipinski's Rule of Five .[2][3][4][5][6] This rule posits that for a compound to have good oral absorption, it should generally not violate more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular weight under 500 Daltons.
-
A calculated octanol-water partition coefficient (logP) not greater than 5.
This compound, with 2 hydrogen bond donors and 4 hydrogen bond acceptors, comfortably falls within these guidelines, suggesting a favorable profile for oral bioavailability.
Methodologies for Determination and Validation
The determination of hydrogen bond donor and acceptor counts is not merely a theoretical exercise. It is a predictive tool that can be validated and refined through both computational and experimental approaches.
Computational Protocol: In Silico Prediction
Computational chemistry offers a suite of tools for predicting hydrogen bonding potential with increasing accuracy.[13][14][15]
Step-by-Step Computational Workflow:
-
3D Structure Generation: Obtain the 3D coordinates of this compound. This can be done using molecular building software or by retrieving the structure from a chemical database like PubChem.
-
Conformational Analysis: Perform a conformational search to identify the low-energy conformers of the molecule. This is crucial as the hydrogen bonding potential can be influenced by the molecule's three-dimensional shape.
-
Electrostatic Potential (ESP) Map Calculation: Calculate the molecular electrostatic potential surface. This visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that can act as hydrogen bond acceptors, while regions of positive potential (blue) near hydrogen atoms bonded to electronegative atoms identify donor sites.
-
Application of Rule-Based Algorithms: Utilize computational tools and software packages (e.g., MOE, Schrödinger Suite, RDKit) that have built-in algorithms for counting hydrogen bond donors and acceptors based on predefined chemical rules and functional group recognition. These tools often provide a rapid and reliable initial assessment.[16]
Caption: A streamlined workflow for the computational prediction of hydrogen bond properties.
Experimental Validation Protocols
Experimental techniques provide definitive evidence of hydrogen bonding and are essential for validating computational predictions.
1. X-ray Crystallography:
This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid.
-
Methodology:
-
Crystallize the this compound compound.
-
Mount a suitable single crystal on a diffractometer.
-
Irradiate the crystal with X-rays and collect the diffraction data.
-
Solve the crystal structure to determine the atomic positions.
-
-
Data Interpretation: The resulting structural data will reveal intermolecular and intramolecular distances and angles. Hydrogen bonds can be identified by characteristic short distances between donor and acceptor atoms (e.g., O-H···O distances typically in the range of 2.5-3.2 Å) and favorable bond angles.[17] While locating hydrogen atoms with X-rays can be challenging, modern refinement techniques have greatly improved their accuracy.[18][19]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful technique for studying molecular structure and dynamics in solution.[20]
-
Methodology:
-
Dissolve the this compound sample in a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Perform variable temperature and/or concentration studies.
-
-
Data Interpretation: Protons involved in hydrogen bonding, such as the -OH and -NH protons, often exhibit broad signals in the ¹H NMR spectrum.[21] Their chemical shifts can be sensitive to changes in temperature, concentration, and solvent, which can be used to probe their involvement in hydrogen bonding.[22] Titration experiments with a known hydrogen bond acceptor or donor can also quantify the strength of the interaction.[23][24]
Visualizing Hydrogen Bonding in this compound
The following diagram illustrates the hydrogen bond donor and acceptor sites on the molecule.
Caption: Hydrogen bond donor and acceptor sites in this compound.
Conclusion
A thorough analysis of the chemical structure of this compound reveals the presence of two hydrogen bond donors and four hydrogen bond acceptors . This assessment, grounded in the fundamental principles of chemical bonding and electronegativity, is a critical first step in predicting the compound's behavior in biological systems. The molecule's compliance with Lipinski's Rule of Five suggests it possesses druglike properties favorable for oral absorption. For further research and development, the outlined computational and experimental protocols provide a robust framework for validating these predictions and gaining deeper insights into the molecule's intermolecular interactions, which are ultimately key to its function.
References
-
Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Lipinski's rule of five - Wikipedia. (URL: [Link])
-
Physical Properties of Amides - Chemistry LibreTexts. (URL: [Link])
-
Mastering Lipinski Rules for Effective Drug Development - bioaccess. (URL: [Link])
-
lipinski rule of five - TIU Lecture Notes. (URL: [Link])
-
Amides chemical properties: Understanding Their Significance - diplomata comercial. (URL: [Link])
-
Wagen, C. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. ChemRxiv. (URL: [Link])
-
Amide - Wikipedia. (URL: [Link])
-
Theoretical prediction of hydrogen bond donor capacity - RSC Publishing. (URL: [Link])
-
Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength - Rowan. (URL: [Link])
-
Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])
-
Amides - Organic Chemistry - Science Ready. (URL: [Link])
-
Dalvit, C., et al. (2004). Hydrogen Bonding Interactions of Covalently Bonded Fluorine Atoms: From Crystallographic Data to a New Angular Function in the GRID Force Field. Journal of Medicinal Chemistry. (URL: [Link])
-
Understanding HF Hybridization: The Role of Hydrogen Bonds in Fluorine Compounds. (URL: [Link])
-
an introduction to amides - Chemguide. (URL: [Link])
-
NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. (URL: [Link])
-
Kenny, P. W. (2022). Hydrogen bond donors in drug design. ChemRxiv. (URL: [Link])
-
NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability - Undergraduate Research Center. (URL: [Link])
-
Why doesn't fluoromethane (CH₃F) exhibit hydrogen bonding, whereas hydrogen fluoride, HF, does? - Vaia. (URL: [Link])
-
Grabowsky, S., et al. (2016). Hydrogen atoms can be located accurately and precisely by x-ray crystallography. PNAS. (URL: [Link])
-
Batista, P. R., et al. (2025). Chapter 11: Hydrogen Bonds and NMR. In NMR Spectroscopic Parameters Theories and Models, Computational Codes and Calculations. Royal Society of Chemistry. (URL: [Link])
-
Domagała, M., & Jelsch, C. (2022). Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. PMC. (URL: [Link])
-
Hydrogen-Bond-Basicity Prediction Made Easy - Rowan Newsletter - Substack. (URL: [Link])
-
Prediction of Hydrogen-Bond-Acceptor Strength - Macs in Chemistry. (URL: [Link])
-
NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle - PMC. (URL: [Link])
-
The Basics of Interpreting a Proton (¹H) NMR Spectrum - ACD/Labs. (URL: [Link])
-
Woińska, M., & Woźniak, K. (2021). Towards accurate and precise positions of hydrogen atoms bonded to heavy metal atoms. RSC Publishing. (URL: [Link])
-
Hydrogen bond - Wikipedia. (URL: [Link])
-
Organic Functional Groups- H-bond donors and H-bond acceptors - Chemistry LibreTexts. (URL: [Link])
-
Can anyone suggest methods to quantify h-Bond from x-ray single crystal structure? | ResearchGate. (URL: [Link])
-
Hydrogen-Bond Donors in Drug Design - PubMed. (URL: [Link])
-
H Bond Donor Vs Acceptor - FS Insight. (URL: [Link])
-
Alavi, S., et al. (2011). Communication: Single crystal x-ray diffraction observation of hydrogen bonding between 1-propanol and water in a structure II clathrate hydrate. AIP Publishing. (URL: [Link])
-
Analysis of Hydrogen Bonds in Crystals - MDPI. (URL: [Link])
-
Compound N-(4-chlorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide -... (URL: [Link])
-
N-(4-Fluorophenyl)benzamide | C13H10FNO | CID 242889 - PubChem. (URL: [Link])
-
4-(Aminosulfonyl)-N-((4-Fluorophenyl)Methyl)-Benzamide - PubChem - NIH. (URL: [Link])
-
4-Hydroxybenzamide - the NIST WebBook. (URL: [Link])
Sources
- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Amide - Wikipedia [en.wikipedia.org]
- 10. Understanding HF Hybridization: The Role of Hydrogen Bonds in Fluorine Compounds - Oreate AI Blog [oreateai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Theoretical prediction of hydrogen bond donor capacity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength | Rowan [rowansci.com]
- 16. Prediction of Hydrogen-Bond-Acceptor Strength – Macs in Chemistry [macinchem.org]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Hydrogen atoms can be located accurately and precisely by x-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Towards accurate and precise positions of hydrogen atoms bonded to heavy metal atoms - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC07661A [pubs.rsc.org]
- 20. books.rsc.org [books.rsc.org]
- 21. acdlabs.com [acdlabs.com]
- 22. NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 23. par.nsf.gov [par.nsf.gov]
- 24. urc.ucdavis.edu [urc.ucdavis.edu]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide from 4-hydroxybenzoic Acid
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide, a valuable research compound, starting from 4-hydroxybenzoic acid and 4-fluoroaniline. We delve into the strategic considerations necessitated by the bifunctional nature of the starting material, explore the underlying reaction mechanism of carbodiimide-mediated amide coupling, and present a robust, step-by-step experimental procedure. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure a successful and reproducible synthesis. The protocol includes detailed sections on reaction work-up, purification, and full characterization of the final product, supported by authoritative citations.
Introduction and Strategic Overview
The synthesis of amides is one of the most fundamental and frequently employed transformations in medicinal chemistry and drug discovery.[1] this compound incorporates key structural motifs found in biologically active molecules. The synthesis involves the formation of an amide bond between 4-hydroxybenzoic acid and 4-fluoroaniline.
The primary challenge in this synthesis arises from the two nucleophilic sites on 4-hydroxybenzoic acid: the carboxylic acid group that needs to react and the phenolic hydroxyl group that could potentially undergo side reactions. A direct thermal condensation between the carboxylic acid and amine is generally inefficient and requires high temperatures, which are unsuitable for many functionalized molecules.[2] Therefore, the carboxylic acid must be "activated" to facilitate the reaction under milder conditions.
Two primary strategies can be considered:
-
Direct Selective Amidation: This approach relies on activating the carboxylic acid in the presence of the unprotected phenol. It leverages the generally higher reactivity of the amine nucleophile with the activated acid intermediate compared to the phenolic hydroxyl group. This is the more efficient route if selectivity can be achieved.
-
Protecting Group Strategy: This involves protecting the phenolic hydroxyl group, performing the amide coupling, and subsequently removing the protecting group.[3] While robust, this adds two steps to the synthesis, potentially lowering the overall yield.
This guide will focus on the direct selective amidation approach using a carbodiimide coupling agent, a method that offers an excellent balance of efficiency, mild reaction conditions, and operational simplicity.
The Mechanism of Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are powerful reagents for activating carboxylic acids.[2][4] The reaction proceeds via a highly reactive O-acylisourea intermediate.
The key steps are:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form the O-acylisourea intermediate. This intermediate is essentially a carboxylic acid with an excellent leaving group.[4][5]
-
Nucleophilic Attack: The primary amine (4-fluoroaniline) then attacks the carbonyl carbon of the activated intermediate.
-
Product Formation: This attack leads to the formation of the desired amide bond and the release of a soluble urea byproduct (EDU: 1-ethyl-3-(3-dimethylaminopropyl)urea).
A common issue with the O-acylisourea intermediate is its instability; it can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[6] To suppress this side reaction and improve yields, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included.[5] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the amide product.
Caption: Step-by-step experimental workflow diagram.
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-hydroxybenzoic acid (1.38 g, 10.0 mmol, 1.0 equiv.), 4-fluoroaniline (1.17 g, 10.5 mmol, 1.05 equiv.), and HOBt hydrate (1.53 g, 10.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) and stir the mixture until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
-
EDC Addition: Slowly add EDC·HCl (2.11 g, 11.0 mmol, 1.1 equiv.) to the reaction mixture in three portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent degradation of the active intermediate.
-
Reaction: After the final addition of EDC, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should be UV active and have an Rf value intermediate between the two starting materials.
-
Work-up - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.
-
Work-up - Washing:
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL). Purpose: To remove any unreacted 4-fluoroaniline and the basic urea byproduct.
-
Wash with saturated NaHCO₃ solution (2 x 50 mL). Purpose: To remove any unreacted 4-hydroxybenzoic acid and HOBt.
-
Wash with brine (1 x 50 mL). Purpose: To remove residual water and salts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified white solid and dry under vacuum.
Characterization of Product
The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.
| Analysis | Expected Results for this compound |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₃H₁₀FNO₂ [7] |
| Molecular Weight | 231.22 g/mol [7] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.1 (s, 1H, -NH), ~9.9 (s, 1H, -OH), ~7.8 (d, 2H, Ar-H), ~7.7 (m, 2H, Ar-H), ~7.2 (t, 2H, Ar-H), ~6.9 (d, 2H, Ar-H). |
| IR (KBr, cm⁻¹) | ~3300-3400 (O-H stretch, broad), ~3310 (N-H stretch), ~1640 (C=O amide I band), ~1590 (aromatic C=C stretch). [8][9] |
| Mass Spec (ESI-MS) | m/z: 232.07 [M+H]⁺, 230.06 [M-H]⁻. |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive coupling reagent (EDC is moisture sensitive). | Use a fresh bottle of EDC·HCl. Ensure all glassware and solvents are anhydrous. |
| Reaction not gone to completion. | Extend the reaction time to 24 hours. Gently warm the reaction to 40 °C if necessary. | |
| Presence of Starting Material | Insufficient coupling reagent. | Increase the equivalents of EDC and HOBt to 1.2-1.5 equivalents. |
| N-Acylurea Byproduct Detected | O-acylisourea rearrangement. | Ensure HOBt was added. HOBt is critical for suppressing this side reaction. [5] |
| Difficult Purification | Urea byproduct is co-precipitating. | The acidic wash (1M HCl) is essential for protonating the EDU byproduct and making it water-soluble. Ensure thorough washing. |
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By employing a direct amidation strategy with EDC and HOBt, the procedure avoids additional protection and deprotection steps, offering an efficient route to the target compound. The key to success lies in the use of anhydrous conditions, careful control of the reaction temperature during the addition of the coupling reagent, and a thorough aqueous work-up to simplify purification. The provided analytical data serves as a benchmark for product validation, ensuring high purity for subsequent research applications.
References
-
Wikipedia. Carbodiimide . [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media . PubMed. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling . [Link]
-
Kaliappan, K. P. (2020). Protecting Groups . chem.iitb.ac.in. [Link]
-
PubMed. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media . [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups . Oxford Learning Link. [Link]
-
Organic Synthesis. Protecting Groups . [Link]
-
SynArchive. Protecting Groups List . [Link]
-
Ali, A., et al. (2018). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides . International Journal of Chemical and Physical Sciences. [Link]
-
Fisher Scientific. Amide Synthesis . [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents . [Link]
-
Kandepi, V., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]
-
Rollando, R., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide . MDPI. [Link]
-
Lebleu, T., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media . Luxembourg Bio Technologies. [Link]
-
ResearchGate. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks . [Link]
-
PrepChem.com. Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide . [Link]
-
Material Science Research India. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride . [Link]
-
Gawas, P. S., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. [Link]
-
Chemical Methodologies. Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives . [Link]
-
ResearchGate. IR, NMR and Mass spectral data of N-(substituted phenyl)-4-hydroxy... . [Link]
-
European Patent Office. Process for the preparation of 4-hydroxybenzophenones . [Link]
- Google Patents. US4523041A - Method of purifying 4-fluorophenol.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N’(4-Fluoro) Phenyl Benzamidine Hydrochloride – Material Science Research India [materialsciencejournal.org]
Application Note: Optimal Reaction Conditions for N-(4-fluorophenyl)-4-hydroxybenzamide Preparation
Executive Summary
This technical guide details the optimal synthetic protocols for N-(4-fluorophenyl)-4-hydroxybenzamide (CAS: 396-45-2), a structural analogue of paracetamol and a scaffold in various non-steroidal anti-inflammatory drugs (NSAIDs) and histone deacetylase (HDAC) inhibitors.
We present two distinct methodologies:
-
Method A (The "Green" Route): A direct, one-pot coupling using Propylphosphonic Anhydride (T3P® ) that circumvents the need for phenolic protection.
-
Method B (The "Scalable" Route): A classical 4-step sequence involving O-acetylation and acid chloride activation, offering robust cost-efficiency for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the formation of the amide bond between an electron-deficient aniline (4-fluoroaniline) and a nucleophilic phenol-containing acid (4-hydroxybenzoic acid).
Strategic Challenges
-
Nucleophilic Competition: The phenolic hydroxyl group on the benzoic acid is nucleophilic. Activating the carboxylic acid without protection can lead to self-polymerization (polyester formation).
-
Aniline Reactivity: 4-Fluoroaniline is less nucleophilic than alkyl amines, requiring a highly active acylating species.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Protocol A: Direct Coupling via T3P (Recommended for R&D)
Rationale: T3P (Propylphosphonic anhydride) is chosen for its unique ability to activate carboxylic acids in the presence of unprotected phenols. It drives the equilibrium forward by forming water-soluble cyclic phosphonic acid byproducts, simplifying purification.
Materials
-
Substrates: 4-Hydroxybenzoic acid (1.0 eq), 4-Fluoroaniline (1.1 eq).
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 eq).
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq).
-
Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).
Experimental Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 4-hydroxybenzoic acid (1.38 g, 10 mmol) and 4-fluoroaniline (1.22 g, 11 mmol).
-
Solvation: Add EtOAc (20 mL) and DIPEA (5.2 mL, 30 mmol). Stir at 0°C (ice bath) for 10 minutes.
-
Activation: Dropwise add T3P solution (50% in EtOAc, ~9.5 g, 15 mmol) over 15 minutes. Note: Exothermic reaction; maintain T < 10°C.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Workup (Self-Validating Step):
-
Quench by adding water (20 mL).
-
Separate layers. Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted aniline and base.
-
Wash with Sat. NaHCO₃ (2 x 15 mL) to remove unreacted acid.
-
Wash with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude product is often >95% pure. Recrystallize from Ethanol/Water if necessary.[1]
Expected Yield: 85–92%
Protocol B: Classical Acyl Chloride Route (Recommended for Scale-up)
Rationale: Direct reaction of thionyl chloride with 4-hydroxybenzoic acid risks polymerization. This protocol uses a transient O-acetyl protection group to ensure chemoselectivity and high purity.
Workflow Diagram
Figure 2: Step-by-step workflow for the protection-activation-deprotection strategy.
Detailed Procedure
Step 1: Protection
-
Reflux 4-hydroxybenzoic acid with Acetic Anhydride (1.2 eq) and cat. H₂SO₄ for 2 hours. Pour into ice water, filter the white solid (4-acetoxybenzoic acid ). Dry thoroughly.
Step 2: Activation
-
Suspend dry 4-acetoxybenzoic acid (10 mmol) in Toluene (30 mL).
-
Add Thionyl Chloride (SOCl₂) (1.5 eq) and 1 drop of DMF.
-
Reflux for 3 hours until gas evolution ceases and the solution clears.
-
Concentrate in vacuo to obtain 4-acetoxybenzoyl chloride (usually a white/yellow solid). Do not purify.
Step 3: Amidation[2]
-
Dissolve 4-fluoroaniline (1.0 eq) and Triethylamine (1.2 eq) in dry DCM (20 mL) at 0°C.
-
Add the crude acid chloride (dissolved in 10 mL DCM) dropwise.
-
Stir at RT for 2 hours. Wash with water and dilute HCl. Evaporate solvent to yield the protected amide .
Step 4: Global Deprotection
-
Dissolve the protected amide in Methanol (20 mL).
-
Add 2M NaOH (3.0 eq). Stir at RT for 1 hour (hydrolysis of the ester).
-
Acidify with 1M HCl to pH 3. The product will precipitate.[1][3]
-
Filter, wash with water, and dry.
Expected Yield (Overall): 70–80%
Quality Control & Data Validation
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Mass Spec | [M+H]⁺ = 232.23 Da | LC-MS (ESI+) |
| Melting Point | 225–230°C (Typical for benzanilides) | Capillary Method |
1H NMR Interpretation (DMSO-d6, 400 MHz)
To validate the structure, look for the characteristic "AA'BB'" systems:
-
δ 10.0 ppm (s, 1H): Amide N-H (Exchangeable).
-
δ 9.8 ppm (s, 1H): Phenolic O-H (Exchangeable).
-
δ 7.85 ppm (d, J=8.5 Hz, 2H): Benzoyl ortho-protons.
-
δ 7.75 ppm (dd, 2H): Fluoroaniline ortho-protons.
-
δ 7.15 ppm (t, 2H): Fluoroaniline meta-protons (coupling with F).
-
δ 6.85 ppm (d, J=8.5 Hz, 2H): Benzoyl meta-protons (shielded by OH).
References
-
T3P Coupling Efficiency: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link
-
Acid Chloride Synthesis: Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry. Link
-
General Amide Synthesis: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Compound Data: PubChem. (n.d.). This compound (CID 329819075). National Library of Medicine. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
Application Note: HPLC Method Development for N-(4-fluorophenyl)-4-hydroxybenzamide
Part 1: Executive Summary & Analyte Profile[1]
Introduction
N-(4-fluorophenyl)-4-hydroxybenzamide (NFHB) is a structural motif frequently encountered in medicinal chemistry, serving as a scaffold in TRPV1 antagonists, histone deacetylase (HDAC) inhibitors, and as a synthesis intermediate for complex benzamide derivatives.[1][2][3] Its analysis presents a classic chromatographic challenge: balancing the retention of the lipophilic fluorophenyl group with the polar, ionizable phenolic hydroxyl moiety.[1]
This guide moves beyond basic "cookbooks" to provide a First-Principles Method Development Strategy . We utilize a Reversed-Phase (RP-HPLC) approach, optimizing for pH stability to suppress phenolic ionization, ensuring sharp peak shape and robust reproducibility.[1]
Physicochemical Profile
Understanding the molecule is the first step in method design.
| Property | Value (Predicted/Experimental) | Chromatographic Implication |
| Molecular Formula | C₁₃H₁₀FNO₂ | MW: 231.22 g/mol |
| Structure | 4-HO-Ph-CONH-Ph-4-F | Contains Amide (neutral) + Phenol (acidic) |
| pKa (Phenol) | ~8.6 – 9.2 | Critical: At pH > 7, the molecule ionizes (phenolate), losing retention and causing peak tailing.[1] Target pH < 5. |
| LogP | ~2.5 – 2.8 | Moderately lipophilic.[1] Requires organic modifier (ACN/MeOH) > 30% for elution.[1] |
| UV Max | ~254 nm (Benzamide band) | Primary detection wavelength.[1] |
| Solubility | Low in water; High in MeOH/DMSO | Sample diluent must contain ≥50% organic solvent to prevent precipitation. |
Part 2: Method Development Logic (The "Why")
The following decision tree illustrates the critical choices made during the development of this protocol.
Figure 1: Decision matrix for NFHB method development. Acidic conditions are selected to maintain the analyte in its neutral protonated state.
Part 3: Optimized Experimental Protocol
Instrumentation & Reagents[4][5]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.[1]
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%+).[1]
Chromatographic Conditions (The "Gold Standard")
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Suppresses phenol ionization; improves peak symmetry.[1] |
| Mobile Phase B | 100% Acetonitrile | Strong elution strength for fluorophenyl group.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1] |
| Detection | 254 nm (Bandwidth 4 nm) | Max absorbance for benzamide; Reference: 360 nm (100 nm).[1] |
| Injection Vol | 10 µL | Standard loop size; adjust based on sensitivity needs. |
Gradient Program
Use a gradient to elute potential synthesis impurities (e.g., unreacted 4-fluoroaniline).[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20% | Initial equilibration. |
| 2.0 | 20% | Isocratic hold to separate polar impurities. |
| 12.0 | 80% | Linear ramp to elute NFHB (Exp.[1] RT ~8.5 min).[1] |
| 14.0 | 80% | Wash lipophilic contaminants. |
| 14.1 | 20% | Return to initial conditions.[1] |
| 20.0 | 20% | Re-equilibration (Critical). |
Sample Preparation
Stock Solution (1 mg/mL):
-
Weigh 10.0 mg of NFHB reference standard.[1]
-
Dissolve in 10 mL of Methanol (Do not use water; solubility is poor).
-
Sonicate for 5 minutes until clear.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase Initial (80:20 Water:ACN) .
-
Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.
-
Part 4: Validation Framework (ICH Q2 R1)
To ensure this method is trustworthy, the following validation parameters must be met.
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard before every batch.
-
Retention Time %RSD: ≤ 1.0%
-
Peak Area %RSD: ≤ 1.0%
-
Tailing Factor (T): 0.9 < T < 1.2 (Symmetry is vital for quantification).[1]
-
Theoretical Plates (N): > 5000.[1]
Linearity & Range
-
Range: 5 µg/mL to 100 µg/mL.
-
Criterion: R² > 0.999.[1]
-
Procedure: Prepare 5 concentration levels (e.g., 5, 25, 50, 75, 100 µg/mL) by diluting the Stock Solution.
Limit of Detection (LOD)
Part 5: Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Secondary silanol interactions or ionization of phenol.[1] | Ensure Mobile Phase A pH is < 3.[1]0. Add 5mM Ammonium Formate if using MS detection.[1] |
| Split Peak | Sample solvent too strong (e.g., 100% MeOH injection).[1] | Dilute sample with water/buffer to match initial mobile phase (20% ACN).[1] |
| Drifting Retention | Column temperature fluctuation or insufficient equilibration.[1] | Use a column oven at 30°C. Increase re-equilibration time to 6-8 column volumes. |
| Ghost Peaks | Carryover from previous high-concentration injection.[1] | Add a needle wash step (50:50 MeOH:Water) between injections.[1] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (General grounding for RP-HPLC logic).
-
PubChem. (2025).[1][2] Compound Summary for CID 329819075: this compound.[1] National Center for Biotechnology Information.[1] Link[1]
-
Sigma-Aldrich. (2025).[1] Product Specification: this compound.[1][4] Merck KGaA.[1] Link[1]
-
BenchChem. (2025).[1][5] Unveiling Nature's Production of 4-Hydroxybenzamide: A Technical Guide. (Reference for UV detection of hydroxybenzamide moiety). Link
Sources
- 1. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]
- 2. 4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation and Handling of N-(4-fluorophenyl)-4-hydroxybenzamide Standard Solutions for Bioassays
Abstract
This guide provides a standardized protocol for the preparation, storage, and handling of N-(4-fluorophenyl)-4-hydroxybenzamide (MW: 231.22 g/mol ) stock and working solutions. Due to the compound's lipophilic nature (LogP ~2.5–3.0) and limited aqueous solubility, improper handling often leads to "silent precipitation"—micro-aggregates that skew bioassay data without being visible to the naked eye. This protocol utilizes a DMSO-based Master Stock approach coupled with a Solvent-Constant Dilution Strategy to ensure compound homogeneity and assay reproducibility.
Compound Overview & Pre-Formulation Analysis
Before initiating wet lab work, the physicochemical constraints of the compound must be understood to prevent experimental artifacts.
Physicochemical Profile
| Property | Specification | Critical Note |
| Compound Name | This compound | Amide linkage is stable but susceptible to hydrolysis at extreme pH. |
| CAS Number | 619-57-8 | Verify CAS on vial label before use. |
| Molecular Weight | 231.22 g/mol | Use this value for all Molarity calculations. |
| Solubility (Water) | Low / Sparingly Soluble | Do not dissolve directly in aqueous buffers (PBS, Media). |
| Solubility (DMSO) | High (~100 mg/mL) | Preferred solvent for Master Stocks. |
| Solubility (Ethanol) | Moderate/Soluble | Alternative, but evaporates faster than DMSO (concentration drift risk). |
| Hygroscopicity | Moderate | Store solid under desiccant; equilibrate to RT before opening. |
Solvent Selection Logic
Why DMSO? Dimethyl sulfoxide (DMSO) is the industry standard for this compound class because it disrupts the intermolecular hydrogen bonding of the amide and hydroxyl groups, ensuring complete solubilization.[1]
-
Risk: DMSO is hygroscopic.[2] Absorbed water can cause compound precipitation over time.
-
Solution: Use Anhydrous DMSO (≥99.9%) and store stocks in aliquots to minimize freeze-thaw cycles.
Protocol 1: Preparation of Master Stock Solution (50 mM)
This protocol describes preparing a 50 mM Master Stock. This concentration is high enough to allow significant dilution (preventing solvent toxicity in assays) but below the solubility limit (preventing crash-out).
Materials
-
This compound (Solid)
-
Anhydrous DMSO (≥99.9%, sterile filtered)[1]
-
Amber glass vials (borosilicate) or Polypropylene (PP) cryovials (DMSO compatible)
-
Analytical Balance (Precision ±0.1 mg)
Calculation (The "Reverse-Calculation" Method)
Avoid weighing an exact target mass. Instead, weigh an approximate amount and calculate the exact volume of solvent required to achieve the target concentration. This eliminates weighing errors.
Formula:
Example Scenario:
-
Target Concentration: 50 mM
-
Weighed Mass: 4.85 mg (approx. 5 mg)
-
MW: 231.22 g/mol
Step-by-Step Procedure
-
Equilibration: Allow the compound vial to warm to room temperature (RT) for 30 minutes before opening to prevent water condensation on the hygroscopic solid.
-
Weighing: Weigh ~5–10 mg of the compound into a sterile microcentrifuge tube or glass vial. Record the exact mass.
-
Solubilization: Add the calculated volume of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at RT for 5 minutes.
-
QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Storage: -20°C (stable for 1 month) or -80°C (stable for 6 months).
-
Protocol 2: Serial Dilution for Bioassays (The "3-Plate" System)
Critical Warning: Direct dilution of a high-concentration DMSO stock into aqueous media often causes immediate precipitation (the "Ouzo effect"). Recommended Method: Perform serial dilutions in 100% DMSO first, then transfer to the assay plate.
The Workflow Logic
-
Source Plate (100% DMSO): Create the dilution gradient here.
-
Intermediate Plate (Optional but Recommended): A pre-dilution step in media to lower DMSO % before touching cells.
-
Assay Plate (Final): Cells/Enzyme + Compound.
Step-by-Step Dilution (Example: 10-point dose response)
Goal: Top concentration 100 µM in assay, Final DMSO 0.5%.
-
Prepare Source Plate (100% DMSO):
-
Add 20 mM stock to Column 1.
-
Perform 1:3 serial dilutions in 100% DMSO across the plate.
-
-
Transfer to Assay (Direct Method - 1:200 dilution):
-
Assay Plate contains 100 µL of cell suspension per well.
-
Transfer 0.5 µL from Source Plate (DMSO) to Assay Plate.
-
Result:
-
Top Conc:
. -
Final DMSO:
.
-
-
-
Mixing: Shake the plate on an orbital shaker (500 rpm, 2 mins) immediately after addition to disperse the DMSO plume.
Visualization: Experimental Workflows
Stock Preparation & Storage Logic
Figure 1: Decision tree for the preparation of Master Stock solutions, emphasizing moisture control and visual QC.
Serial Dilution Strategy (Avoiding Precipitation)
Figure 2: The "Source Plate" method ensures compounds remain soluble in DMSO until the final moment of addition, minimizing aqueous precipitation risks.
Quality Control & Troubleshooting
Validation of Concentration (HPLC-UV)
Because weighing errors occur, validate the stock concentration if the assay is critical (e.g., IC50 determination).
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 5% -> 95% ACN.
-
Detection: UV at 254 nm (aromatic rings) or 280 nm (phenol).
-
Acceptance: Purity > 95%; Concentration within ±10% of theoretical.
Common Issues
| Issue | Cause | Remediation |
| Precipitation in Assay | "Solvent Shock" (Rapid change from DMSO to Water). | 1. Increase mixing speed during addition.2. Reduce final concentration.3. Use an intermediate dilution plate (e.g., 10% DMSO in Media). |
| Variable IC50 Data | Compound adhered to plastic tips. | Use Low-Retention pipette tips. |
| Degradation | Hydrolysis of amide bond. | Avoid storing working solutions (aqueous) > 24 hours. Prepare fresh daily. |
References
-
BenchChem. (2025).[1][3] Solubility profile of 4-Hydroxybenzamide in different solvents. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Data Sheet. Retrieved from
-
MedChemExpress. (2023). Compound Handling Instructions: Stock Solution Preparation. Retrieved from
-
National Institutes of Health (NIH). (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (General reference for hydrophobic compound handling).
Sources
coupling reagents for amide bond formation in N-(4-fluorophenyl)-4-hydroxybenzamide synthesis
Application Note: Precision Amide Coupling Strategies for N-(4-fluorophenyl)-4-hydroxybenzamide
Executive Summary
The synthesis of This compound presents a classic chemoselectivity challenge in medicinal chemistry: forming an amide bond between an electron-deficient aniline (4-fluoroaniline) and a phenolic acid (4-hydroxybenzoic acid).[1] Standard coupling protocols often fail due to the competitive nucleophilicity of the phenolic hydroxyl group, leading to esterification (oligomerization) or active ester hydrolysis.[1]
This guide moves beyond generic "mix-and-stir" instructions. We analyze the thermodynamic and kinetic pitfalls of using standard reagents (HATU/EDC) for this specific scaffold and propose a Process-Ready Protocol utilizing Propylphosphonic Anhydride (T3P) . This reagent offers superior chemoselectivity, water-soluble byproducts, and reduced epimerization risks, making it the preferred choice for scaling drug candidates.
The Chemoselectivity Challenge
In the target reaction, two nucleophiles compete for the activated carboxylate:
-
The Amine: 4-Fluoroaniline (Target).[1] Note that the para-fluorine atom withdraws electron density, reducing the nucleophilicity of the amine nitrogen compared to a standard aniline.
-
The Phenol: 4-Hydroxybenzoic acid (Side Reaction).[1] In the presence of bases (e.g., DIPEA, TEA) used to activate coupling reagents, the phenol (
) is partially deprotonated to a phenoxide .[1]
The Risk: Phenoxides are potent nucleophiles. If the coupling reagent (e.g., HATU) forms a highly reactive intermediate, the phenoxide can attack it, forming an ester dimer (4-(4-fluorophenylcarbamoyl)phenyl 4-hydroxybenzoate) or self-polymerizing.[1]
Decision Matrix: Coupling Reagent Selection
| Feature | HATU / HBTU | EDC / HOBt | T3P (Propylphosphonic anhydride) |
| Activation Species | O-At/O-Bt Active Ester | O-Acylisourea | Mixed Anhydride (P-O-C) |
| Reactivity | Very High (Kinetic) | Moderate | Tunable / High |
| Phenol Tolerance | Low. Risk of O-acylation (ester formation) and guanidinylation of side chains [1].[1] | Medium. Requires careful pH control.[1][2] | High. Excellent chemoselectivity for amines over phenols [2].[1] |
| Workup | Difficult. Tetramethylurea byproduct is water-soluble, but removing HOAt/HOBt requires washes.[1] | Urea byproduct removal can be difficult (DCU) or requires acidic wash (EDC).[1] | Excellent. All byproducts are water-soluble.[1] Simple phase separation [3]. |
| Recommendation | Avoid for this substrate | Secondary Option | Primary Recommendation |
Strategic Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision point where T3P favors the desired amide over the ester side-product.
Figure 1: Mechanistic pathway highlighting the kinetic preference for amide formation using T3P.[1] Path A is favored by the specific steric and electronic properties of the propylphosphonic anhydride intermediate.
Detailed Protocol: T3P-Mediated Direct Coupling[1]
This protocol utilizes T3P (50% w/w in EtOAc) to perform the coupling without protecting the phenol.[1] T3P acts as a dehydrating agent that drives the equilibrium toward the amide.
Reagents:
-
4-Hydroxybenzoic acid (1.0 equiv)[1]
-
4-Fluoroaniline (1.1 equiv)[1]
-
T3P (Propylphosphonic anhydride), 50% in EtOAc (1.5 equiv)[1]
-
Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]
Critical Quality Attributes (CQAs):
-
Temperature: Maintain < 25°C during addition to prevent decomposition.
-
Stoichiometry: Slight excess of amine ensures complete consumption of the acid.
Step-by-Step Methodology
-
Reactor Charge:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and nitrogen inlet, add 4-hydroxybenzoic acid (10.0 mmol, 1.38 g) and EtOAc (30 mL).
-
Add 4-fluoroaniline (11.0 mmol, 1.22 g).[1] The mixture may remain a suspension; this is normal.
-
-
Base Addition:
-
Cool the mixture to 0–5°C (ice bath).
-
Add Pyridine (30.0 mmol, 2.4 mL) dropwise.[1] Note: Pyridine is preferred over DIPEA here as it is less likely to fully deprotonate the phenol to the highly nucleophilic phenoxide, thus improving chemoselectivity.
-
-
Coupling Initiation (T3P Addition):
-
Reaction Phase:
-
Workup (The T3P Advantage):
-
Quench the reaction by adding water (20 mL). Stir for 10 minutes.
-
Transfer to a separatory funnel.[1] Separate the layers.
-
Wash the organic layer sequentially with:
-
-
Isolation:
Alternative Protocol: The "Gold Standard" (Protected Route)
If the direct coupling yields >5% ester impurity (detectable by HPLC), the "Senior Scientist" approach dictates a protection strategy to guarantee purity for biological assays.[1]
Workflow:
-
Protection: React 4-hydroxybenzoic acid with Acetic Anhydride (
) to form 4-acetoxybenzoic acid . -
Coupling: Couple with 4-fluoroaniline using Standard EDC/HOBt or T3P . (Since the phenol is protected, chemoselectivity is no longer an issue).[1]
-
Deprotection: Mild hydrolysis (LiOH/MeOH) removes the acetyl group to yield the target.[1]
Why use this? It eliminates the phenolic hydroxyl as a nucleophile entirely.
Quality Control & Troubleshooting
Analytical Markers (HPLC/NMR)
| Component | 1H NMR Signature (DMSO-d6) | Troubleshooting Note |
| Product (Amide) | Sharp singlet at >10 ppm confirms amide bond.[1] | |
| Ester Impurity | Shift in aromatic protons; absence of amide NH. | If seen, switch to Protocol 5 (Protected Route).[1] |
| Residual T3P | Not visible in 1H NMR; check 31P NMR.[1] | T3P byproducts appear at |
Common Failure Modes
-
Low Yield: Often due to incomplete activation.[1] Ensure T3P quality (it hydrolyzes if exposed to moisture).[1]
-
Oligomerization: Caused by high pH.[1] Do not use strong bases like NaOH/KOH. Stick to Pyridine or N-Methylmorpholine (NMM).[1]
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][4][5] An efficient peptide coupling additive.[1][6] Journal of the American Chemical Society. Link (Discusses HOAt/HATU mechanisms and side reactions).[1]
-
Wissmann, H., & Kleiner, H. J. (1980).[1] New peptide coupling reagents: Propanephosphonic acid anhydride.[1][7] Angewandte Chemie International Edition. Link (Seminal paper on T3P).[1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link (Review of T3P in industrial settings).[1]
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Link (Comprehensive review of coupling strategies).
Sources
In Vitro Assay Protocols for N-(4-fluorophenyl)-4-hydroxybenzamide: A Guide for Preclinical Characterization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of N-(4-fluorophenyl)-4-hydroxybenzamide (CID 1162399). While this specific molecule is not extensively documented in public literature, its 4-hydroxybenzamide scaffold is a known pharmacophore present in various bioactive agents, including analgesics and enzyme inhibitors.[1] The structural similarity to hydroxamic acids, a well-known zinc-binding group, suggests a high probability of interaction with zinc-dependent metalloenzymes, such as Histone Deacetylases (HDACs).[2] This guide presents a logical, multi-tiered workflow to elucidate the compound's biological activity, beginning with primary target screening against HDACs, followed by secondary screening for off-target effects on cyclooxygenase (COX) enzymes, and culminating in a general assessment of cellular cytotoxicity. Each section provides the scientific rationale for the assay, detailed step-by-step protocols, and guidance on data interpretation, establishing a robust framework for preclinical evaluation.
Introduction: Compound Profile and Strategic Rationale
This compound is a synthetic benzamide derivative.[3][4] Its core structure, 4-hydroxybenzamide, is a key intermediate in the synthesis of pharmaceuticals.[1] The presence of the amide linkage and hydroxyl group, reminiscent of the functional group in HDAC inhibitors like Vorinostat, provides a strong rationale for prioritizing HDACs as a potential target class.[2][5]
Furthermore, the general benzamide structure is found in compounds with diverse biological activities, including antiviral and anticancer properties, necessitating a broader characterization.[6] This guide, therefore, proposes a systematic approach to build a foundational pharmacological profile for this compound.
Proposed Characterization Workflow
Our strategy involves a three-pronged approach to efficiently profile the compound's activity, selectivity, and general toxicity.
Caption: The enzymatic cascade leading to light production in the HDAC-Glo™ I/II assay.
Materials & Reagents
-
HDAC-Glo™ I/II Assay Kit (e.g., Promega)
-
Recombinant Human HDAC1/2/3 (for single-enzyme studies)
-
This compound
-
Trichostatin A (TSA, positive control inhibitor) [7]* DMSO (ACS Grade)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) [8]* White, opaque 96-well or 384-well microplates
-
Luminometer
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 1 mM stock solution of Trichostatin A in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) of the test compound and TSA in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reagent Preparation:
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 1 µL of the compound dilution series.
-
Positive Control: Add 1 µL of the TSA dilution series.
-
No Inhibitor Control (100% Activity): Add 1 µL of DMSO. [8] * Background Control (No Enzyme): Add 1 µL of DMSO.
-
-
Enzyme Addition:
-
Reaction Initiation & Detection:
-
Add 10 µL of the prepared HDAC-Glo™ I/II Reagent to all wells.
-
Seal the plate, centrifuge briefly (e.g., 1 min at 500 x g), and shake on a plate shaker for 30 seconds. [9] * Incubate at room temperature for 20-30 minutes to allow the signal to stabilize. [10] * Measure luminescence using a plate reader.
-
Data Analysis and Presentation
-
Subtract the average background luminescence from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
% Inhibition = 100 * (1 - (Signal_Test / Signal_Control))
-
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Compound | Target | IC50 Value (µM) [Example] |
| This compound | Total HDAC I/II | To be determined |
| Trichostatin A (Control) | Total HDAC I/II | 0.01 - 0.05 |
Protocol 2: Selectivity Screening - COX-1/COX-2 Inhibition Assay
Scientific Rationale
Cyclooxygenase (COX) enzymes, existing as two main isoforms (COX-1 and COX-2), are key to the biosynthesis of prostaglandins from arachidonic acid. [11][12]COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation and pain. [13]Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Given the structural relation of the 4-hydroxybenzamide scaffold to some analgesics, it is crucial to assess whether this compound interacts with COX isoforms to understand its target selectivity and potential for off-target effects. [1][14]
Assay Principle
This fluorometric assay measures the peroxidase activity of COX. In the reaction, arachidonic acid is converted by COX to prostaglandin G2 (PGG2). A fluorescent probe then reacts with the hydroperoxide group of PGG2 to produce a highly fluorescent product. [12]The rate of fluorescence increase is proportional to COX activity. Inhibition is measured as a decrease in the fluorescence signal.
Materials & Reagents
-
COX Inhibitor Screening Kit (e.g., Cayman Chemical, Sigma-Aldrich) [12][14]* Purified human recombinant COX-1 and COX-2 enzymes [11]* Arachidonic Acid (substrate)
-
This compound
-
Celecoxib (selective COX-2 inhibitor control) [12]* SC-560 (selective COX-1 inhibitor control)
-
DMSO (ACS Grade)
-
Assay Buffer (provided in kit, typically Tris-HCl based)
-
Black, clear-bottom 96-well microplates
-
Fluorescence plate reader (Ex/Em = 530-560 nm / ~590 nm) [11]
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and controls in DMSO, as described in Protocol 1.
-
Assay Plate Setup: The assay should be run in two separate plates, one for COX-1 and one for COX-2.
-
Enzyme Control (100% Activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of the Celecoxib (for COX-2 plate) or SC-560 (for COX-1 plate) dilution series.
-
Test Wells: Add 10 µL of the this compound dilution series.
-
Solvent Control: Add 10 µL of Assay Buffer containing the highest concentration of DMSO used. [12]
-
-
Reaction Mix Preparation: Prepare a master mix containing Assay Buffer, Heme, and the fluorescent probe according to the kit manufacturer's instructions.
-
Enzyme and Inhibitor Incubation:
-
Add 80 µL of the Reaction Mix to all wells.
-
Add 10 µL of the appropriate diluted enzyme (COX-1 or COX-2) to each well.
-
Tap to mix and incubate for 15 minutes at room temperature to allow inhibitor binding. [11]
-
-
Reaction Initiation:
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate solution to all wells.
-
Immediately place the plate in the reader.
-
-
Detection:
-
Measure fluorescence intensity kinetically for 10-20 minutes at 37°C, with readings every minute. [11]
-
Data Analysis and Presentation
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration using the rates.
-
% Inhibition = 100 * (1 - (V_Test / V_Control))
-
-
Determine the IC50 values for COX-1 and COX-2 by plotting percent inhibition vs. log concentration.
-
Calculate the Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
| Compound | IC50 (COX-1) [µM] | IC50 (COX-2) [µM] | Selectivity Index |
| This compound | To be determined | To be determined | To be determined |
| Celecoxib (Control) | >10 | 0.05 - 0.5 | >100 |
| SC-560 (Control) | 0.009 | 6.3 | 0.0014 |
Protocol 3: General Cytotoxicity - MTT Cell Viability Assay
Scientific Rationale
Assessing the general cytotoxicity of a novel compound is a fundamental step in drug discovery. It provides a therapeutic window by comparing the concentration required for a specific biological effect (e.g., IC50 from an enzyme assay) with the concentration that causes cell death. The MTT assay is a robust, widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [15][16][17]A significant reduction in cell viability suggests a cytotoxic or cytostatic effect of the compound.
Assay Principle
The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [18]This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells. [16][17]The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance is measured spectrophotometrically. [15]
Caption: Conversion of MTT to a measurable formazan product by viable cells.
Materials & Reagents
-
Human cancer cell line (e.g., HCT116 colon cancer, A549 lung cancer)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Doxorubicin (positive control for cytotoxicity)
-
MTT reagent (5 mg/mL in sterile PBS) [15]* Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile, clear 96-well cell culture plates
-
Microplate spectrophotometer (reader at 570 nm, optional reference at 630 nm) [15]
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). [18] * Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution of the test compound and doxorubicin in culture medium.
-
Aspirate the old medium from the cells and add 100 µL of the compound dilutions to the respective wells (in triplicate).
-
Include "Untreated Control" (medium only) and "Vehicle Control" (medium with the highest DMSO concentration) wells. [18] * Incubate for a desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Presentation
-
Subtract the average absorbance of blank (medium only) wells from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
% Viability = 100 * (Abs_Test / Abs_VehicleControl)
-
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
| Compound | Cell Line | GI50 Value (µM) [Example] |
| This compound | HCT116 | To be determined |
| This compound | A549 | To be determined |
| Doxorubicin (Control) | HCT116 | 0.05 - 0.5 |
Conclusion
This guide outlines a foundational, hypothesis-driven approach for the initial in vitro characterization of this compound. By systematically evaluating its effect on a probable primary target class (HDACs), assessing its selectivity against a common off-target family (COXs), and quantifying its overall cellular toxicity, researchers can efficiently generate a robust preliminary profile of the compound's biological activity. The data derived from these protocols will be instrumental in guiding future studies, including mechanism-of-action elucidation, lead optimization, and further preclinical development.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
BMG Labtech. Screening for histone deacetylase (HDAC) active compounds. (2013-12). [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01). [Link]
-
National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]
-
National Center for Biotechnology Information. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012-09-20). [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. (2017-12-15). [Link]
-
Heliyon. Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. [Link]
-
Journal of Chemical Health Risks. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024-09-28). [Link]
-
ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. (2025-08-10). [Link]
-
MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019-12-24). [Link]
-
Journal of the Iranian Chemical Society. Synthesis, in vitro, and in silico anti-cancer studies of substituted benzimidamide and its Cu(II) complex. [Link]
-
National Center for Biotechnology Information. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021-11-25). [Link]
-
ResearchGate. Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives. (2025-08-08). [Link]
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006-05-15). [Link]
-
MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013-03-21). [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. [Link]
-
National Center for Biotechnology Information. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
PubMed. N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. (2001-11-22). [Link]
-
PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioscience.co.uk [bioscience.co.uk]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. japer.in [japer.in]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
formulation strategies for N-(4-fluorophenyl)-4-hydroxybenzamide topical delivery
An Application Guide to Formulation Strategies for Topical Delivery of N-(4-fluorophenyl)-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide on the formulation strategies for the topical delivery of this compound, a compound with therapeutic potential limited by its challenging physicochemical properties. Given its nature as a solid with presumed poor aqueous solubility, this guide focuses on advanced formulation technologies designed to enhance its solubility, skin permeation, and bioavailability. We will explore the rationale, preparation protocols, and characterization of several advanced delivery systems, including nanoemulgels and liposomal gels. Furthermore, this guide provides a comprehensive, step-by-step protocol for evaluating the performance of these formulations using ex vivo skin permeation studies with Franz diffusion cells, a critical methodology for topical drug product assessment.[1]
Introduction and Pre-formulation Analysis
This compound is a benzamide derivative with potential applications in various therapeutic areas.[2] The topical route of administration is an attractive option for localized treatment, as it can minimize systemic side effects and avoid first-pass metabolism.[3] However, the primary obstacle to developing a successful topical formulation for this compound is its inherent poor water solubility, a common characteristic for many new chemical entities.[4][5] This property can negatively impact drug loading, formulation stability, and skin permeation.[5]
A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₂ | [6] |
| Molecular Weight | 231.22 g/mol | [6] |
| Physical Form | Solid | [7] |
| Aqueous Solubility | Presumed to be poorly soluble/lipophilic | Inferred from structure[4][8] |
| Melting Point | Not specified, but related benzamides are crystalline solids | [9] |
To overcome the solubility and permeation challenges, advanced formulation strategies are required. This guide will focus on two such strategies: Nanoemulgel and Liposomal Gel formulations.
Strategic Formulation Development
The goal is to encapsulate the lipophilic this compound into a carrier system that can effectively traverse the primary barrier of the skin, the stratum corneum.[10]
Workflow for Formulation Development and Evaluation
The overall process involves a systematic approach from formulation design to performance testing.
Caption: Workflow from formulation design to final assessment.
Strategy 1: Nanoemulgel Formulation
A nanoemulgel combines the advantages of a nanoemulsion and a hydrogel.[11] Nanoemulsions are nanosized droplet systems (20-200 nm) that can solubilize lipophilic drugs and enhance their penetration through the stratum corneum due to their small droplet size and large surface area.[11][12][13] Incorporating the nanoemulsion into a gel matrix improves the viscosity for topical application, increases residence time on the skin, and provides a controlled release profile.[8]
Protocol 2.1.1: Preparation of this compound Nanoemulgel
A. Preparation of the Nanoemulsion (Oil-in-Water, O/W)
-
Oil Phase Preparation: Dissolve a precisely weighed amount of this compound in a suitable oil (e.g., Oleic acid, Isopropyl myristate) with gentle heating and stirring until fully dissolved.
-
Aqueous Phase Preparation: In a separate beaker, disperse a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.
-
Emulsification: Add the oil phase dropwise to the aqueous phase under continuous high-shear homogenization (e.g., 5,000-10,000 rpm) for 15-20 minutes.
-
Nano-sizing: Subject the resulting coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range (<200 nm).
B. Preparation of the Hydrogel
-
Disperse a gelling agent (e.g., Carbopol 940) in a separate portion of purified water.
-
Allow the polymer to hydrate completely (this may take several hours or overnight).
-
Neutralize the gel base by slowly adding a neutralizing agent (e.g., triethanolamine) dropwise with gentle stirring until a clear, viscous gel is formed.
C. Formulation of the Nanoemulgel
-
Incorporate the prepared nanoemulsion into the hydrogel base slowly and with continuous, gentle stirring until a homogenous, translucent nanoemulgel is obtained.[8]
Table 2: Example Nanoemulgel Formulation Composition
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 1.0 |
| Oleic Acid | Oil Phase | 10.0 |
| Tween 80 | Surfactant | 15.0 |
| Transcutol P | Co-surfactant | 7.5 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5-7.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Strategy 2: Liposomal Gel Formulation
Liposomes are microscopic vesicles composed of one or more phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[14][15] For a lipophilic drug like this compound, the molecule will partition into the lipid bilayer. Liposomes enhance skin delivery by fusing with the skin's lipid matrix, which facilitates the penetration of the encapsulated drug into deeper skin layers.[14][16]
Protocol 2.2.1: Preparation of this compound Liposomal Gel
A. Preparation of Liposomes (Thin Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound, a phospholipid (e.g., Phosphatidylcholine), and cholesterol in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.
-
Film Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) and rotating the flask at a temperature above the lipid's phase transition temperature. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
B. Formulation of the Liposomal Gel
-
Prepare a hydrogel base as described in Protocol 2.1.1 (B) .
-
Gently incorporate the prepared liposomal suspension into the gel base with continuous stirring to form the final liposomal gel.
Table 3: Example Liposomal Gel Formulation Composition
| Component | Function | Example Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient (API) | 1.0 |
| Phosphatidylcholine | Vesicle-forming Lipid | 5.0 |
| Cholesterol | Membrane Stabilizer | 1.0 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Phosphate Buffered Saline (pH 7.4) | Aqueous Phase | q.s. to 100 |
Characterization of Formulations
Once prepared, the formulations must be characterized to ensure quality and predict performance.
Table 4: Key Characterization Parameters for Topical Formulations
| Parameter | Technique | Purpose |
| Droplet/Vesicle Size & PDI | Dynamic Light Scattering (DLS) | Determines average size and size distribution; crucial for skin penetration. |
| Zeta Potential | Electrophoretic Light Scattering | Measures surface charge; indicates the physical stability of the colloidal system. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualizes the shape and structure of nanoparticles/liposomes. |
| pH | pH meter | Ensures the formulation is non-irritating and compatible with skin (pH 4.5-6.5). |
| Viscosity & Rheology | Rheometer/Viscometer | Determines flow properties and suitability for topical application. |
| Drug Content & Encapsulation Efficiency | HPLC/UV-Vis Spectroscopy | Quantifies the amount of drug in the formulation and the percentage encapsulated within the carrier. |
Performance Evaluation: Ex Vivo Skin Permeation Testing
The most critical evaluation of a topical formulation is its ability to deliver the active drug into and through the skin. Ex vivo skin permeation testing using Franz diffusion cells is a widely recognized and reliable method for this assessment.[17][18] This method provides valuable data on the rate and extent of drug absorption.[1]
Workflow for Ex Vivo Skin Permeation Study
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Hydroxybenzamide | 619-57-8 [chemicalbook.com]
- 3. rjptonline.org [rjptonline.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. ijper.org [ijper.org]
- 13. Nanoemulsions for topical delivery: formulation, applications and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. rjtcsonline.com [rjtcsonline.com]
- 16. skininorder.com [skininorder.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
Microwave-Assisted Synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide: A Modern Approach to Amide Bond Formation
An Application Note and Protocol from the Senior Applications Group
Abstract
This application note provides a detailed, field-tested protocol for the synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide, a key structural motif in medicinal chemistry. Traditional methods for amide bond formation often require prolonged reaction times, harsh conditions, and complex purification procedures. This guide details a highly efficient and rapid method utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of controlled microwave irradiation, this protocol significantly reduces reaction times from hours to minutes, often leading to higher purity and yields. We will elucidate the underlying reaction mechanism, provide a step-by-step experimental workflow, detail analytical validation techniques, and explain the scientific rationale behind each procedural choice, empowering researchers in drug development and chemical synthesis to adopt this modern technique.
Introduction: The Case for Microwave-Assisted Amide Synthesis
The N-aryl benzamide scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs and clinical candidates due to its ability to form key hydrogen bonds with biological targets. The specific compound, this compound, combines a hydrogen bond donor (hydroxyl group) and a metabolically stable, electron-withdrawing fluorine atom, making it a valuable synthon for library development.
Conventional synthesis via Schotten-Baumann or thermal condensation methods can be inefficient. Microwave-assisted synthesis offers a compelling alternative by utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This results in rapid, uniform, and localized superheating of the reaction mixture, bypassing the slower process of conventional thermal conduction. This targeted energy input dramatically accelerates reaction rates, often enabling reactions that would otherwise be sluggish or require high bulk temperatures, thereby minimizing the formation of thermal degradation byproducts.
This protocol will focus on the direct amidation of 4-hydroxybenzoic acid and 4-fluoroaniline, a common and atom-economical approach.
Reaction Principle and Mechanism
The core of this synthesis is the formation of an amide bond between a carboxylic acid and an amine. This transformation is not spontaneous and requires the "activation" of the carboxylic acid to make the carbonyl carbon more electrophilic. In this protocol, we employ a carbodiimide coupling agent, N,N'-Diisopropylcarbodiimide (DIC), in conjunction with an activating agent, Ethyl (hydroxyimino)cyanoacetate (OxymaPure®).
The proposed mechanism proceeds as follows:
-
O-Acylisourea Formation: The 4-hydroxybenzoic acid first reacts with the carbodiimide (DIC) to form a highly reactive O-acylisourea intermediate.
-
Active Ester Formation: This unstable intermediate rapidly reacts with OxymaPure to form a more stable, yet still highly reactive, cyano(hydroxyimino)acetyl active ester. This step is crucial as it prevents the racemization of chiral starting materials (not applicable here, but a key feature of this method) and minimizes the formation of the N-acylurea byproduct.
-
Nucleophilic Acyl Substitution: The primary amine of 4-fluoroaniline then acts as a nucleophile, attacking the carbonyl carbon of the active ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the OxymaPure leaving group and forming the stable amide bond of the desired product, this compound. The protonated DIC byproduct, diisopropylurea, is also formed.
Microwave irradiation dramatically accelerates each of these steps by efficiently overcoming the activation energy barriers.
Reaction Scheme Visualization
Caption: Overall reaction scheme for the microwave-assisted synthesis.
Detailed Experimental Protocol
Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All reagents are chemical irritants.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | ≥99% | Sigma-Aldrich |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | ≥99% | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | 126.20 | ≥99% | Sigma-Aldrich |
| Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) | C₅H₆N₂O₃ | 142.11 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Sat. aq. | Fisher Scientific |
| Brine (NaCl solution) | NaCl | 58.44 | Sat. aq. | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific |
| Microwave Synthesis Vial | 10 mL capacity with stir bar | - | - | CEM, Anton Paar, etc. |
Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (138 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add 4-fluoroaniline (111 mg, 1.0 mmol, 1.0 equiv.) and OxymaPure® (213 mg, 1.5 mmol, 1.5 equiv.).
-
Solvent and Base: Add 3.0 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the mixture for 1 minute to ensure dissolution/suspension. Finally, add N,N'-Diisopropylcarbodiimide (DIC) (235 µL, 1.5 mmol, 1.5 equiv.).
-
Scientist's Note: DIC is added last to initiate the activation of the carboxylic acid in the presence of all other components, ensuring an efficient reaction pathway. DMF is an excellent solvent for this reaction due to its high boiling point (153 °C) and high dielectric constant, which allows for efficient absorption of microwave energy and heating of the sample.
-
-
Vial Sealing: Securely cap the vial using a septum cap.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use a pre-stirring time of 30 seconds)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (below 40 °C) using the instrument's compressed air cooling system before carefully venting and opening.
Work-up and Purification
-
Precipitation: Pour the reaction mixture into a beaker containing 30 mL of cold deionized water while stirring. A precipitate should form.
-
Acid Wash: Acidify the aqueous mixture to a pH of ~2 by adding 1 M HCl dropwise. This step protonates any unreacted amine and helps precipitate the product.
-
Filtration: Collect the crude solid product by vacuum filtration. Wash the solid with cold deionized water (2 x 10 mL).
-
Recrystallization (Recommended): For high purity, recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Steps: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight. Record the final mass and calculate the percentage yield.
Analytical Validation and Characterization
To confirm the identity, structure, and purity of the synthesized this compound, the following analytical techniques are essential.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation, purity check | Aromatic protons from both rings, distinct singlets for the -OH and -NH protons (may be broad), and characteristic splitting patterns (doublets and triplets) in the aromatic region. The integration of peaks should correspond to the number of protons in the structure. |
| ¹³C NMR | Carbon skeleton confirmation | Presence of the amide carbonyl carbon (~165-170 ppm), carbons attached to F and O, and other aromatic carbons. |
| FT-IR | Functional group identification | Characteristic absorption bands for O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1650 cm⁻¹), and C-N stretch (amide II band, ~1530 cm⁻¹). |
| HRMS (ESI+) | Molecular formula confirmation | The high-resolution mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the exact mass of C₁₃H₁₁FNO₂ (Calculated: 232.0768), confirming the elemental composition. |
| Melting Point | Purity assessment | A sharp, well-defined melting point indicates high purity. Comparison with literature values, if available, provides an additional check. |
Overall Workflow Visualization
The entire process from preparation to final validation can be visualized as a clear, sequential workflow.
Caption: A comprehensive workflow from synthesis to final product analysis.
Conclusion
This application note demonstrates a robust and highly efficient protocol for the synthesis of this compound using microwave-assisted organic synthesis. The method offers significant advantages over traditional heating, including a dramatic reduction in reaction time, clean reaction profiles, and high yields. The detailed step-by-step guide, coupled with the rationale for each step and a full analytical validation plan, provides researchers with a reliable and scalable method for producing this and other valuable N-aryl benzamide analogs. The adoption of MAOS technology represents a significant step towards more efficient, sustainable, and rapid chemical synthesis in the modern research laboratory.
References
-
Title: Microwave-Assisted Organic Synthesis — A Review Source: Accounts of Chemical Research URL: [Link]
-
Title: The impact of microwave-assisted organic synthesis in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Microwave Chemistry in Medicinal Chemistry Source: Topics in Medicinal Chemistry URL: [Link]
-
Title: OxymaPure—An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt Source: Organic Process Research & Development URL: [Link]
-
Title: Microwave-assisted organic synthesis Source: Chemical Society Reviews URL: [Link]
Troubleshooting & Optimization
Technical Support Center: N-(4-fluorophenyl)-4-hydroxybenzamide Synthesis
Current Status: Operational Topic: Yield Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821
Executive Summary: Route Selection Strategy
The synthesis of N-(4-fluorophenyl)-4-hydroxybenzamide presents a classic chemoselectivity challenge: the presence of a nucleophilic hydroxyl group (-OH) and an electrophilic carboxylic acid (-COOH) on the same starting material (4-hydroxybenzoic acid).
To maximize yield, you must choose between Stepwise Protection (High Fidelity) and Direct Coupling (High Throughput).
Decision Matrix: Which Route Fits Your Needs?
Figure 1: Decision tree for selecting the synthetic pathway based on scale and purity requirements.
Protocol A: The "Golden Path" (Protection Strategy)
Recommended for: Scale-up (>1g), high purity requirements, and avoiding chromatography. Mechanism: Acetylation prevents self-polymerization during activation.
Workflow
-
Protection: 4-hydroxybenzoic acid
4-acetoxybenzoic acid. -
Activation: 4-acetoxybenzoic acid
4-acetoxybenzoyl chloride. -
Coupling: Reaction with 4-fluoroaniline.
-
Deprotection: Mild hydrolysis to restore the phenol.
Step-by-Step Procedure
Step 1: Acetylation [1][2]
-
Reagents: 4-hydroxybenzoic acid (1.0 eq), Acetic Anhydride (1.5 eq), Cat. H₂SO₄.[1][2][3]
-
Process: Suspend acid in acetic anhydride. Add 1-2 drops H₂SO₄. Heat to 60°C for 30 mins. Pour into ice water. Filter the white precipitate.
-
Checkpoint: Product should melt at ~185°C. If lower, recrystallize from ethanol [1].
Step 2: Acid Chloride Formation
-
Reagents: 4-acetoxybenzoic acid, Thionyl Chloride (SOCl₂), Cat. DMF.
-
Process: Reflux acid in neat SOCl₂ (3-5 eq) with 1 drop DMF for 2 hours. Evaporate SOCl₂ completely (use toluene azeotrope) to yield a crystalline solid.
-
Critical Warning: Do not use unprotected 4-hydroxybenzoic acid here; it will polymerize into polyesters [2].
Step 3: Amide Coupling
-
Reagents: 4-acetoxybenzoyl chloride (1.0 eq), 4-fluoroaniline (1.0 eq), Pyridine or TEA (1.2 eq), DCM (Solvent).
-
Process: Dissolve fluoroaniline and base in DCM at 0°C. Add acid chloride dropwise. Warm to RT and stir for 2 hours. Wash with 1N HCl, then NaHCO₃.
Step 4: Deprotection (Hydrolysis)
-
Reagents: Methanol, NH₄OH (or dilute NaOH).
-
Process: Dissolve intermediate in MeOH. Add aqueous ammonia.[4] Stir 30 mins. Acidify carefully to precipitate the target this compound.
Protocol B: Direct Coupling (High Throughput)
Recommended for: Small scale (<100mg), library synthesis. Challenge: The phenolic -OH competes with the amine.
Optimization Table
| Component | Recommendation | Rationale |
| Coupling Agent | HATU or PyBOP | 4-fluoroaniline is slightly deactivated; weaker agents (EDC) may lead to slow conversion and ester formation [3]. |
| Base | DIPEA (Hunig's Base) | Non-nucleophilic base prevents side reactions. |
| Stoichiometry | 1.0 : 0.9 (Acid : Amine) | Use a slight deficit of amine to ensure all aniline is consumed (easier to wash away excess acid than aniline). |
| Solvent | DMF or DMAc | Required for solubility of the zwitterionic starting material. |
Troubleshooting Direct Coupling
Q: My yield is low (<40%) and I see two spots on TLC.
-
Diagnosis: You likely formed the phenolic ester (O-acylation) instead of, or in addition to, the amide.
-
Fix: Pre-activate the acid with HATU/DIPEA for only 2-3 minutes before adding the aniline. If you wait too long, the active ester can react with another molecule of phenol. Alternatively, switch to Protocol A.
Q: The product is an oil/gum.
-
Diagnosis: Residual DMF or tetramethylurea (byproduct).
-
Fix: Pour the reaction mixture into excess ice-cold water (10x volume). The hydrophobic benzamide should precipitate as a solid. If it oils out, sonicate the biphasic mixture to induce crystallization.
Troubleshooting Guide & FAQs
Issue: "I tried refluxing 4-hydroxybenzoic acid and 4-fluoroaniline in toluene, but nothing happened."
-
Root Cause: Carboxylic acids and anilines form stable ammonium carboxylate salts at room temperature. They require thermal dehydration (>180°C) or chemical activation to form amides.
-
Solution: You must use a coupling agent (Protocol B) or activate as an acid chloride (Protocol A). Simple reflux works for aldehydes (forming imines), not acids [4].
Issue: "The product turns pink/red upon drying."
-
Root Cause: Oxidation of residual 4-fluoroaniline. Anilines are prone to air oxidation, forming colored impurities.
-
Solution: Wash the crude solid thoroughly with 1N HCl during workup. This protonates and solubilizes any unreacted aniline, removing it into the aqueous layer.
Issue: "Low solubility makes NMR difficult."
-
Insight: Benzamides with phenolic groups are rigid and capable of strong hydrogen bonding.
-
Solution: Use DMSO-d6 for NMR. If purification is needed, recrystallize from Ethanol/Water (4:1) rather than using column chromatography, as the compound may streak on silica due to the acidic phenol [5].
Mechanistic Visualization
The following diagram illustrates the competing pathways in the direct coupling method and why the protected route is safer.
Figure 2: Competing nucleophilic attacks in unprotected coupling. Path B leads to yield loss.
References
-
Synthesis of 4-acetoxybenzoic acid (Protection Step)
- Source: LibreTexts Chemistry.
-
URL:[Link]
-
Acid Chloride Polymerization Risks
- Source: PrepChem. "Synthesis of 4-hydroxybenzoyl chloride.
-
URL:[Link]
- Coupling Reagent Selection (HATU vs EDC): Source: Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Imine vs Amide Distinction (Schiff Base)
- Source: ResearchGate. "4-Fluoro-N-(4-hydroxybenzylidene)aniline" (Demonstrates reaction of aldehyde + amine = Imine, not amide).
-
URL:[Link]
-
General Amide Synthesis Methodology
Sources
Technical Support Center: Impurity Identification in N-(4-fluorophenyl)-4-hydroxybenzamide by LC-MS
Welcome to the technical support center for the analysis of N-(4-fluorophenyl)-4-hydroxybenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and characterizing process-related and degradation impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively.
Introduction: The Importance of Impurity Profiling
This compound (MW: 231.22 g/mol , Formula: C₁₃H₁₀FNO₂) is an aromatic amide containing key functional groups—a fluorophenyl ring, an amide linkage, and a phenol group—that are common in pharmaceutical compounds. The identification and control of impurities are mandated by regulatory bodies like the ICH and FDA, as even trace amounts can impact the safety and efficacy of a drug substance.[1][2] Forced degradation studies are a critical component of this process, helping to establish degradation pathways and develop stability-indicating analytical methods.[2][3] This guide provides a robust framework for tackling these challenges head-on.
Predicting Potential Impurities: A Proactive Approach
A successful impurity investigation begins before the first injection. By understanding the synthesis and chemical lability of this compound, we can anticipate the most likely impurities.
2.1. Process-Related Impurities
The most common synthesis route for such an amide is the acylation of an amine with a carboxylic acid derivative. This points to two primary starting materials that could appear as impurities if the reaction is incomplete:
-
4-Fluoroaniline (Starting Material 1)
-
4-Hydroxybenzoic acid (Starting Material 2)
Additionally, side reactions or impurities in starting materials can lead to other related substances.
2.2. Degradation-Related Impurities
Forced degradation studies, conducted under stress conditions (e.g., acid, base, oxidation, heat, light), help identify potential degradants.[1][2][3] The key labile points in the molecule are the amide bond and the phenol group.
-
Hydrolytic Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would break the molecule back down into its starting materials: 4-fluoroaniline and 4-hydroxybenzoic acid.
-
Oxidative Degradation: The electron-rich phenol group is susceptible to oxidation, which can lead to the formation of hydroxylated species or colored quinone-like structures.
The table below summarizes these potential impurities, which serve as a primary watchlist during analysis.
| Impurity Name | Structure / Description | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) | Origin |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 112.1 | 110.1 | Process / Degradation |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 139.1 | 137.1 | Process / Degradation |
| Oxidized Analyte | C₁₃H₁₀FNO₃ | 247.22 | 248.2 | 246.2 | Degradation |
| Dimer | C₂₆H₁₈F₂N₂O₄ | 460.43 | 461.4 | 459.4 | Degradation |
Core Methodology: A Robust Starting Point for LC-MS Analysis
While every method requires optimization, this protocol provides a scientifically grounded starting point for separating this compound from its potential impurities on a standard reversed-phase system.
3.1. Experimental Protocol: Reversed-Phase LC-MS
Liquid Chromatography (LC) Parameters:
-
Column: C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier ideal for MS, which aids in the protonation of analytes in positive ion mode, improving sensitivity.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Rationale: Elevated temperature improves peak shape and reduces viscosity, but should not exceed the column's limit.
-
Injection Volume: 2 µL
-
Sample Diluent: 50:50 Acetonitrile:Water. Rationale: A diluent weaker than the initial mobile phase condition is crucial to prevent peak distortion.[5]
Mass Spectrometry (MS) Parameters:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative switching. Rationale: The phenol group is best ionized in negative mode ([M-H]⁻), while the amide and aniline precursors are best seen in positive mode ([M+H]⁺). Switching ensures all potential impurities are detected.
-
Scan Mode: Full Scan (m/z 100-600) for initial screening, followed by targeted MS/MS on parent ions.
-
Source Settings (Starting Point):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Note: These parameters are instrument-dependent and must be optimized via infusion of the main analyte.[4]
-
3.2. Workflow for Impurity Identification
The following diagram illustrates the logical flow from sample analysis to impurity characterization.
Caption: Experimental workflow for LC-MS impurity identification.
Troubleshooting Guide
This section addresses common issues encountered during the LC-MS analysis of this compound in a practical question-and-answer format.
Question 1: My peak for the main analyte is tailing or splitting. What's wrong?
-
Potential Cause 1: Sample Overload. The analytical column has a limited capacity. Injecting too high a concentration can saturate the stationary phase, leading to poor peak shape.
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue.
-
-
Potential Cause 2: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger (e.g., 100% acetonitrile) than the initial mobile phase (10% acetonitrile), the sample band will not focus correctly on the column head.[5]
-
Solution: Re-prepare your sample in a diluent that matches or is slightly weaker than your starting mobile phase conditions (e.g., 10% ACN / 90% Water).
-
-
Potential Cause 3: Secondary Interactions. The phenolic hydroxyl group can have unwanted interactions with residual silanols on the silica-based column, causing peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of silanol groups. If tailing persists, consider a column with advanced end-capping or a different stationary phase.
-
Question 2: I'm not seeing any impurities, even after forced degradation. Is my sensitivity too low?
-
Potential Cause 1: Sub-optimal Ionization. Your analyte and its impurities may ionize preferentially in one polarity.
-
Solution: Ensure you are running in both positive and negative ESI modes. The parent compound and its oxidized degradants are likely to show best in negative mode ([M-H]⁻), while the 4-fluoroaniline starting material will only be visible in positive mode ([M+H]⁺).
-
-
Potential Cause 2: In-Source Fragmentation. If source conditions (e.g., temperatures, voltages) are too harsh, the parent molecule can fragment before it is even analyzed by the mass spectrometer.
-
Solution: Systematically reduce source temperatures and cone/capillary voltages. Infuse a standard of your main analyte and optimize for a strong parent ion signal with minimal fragmentation.
-
-
Potential Cause 3: Ion Suppression. Components from your sample matrix (or the degradation reagents) can co-elute with your impurities and suppress their ionization, making them invisible to the detector.
-
Solution: Improve chromatographic separation by adjusting the gradient to better resolve impurities from the main peak and any matrix components. If suppression is severe, sample clean-up using Solid-Phase Extraction (SPE) may be necessary.[4]
-
Question 3: I see unexpected peaks in my chromatogram with m/z values that don't match my predicted impurities. What are they?
-
Potential Cause 1: Mobile Phase Contamination. Additives, plasticizers (like phthalates), or improperly cleaned solvent bottles can introduce contaminant peaks.[6]
-
Potential Cause 2: Formation of Adducts. In ESI, it is common for analyte ions to associate with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Solution: Check for peaks at M+23 (sodium), M+39 (potassium), or even M+ACN+H (acetonitrile adduct). Their presence can actually help confirm the molecular weight of your impurity. If they are overwhelming, using fresh, high-purity solvents can reduce the source of these alkali metals.
-
-
Potential Cause 3: An Unexpected Degradation Pathway. Your forced degradation may have produced an impurity you did not predict.
-
Solution: This is the goal of the experiment! Proceed to the data interpretation stage. Use the accurate mass to predict an elemental formula. Then, perform MS/MS on the unknown peak and compare its fragmentation pattern to that of the parent drug to identify the structural modification.
-
Caption: Troubleshooting logic for an unexpected LC-MS peak.
Frequently Asked Questions (FAQs)
Q: What is the expected fragmentation pattern for the parent compound in MS/MS? A: For this compound ([M+H]⁺ at m/z 232.1), the most likely fragmentation pathway in CID (Collision-Induced Dissociation) is the cleavage of the amide bond. This would result in two primary product ions:
-
Product Ion 1 (m/z 121.0): The benzoyl fragment corresponding to [HO-C₆H₄-CO]⁺.
-
Product Ion 2 (m/z 112.1): The protonated 4-fluoroaniline fragment [F-C₆H₄-NH₃]⁺. Observing these fragments confirms the amide structure. When analyzing an unknown impurity, look for whether one of these fragments is mass-shifted, which will pinpoint the location of the chemical modification.
Q: How much degradation should I aim for in my forced degradation studies? A: The industry-accepted range is typically 5-20% degradation.[3] The goal is not to completely destroy the drug but to generate a sufficient amount of primary degradants for detection and characterization without creating a complex mixture of secondary and tertiary degradation products.[8]
Q: Do I need to use a high-resolution mass spectrometer (HRMS)? A: While not strictly necessary for initial detection, HRMS (e.g., Q-TOF or Orbitrap) is highly recommended for impurity identification. HRMS provides a highly accurate mass measurement, which allows you to calculate a unique elemental formula for your unknown impurity. This dramatically reduces the number of possible structures and increases confidence in your identification, especially when a reference standard is not available.[9]
Q: My baseline is very noisy. How can I improve my signal-to-noise ratio? A: A noisy baseline can be caused by several factors.[7] First, ensure you are using high-quality, LC-MS grade mobile phase solvents and additives.[4][5] Second, check for contamination in the system by running blanks; if contaminated, flush the entire system. Third, ensure your MS source is clean, as contamination on the ion optics can cause high background noise. Finally, check for leaks in the LC system, as pressure fluctuations can manifest as baseline noise.
References
- Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026). Vertex AI Search Result.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Forced degradation study: Topics by Science.gov. (n.d.). Science.gov.
- Notes on Troubleshooting LC/MS Contamin
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- How to Avoid Problems in LC–MS. (n.d.).
- Effective LC Troubleshooting: Symptom-Based Str
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. (2024). Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. zefsci.com [zefsci.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Issues of N-(4-fluorophenyl)-4-hydroxybenzamide in Aqueous Media
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-(4-fluorophenyl)-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with not only practical, step-by-step protocols but also the underlying scientific principles to empower you to overcome these obstacles effectively.
This compound is a compound of interest in various research fields. However, its chemical structure, characterized by two aromatic rings and a fluorine atom, confers significant hydrophobicity, leading to poor solubility in aqueous media. This is a common challenge in drug discovery and development, as approximately 40% of marketed drugs and up to 90% of compounds in the discovery pipeline exhibit poor water solubility.[1] This guide will walk you through several field-proven strategies to enhance the solubility of this compound for your experimental needs.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀FNO₂ | [2][3] |
| Molecular Weight | 231.22 g/mol | [2][3] |
| Appearance | Solid | [2] |
| SMILES | Fc1ccc(cc1)NC(=O)c2ccc(cc2)O | [2] |
| InChI Key | KLWSUBIYNNYVJA-UHFFFAOYSA-N | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or aqueous buffers?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule contains two aromatic rings (a fluorophenyl group and a hydroxyphenyl group) which are hydrophobic in nature. While the phenolic hydroxyl (-OH) and amide (-CONH-) groups can participate in hydrogen bonding, their contribution is outweighed by the large, non-polar surface area of the aromatic rings. This makes it energetically unfavorable for the compound to dissolve in a polar solvent like water, a common issue for many new chemical entities.[4]
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH due to the presence of a phenolic hydroxyl group, which is weakly acidic.[5][6] At a pH below its acid dissociation constant (pKa), the hydroxyl group remains protonated (-OH), and the molecule is neutral and less soluble. As the pH of the solution increases to a level above the pKa, the hydroxyl group deprotonates to form a negatively charged phenolate ion (-O⁻).[5][6] This ionization increases the molecule's polarity, significantly enhancing its solubility in water.[7]
Q3: What is the maximum concentration of a co-solvent like DMSO I can use in my cell-based assays?
A3: While co-solvents like Dimethyl Sulfoxide (DMSO) are effective at dissolving hydrophobic compounds, they can be toxic to cells at higher concentrations. The maximum tolerated DMSO concentration is highly cell-line dependent.[8] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but some robust lines may tolerate up to 1%.[8] Primary cells are generally more sensitive.[8] It is critical to perform a vehicle control experiment, where you treat your cells with the same concentrations of DMSO (or other co-solvents) that you plan to use for your compound, to determine the non-toxic limit for your specific biological system and experimental duration.[8]
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone or doughnut-shaped structure.[9][] Their exterior surface is hydrophilic (water-loving), while the central cavity is lipophilic (fat-loving).[9][11] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like this compound, within their central cavity.[12] This forms a "drug-cyclodextrin inclusion complex," where the hydrophobic part of the drug is shielded from the water, and the hydrophilic exterior of the cyclodextrin interacts favorably with the aqueous environment, leading to a significant increase in the apparent water solubility of the drug.[9][12]
Troubleshooting Guides & Experimental Protocols
Issue 1: My compound precipitates out of my aqueous buffer upon dilution from a stock solution.
This is a common problem indicating that the aqueous solubility of the compound has been exceeded. Below are two primary strategies to address this.
Solution A: pH Adjustment for Solubilization
This strategy leverages the acidic nature of the phenolic hydroxyl group. By preparing a stock solution at a high pH, the compound is converted to its more soluble phenolate form.
Causality: Increasing the pH of the medium above the pKa of the phenolic group deprotonates it, forming a polar salt that is more soluble in water.[5][6] This is a preferred method for ionizable drugs.[11] Care must be taken during the final dilution to avoid a rapid pH drop that could cause precipitation.
-
Prepare an Alkaline Solvent: Prepare a 10 mM solution of Sodium Hydroxide (NaOH) in deionized water.
-
Dissolve the Compound: Weigh the required amount of this compound and add it to the 10 mM NaOH solution to create a concentrated stock solution (e.g., 10-50 mM). Use gentle warming (37-40°C) and vortexing to aid dissolution. The solution should become clear.
-
Final Dilution: Add the alkaline stock solution dropwise to your final, vigorously stirring aqueous buffer (e.g., PBS, TRIS). The buffering capacity of the final medium should be sufficient to bring the pH back to the desired physiological range.
-
Verification: After dilution, check the final pH of your solution to ensure it is within the acceptable range for your experiment. Also, visually inspect for any signs of precipitation (cloudiness, Tyndall effect).
Caption: Mechanism of cyclodextrin-mediated solubilization.
Summary of Solubilization Strategies
| Strategy | Mechanism | Key Advantages | Key Considerations |
| pH Adjustment | Ionization of the phenolic group to form a more polar, soluble salt. [5][11] | Avoids organic solvents; simple to implement. | Only applicable to ionizable compounds; final pH must be compatible with the assay; potential for compound instability at high pH. [13] |
| Co-solvents | Reduces the polarity of the aqueous solvent system. [4] | Simple, effective for high-concentration stocks; wide range of solvents available. | Potential for solvent toxicity in biological assays; may cause compound precipitation upon dilution. [11] |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin's core. [9][] | High biocompatibility; significantly increases solubility; can improve compound stability. [9] | Requires preparation of the complex; may alter drug-receptor interactions in some cases. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate. [1][4] | Useful for solid formulations; applicable to nearly all poorly soluble drugs. [11] | Requires specialized equipment (e.g., micronizer, homogenizer); may not be sufficient for compounds with very low intrinsic solubility. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier, often in an amorphous state. [14][15] | Greatly enhances dissolution rate and apparent solubility. | Requires formulation development; potential for physical instability (recrystallization) over time. |
References
-
Riekes, M. K., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Pharma Times. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Pharma Times. [Link]
-
Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Catalent. [Link]
-
ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]
-
ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]
-
Reddit. (2024). Looking for suggestions to dissolve benzamide derivatives. Reddit. [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Solubility of Things. [Link]
-
ACS Publications. (n.d.). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
PMC - NIH. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - NIH. [Link]
-
PubMed. (n.d.). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. IJPSM. [Link]
-
ResearchGate. (2016). How does pH affect the solubility of phenolic acid?. ResearchGate. [Link]
-
PubChem. (n.d.). N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide. PubChem. [Link]
-
PubChem. (n.d.). 4-Hydroxybenzamide. PubChem. [Link]
-
NIST WebBook. (n.d.). 4-Hydroxybenzamide. NIST. [Link]
-
EPA. (n.d.). N-(4-Cyanophenyl)-N-hydroxybenzamide Properties. EPA. [Link]
-
Pharmaffiliates. (n.d.). N-(4-Fluorophenyl)-n'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. Pharmaffiliates. [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during N-(4-fluorophenyl)-4-hydroxybenzamide production
Technical Support Center: N-(4-fluorophenyl)-4-hydroxybenzamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. Our focus is to provide actionable insights and troubleshooting strategies to minimize side reactions, thereby maximizing yield and purity.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the synthesis of this compound, providing in-depth explanations grounded in established chemical principles.
Q1: What are the primary synthetic routes, and which is recommended for high purity?
There are three principal methods for synthesizing this compound:
-
Direct Amidation: This involves heating 4-hydroxybenzoic acid and 4-fluoroaniline, often at high temperatures (above 100°C), sometimes with a catalyst. While seemingly simple, this method can lead to thermal degradation and the formation of polyester-like impurities from the self-condensation of 4-hydroxybenzoic acid.[1]
-
Acyl Chloride Intermediate: In this two-step approach, 4-hydroxybenzoic acid is first converted to 4-hydroxybenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[2] The resulting acyl chloride is then reacted with 4-fluoroaniline. This method is often high-yielding but carries the risk of side reactions on the unprotected hydroxyl group and requires careful handling of the corrosive reagents.
-
Coupling Agent-Mediated Synthesis: This is often the most reliable method for achieving high purity at a lab scale. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), activates the carboxylic acid, allowing it to react with the amine under mild conditions (often room temperature).[3] This approach significantly reduces the risk of temperature-induced side reactions.
For applications demanding high purity, the coupling agent-mediated synthesis is strongly recommended due to its mild reaction conditions and high selectivity.
Q2: The most prevalent side reaction I encounter is the formation of an unknown, less polar impurity. What is it and how can I prevent it?
The most common side reaction is O-acylation . This occurs when the hydroxyl group of either the 4-hydroxybenzoic acid starting material or the this compound product is acylated instead of the target amine. This results in the formation of an ester byproduct, such as 4-((4-fluorophenyl)carbamoyl)phenyl 4-hydroxybenzoate. A similar phenomenon of O-acylation is a known impurity pathway in the synthesis of paracetamol, which also involves an aminophenol structure.[4]
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 4-hydroxybenzoic acid. A large excess of the activated acid can drive O-acylation of the product.
-
Order of Addition: When using a coupling agent, pre-activate the 4-hydroxybenzoic acid for a short period before adding the 4-fluoroaniline. This ensures the activated species is readily available to react with the more nucleophilic amine.
-
Temperature Control: Maintain a low to ambient temperature (0°C to 25°C). Higher temperatures can increase the rate of O-acylation.
-
Use of Additives: Including an activating agent like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve the efficiency of the amide bond formation.
Q3: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors beyond the primary O-acylation side reaction:
-
Incomplete Reaction: The acid-base reaction between the carboxylic acid and the amine can form a stable ammonium carboxylate salt, which is unreactive towards amide formation without activation or high heat.[3] This is particularly true in direct amidation attempts without coupling agents.
-
Poor Reagent Quality: Ensure the purity of your starting materials. 4-fluoroaniline can oxidize and darken over time. 4-hydroxybenzoic acid should be dry.
-
Sub-optimal pH: In coupling reactions, the pH is critical. The amine must be in its free base form to be nucleophilic. If the reaction medium is too acidic, the amine will be protonated and unreactive. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be beneficial.
-
Steric Hindrance: While not severe in this specific synthesis, sterically hindered carboxylic acids or amines can significantly slow down the reaction rate, leading to incomplete conversion.[5]
-
Work-up and Purification Losses: The product may have some solubility in the aqueous phase during extraction or in the mother liquor during recrystallization.
Q4: Should I protect the hydroxyl group on 4-hydroxybenzoic acid before the reaction?
Protecting the hydroxyl group (e.g., as a benzyl or silyl ether) is a valid strategy to completely prevent O-acylation. This will add two steps to your synthesis (protection and deprotection), which may not be desirable for process efficiency.
-
When to consider protection: If you are using a highly reactive acylating agent (like an acyl chloride) and other methods to control O-acylation have failed, or if you are working on a large scale where maximizing yield is critical.
-
When it's likely unnecessary: For most lab-scale syntheses using coupling agents under controlled conditions, protection is often not required to achieve high purity.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Observation / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction due to ammonium salt formation.[3]2. O-acylation side reaction consuming starting material.3. Reagents are impure or degraded.4. Product loss during aqueous workup or recrystallization. | 1. Use a coupling agent (EDC, DCC) to activate the carboxylic acid.2. Maintain low reaction temperature (0-25°C); consider using HOBt.3. Verify reagent purity via melting point or spectroscopy.4. Saturate the aqueous phase with NaCl during extraction; optimize recrystallization solvent. |
| Multiple Spots on TLC (Besides Starting Materials) | 1. Primary impurity is likely the O-acylated byproduct.2. Formation of N,N'-dicyclohexylurea (DCU) if using DCC.3. Small amounts of polyester-like oligomers from self-condensation. | 1. See prevention strategies for O-acylation in the FAQs.2. DCU is insoluble in most organic solvents; it can be removed by filtration.3. Use milder reaction conditions (coupling agents instead of high heat). |
| Product is Colored (Yellow/Brown) | 1. Oxidation of the 4-fluoroaniline starting material.2. Degradation due to excessive heat during reaction or workup. | 1. Use fresh or purified 4-fluoroaniline.2. Avoid high temperatures. If color persists, treat the crude product with activated charcoal during recrystallization.[6] |
| Difficulty Purifying the Product | 1. O-acylated impurity has similar polarity to the product.2. Urea byproduct from coupling agent co-precipitates with the product. | 1. Use flash column chromatography with a carefully selected solvent gradient (e.g., Hexane:Ethyl Acetate).2. If using DCC, filter the reaction mixture before workup. If using water-soluble EDC, it can be removed with an acidic wash. |
Visualizing the Reaction Pathways
Understanding the desired reaction versus the primary side reaction is crucial for effective troubleshooting.
Caption: Main reaction vs. O-acylation side reaction.
Recommended Experimental Protocol: EDC/HOBt Coupling
This protocol is optimized to favor N-acylation and minimize side product formation.
Materials:
-
4-hydroxybenzoic acid
-
4-fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄
-
Ethyl acetate and Hexane (for recrystallization/chromatography)
Procedure:
-
Reactor Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxybenzoic acid (1.0 eq) and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration). Stir the solution at room temperature for 10 minutes.
-
Activation: Add EDC (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. You may observe the solution becoming slightly cloudy.
-
Amine Addition: In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and DIPEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated acid mixture at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzoic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes unreacted EDC, HOBt, DIPEA, and any remaining acid/amine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane or ethanol/water) to obtain the pure product.[1]
-
Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel.
-
Troubleshooting Workflow
A logical workflow can help quickly diagnose experimental issues.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- Brainly. (2022, October 26). Which is the major organic product of the reaction of 4-aminophenol with 1 equivalent of acetic anhydride?
-
Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(87). Available at: [Link]
-
Kappe, C. O., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Available at: [Link]
- BenchChem. (n.d.). Application Note: Synthesis and Optimization of 4-Hydroxybenzamide.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.).
- ResearchGate. (2025, August 6). First Synthesis of N‐(4‐Fluorophenyl)‐5‐(4‐fluorophenyl)‐2‐(4‐hydroxybenzyl)pentanamide, a New Potential Cholesterol Absorption Inhibitor.
- PubMed. (2022, August 15). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol to 4-aminophenol: A systematic spectroscopic study.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- ResearchGate. (2025, August 7). (PDF) Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- ResearchGate. (n.d.). (a) Reaction scheme for paracetamol synthesis. 4‐Aminophenol (1) is....
- MDPI. (2019, December 24). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Liew, S. K., et al. (2022). Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. Journal of the Indian Chemical Society, 99(3), 100346.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR | Sigma.
- BLDpharm. (n.d.). This compound.
- BenchChem. (n.d.). Unveiling Nature's Production of 4-Hydroxybenzamide: A Technical Guide.
- Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
- Google Patents. (n.d.). US4523041A - Method of purifying 4-fluorophenol.
- ResearchGate. (n.d.). Synthesis reaction of N'-benzylidene-4-hydroxybenzohydrazide derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google Patents [patents.google.com]
troubleshooting low purity in N-(4-fluorophenyl)-4-hydroxybenzamide crystallization
Welcome to the technical support center for the crystallization of N-(4-fluorophenyl)-4-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high purity during the crystallization process. As Senior Application Scientists, we have compiled field-proven insights and protocols to address the specific challenges you may encounter.
Troubleshooting Guide: Low Purity Issues
This section addresses specific problems that can arise during the crystallization of this compound, leading to suboptimal purity. Each issue is analyzed for its root cause, followed by a step-by-step protocol for resolution.
Q1: My final product is contaminated with a persistent yellow/brown color. How can I remove it?
Root Cause Analysis: Colored impurities often arise from starting material degradation or by-products formed during synthesis. These impurities can be highly conjugated organic molecules that co-crystallize with or adsorb to the surface of your desired product.
Solution: Activated Carbon (Charcoal) Treatment Activated carbon has a high surface area and can effectively adsorb colored impurities. However, it must be used judiciously as it can also adsorb the product, reducing the overall yield.[1]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents flash boiling when the charcoal is added.
-
Charcoal Addition: Add a very small amount of activated carbon (typically 1-2% of the solute mass, a spatula tip is often sufficient). Adding too much will significantly reduce your yield.[1]
-
Heating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper or a cotton plug in a funnel to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, followed by an ice bath, to induce crystallization.
-
Isolation & Analysis: Collect the purified crystals by vacuum filtration and verify purity.
Q2: My compound is "oiling out" instead of forming crystals upon cooling. What should I do?
Root Cause Analysis: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid.[1] This typically happens when the melting point of your compound (which can be significantly depressed by impurities) is lower than the temperature of the solution at the point of saturation.[1] The resulting oil often traps impurities, leading to a low-purity, amorphous solid upon further cooling.
Solution Strategy: The primary goal is to keep the compound dissolved until the solution temperature is below the compound's melting point. This can be achieved by adjusting the solvent system or the cooling rate.
Troubleshooting Steps:
-
Re-dissolve: Reheat the solution until the oil fully redissolves.
-
Add More Solvent: Add a small amount (10-20% more volume) of the hot solvent to decrease the saturation temperature.[1]
-
Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This provides a larger window for nucleation to occur at a temperature below the melting point.
-
Change Solvent System: If the problem persists, consider a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[2]
dot
Sources
optimizing column chromatography separation for N-(4-fluorophenyl)-4-hydroxybenzamide
[1]
Case ID: PUR-2024-FHB Subject: Optimization of Column Chromatography for Phenolic Amides Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are attempting to purify N-(4-fluorophenyl)-4-hydroxybenzamide . This molecule presents a classic "push-pull" purification challenge:
-
The Phenolic Hydroxyl (-OH): A hydrogen-bond donor (HBD) that interacts strongly with the silanol groups (
) on standard silica, leading to severe peak tailing and irreversible adsorption.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
The Amide Linkage: Increases polarity and reduces solubility in non-polar mobile phases (like hexane), often necessitating solid loading.[1]
-
Solubility Profile: Poor in Hexane/DCM; Moderate in EtOAc; Good in MeOH/DMSO.[1]
This guide provides a self-validating protocol to overcome these issues, focusing on acid-modified mobile phases and dry-loading techniques .
Module 1: Method Development & Mobile Phase Selection
Q: Why is my compound streaking (tailing) on the TLC plate?
A: The phenolic proton (
The Fix: Acid Modification You must suppress the ionization of the phenol and disrupt the hydrogen bonding.
-
Standard Additive: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both solvent A (non-polar) and solvent B (polar).
-
Mechanism: The acid modifier protonates the surface silanols and the analyte, ensuring the molecule remains in a neutral state, sharpening the peak shape.
Q: Which solvent system should I choose?
Use the Polarity Decision Matrix below. For this specific molecule, a Hexane/Ethyl Acetate gradient is usually sufficient, but if the compound is too polar, switch to DCM/Methanol .[1]
Solvent System Comparison Table
| System | Composition | Modifier | Suitability | Notes |
| Primary | Hexane / EtOAc | 1% AcOH | High | Best for resolution.[1] The acid prevents tailing. |
| Alternative | DCM / MeOH | 0.5% AcOH | Moderate | Use if |
| Reverse Phase | Water / MeCN | 0.1% TFA | High | Use C18 silica if Normal Phase fails.[1] Excellent for phenols.[1] |
Module 2: Sample Loading Strategy
Q: My compound precipitates at the top of the column. What went wrong?
A: This is a solubility mismatch. This compound is likely insoluble in the starting mobile phase (e.g., 10% EtOAc in Hexane).[1] Liquid loading with a strong solvent (like DMSO or pure DCM) causes the compound to crash out when it hits the non-polar mobile phase, blocking the frit.
The Fix: Dry Loading (Solid Load)
-
Dissolve the crude mixture in a minimal amount of a volatile strong solvent (Acetone, MeOH, or THF).[1]
-
Add Celite 545 or Silica Gel (ratio: 1g crude to 3g solid support).[1]
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing powder.
-
Load this powder into a solid load cartridge or directly on top of the column bed.[1]
Module 3: Troubleshooting & Optimization
Q: I see two spots very close together. Is one my product?
A: Likely contaminants are the starting materials:
-
4-Fluoroaniline: Less polar, often moves faster.[1] Stain with Ninhydrin (may be faint) or UV.[1]
-
4-Hydroxybenzoic acid: Highly polar and acidic.[1] Without acid modifier, this will streak badly and may co-elute.[1] With acid modifier, it will move as a sharp peak but likely slower than your amide.[1]
Q: How do I confirm the fractions without running NMR on everything?
A: Use UV-Vis absorption ratios .
-
The amide linkage and the fluorophenyl ring provide a distinct UV signature.
-
Monitor at 254 nm (aromatic) and 280 nm (phenolic).[1]
-
Self-Validation: If the ratio of 254/280nm absorbance is constant across the peak, the fraction is pure. If the ratio changes (e.g., the leading edge absorbs differently than the tail), you have a co-eluting impurity.
Module 4: Visualization & Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal mobile phase based on solubility and TLC behavior.
Figure 2: Flash Chromatography Workflow
Caption: Step-by-step execution protocol for purifying this compound.
Module 5: Experimental Protocol (Standard Operating Procedure)
Objective: Purify 500 mg of crude this compound.
Materials:
-
Stationary Phase: 12g or 24g Flash Cartridge (Silica, 40-63 µm).[1]
-
Solvent A: Hexane + 1% Acetic Acid.[1]
-
Solvent B: Ethyl Acetate + 1% Acetic Acid.[1]
-
Loading: Celite 545.
Procedure:
-
Sample Prep: Dissolve 500 mg crude in 5 mL Acetone. Add 1.5 g Celite. Rotovap to dryness (water bath < 40°C).[1]
-
Setup: Equilibrate column with 3 Column Volumes (CV) of 5% Solvent B.
-
Gradient Profile:
-
Collection: Collect fractions based on slope detection.
-
Workup: Combine product fractions. Crucial: To remove the acetic acid, co-evaporate with toluene twice, or wash the combined organic fractions with saturated
(if product solubility allows) before final drying.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC and Flash Chromatography.Link
-
BenchChem. (2025).[1][2][3] Solubility profile of 4-Hydroxybenzamide in different solvents.[1][2]Link
-
Teledyne ISCO. (2018).[1] Purification of phenolic flavonoids with flash chromatography.[1] ResearchGate.[1] Link
-
Reich, H. J. (2019).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Standard reference for phenolic pKa estimation). Link
Technical Support Center: Stability Protocols for N-(4-fluorophenyl)-4-hydroxybenzamide
Executive Summary & Chemical Context[1][2][3][4][5][6]
Compound: N-(4-fluorophenyl)-4-hydroxybenzamide (NFHB) Class: Hydroxy-substituted Benzanilide Key Vulnerability: Amide Bond Hydrolysis
As researchers, we often assume amides are chemically inert due to resonance stabilization. However, This compound presents a unique stability profile due to the "push-pull" electronic effects of its substituents.
-
The "Push" (Stabilizing): The p-hydroxy group on the benzoyl ring acts as an electron donor (Resonance effect,
). This increases electron density at the carbonyl carbon, theoretically lowering susceptibility to nucleophilic attack. -
The "Pull" (Destabilizing): The p-fluoro group on the aniline ring is electron-withdrawing. This decreases the basicity of the nitrogen, making the C-N bond more labile and the leaving group (4-fluoroaniline) more stable.
The Result: While stable at neutral pH, this compound exhibits a U-shaped hydrolysis rate profile. It is susceptible to acid-catalyzed hydrolysis (protonation of the carbonyl oxygen) and base-catalyzed hydrolysis (direct hydroxide attack), with the latter being complicated by the ionization of the phenolic hydroxyl group.
Troubleshooting Guide (Q&A)
Symptom: "I see new peaks in my HPLC chromatogram after 24 hours at pH 8.0."
Diagnosis: You are likely observing the formation of 4-hydroxybenzoic acid and 4-fluoroaniline .
Root Cause: pH 8.0 is approaching the pKa of the phenolic hydroxyl group (estimated pKa ~8.5 - 9.0). Partial deprotonation creates a phenolate anion. While the phenolate is electron-donating (stabilizing the amide), the high concentration of hydroxide ions (
-
Immediate Action: Shift your buffer system to pH 6.0 - 6.5 . This keeps the phenol protonated and minimizes hydroxide concentration.
-
Buffer Choice: Switch from Tris (nucleophilic amine risk) to Phosphate or Citrate buffers.
Symptom: "The compound precipitates when I add it to my aqueous buffer."
Diagnosis: Solubility-limited stability failure. Root Cause: Benzanilides are highly lipophilic (High LogP). When the compound precipitates, it forms a heterogeneous mixture where surface hydrolysis can occur, or it simply falls out of the solution required for the assay. Solution:
-
Co-solvent Strategy: Dissolve the stock in DMSO (Dimethyl sulfoxide).
-
Dilution Protocol: Do not exceed 1% v/v DMSO in the final aqueous buffer if possible. If higher solubility is needed, use a PEG-400/Water (20:80) system, which reduces the dielectric constant of the medium, stabilizing the transition state of the amide against hydrolysis.
Symptom: "My stock solution in Methanol is degrading."
Diagnosis: Solvolysis (Methanolysis). Root Cause: Methanol is a nucleophile. Over time, especially if the methanol is not anhydrous or is slightly acidic, it can attack the amide bond, forming methyl 4-hydroxybenzoate . Solution:
-
Storage: Store stock solutions in 100% Anhydrous DMSO at -20°C. DMSO is aprotic and does not participate in nucleophilic acyl substitution under standard storage conditions.
Deep Dive: The Mechanism of Failure
To prevent hydrolysis, one must understand the enemy. The diagram below details the competing pathways for degradation.
Figure 1: Mechanistic pathways for the hydrolysis of NFHB. Note that the 4-Fluoro substituent accelerates the final bond cleavage step compared to unsubstituted benzamides.
Validated Protocols
Protocol A: Preparation of Hydrolysis-Resistant Buffer (pH 6.0)
Target: Create a chemical environment that minimizes both acid (
Reagents:
-
Sodium Phosphate Monobasic (
) -
Sodium Phosphate Dibasic (
) -
LC-MS Grade Water
Step-by-Step:
-
Prepare Stock A (0.2M): Dissolve 27.6g of
in 1L water. -
Prepare Stock B (0.2M): Dissolve 28.4g of
in 1L water. -
Mix: Combine 87.7 mL of Stock A with 12.3 mL of Stock B.
-
Dilute: Add water to a total volume of 200 mL (Final concentration 0.1M).
-
Verify: Check pH with a calibrated meter. It should be 6.0 ± 0.1.
-
Filter: Pass through a 0.22 µm filter to remove particulates that could act as nucleation sites for precipitation.
Protocol B: Forced Degradation Stress Test (ICH Q1A Aligned)
Purpose: Empirically determine the half-life (
| Condition | Stress Agent | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl | 24 Hours | 5-20% |
| Base Hydrolysis | 0.1 N NaOH | 4 Hours | 5-20% |
| Oxidation | 3% | 24 Hours | 5-20% |
| Thermal | 60°C (Buffer pH 6) | 7 Days | < 5% |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Amide
) and 280 nm (Phenol).
Experimental Workflow Diagram
Use this decision tree to determine the optimal handling for your specific application.
Figure 2: Decision tree for formulation and storage of NFHB solutions.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3][4] International Council for Harmonisation.[2][3] Link
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Gomez-Orellana, I., et al. (2022). Amide Bond Hydrolysis: Mechanisms and Catalysis.[5] In: Structure and Reactivity in Organic Chemistry.[6] Link
-
Sigma-Aldrich. (2024). Product Specification: this compound.Link
Sources
- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Official web site : ICH [ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
removing unreacted 4-fluoroaniline from N-(4-fluorophenyl)-4-hydroxybenzamide product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the synthesis and purification of N-(4-fluorophenyl)-4-hydroxybenzamide. Specifically, we will address a common challenge encountered during its synthesis: the removal of unreacted 4-fluoroaniline starting material from the final amide product. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the high purity of your target compound.
Understanding the Challenge: Analyte Properties
Effective purification begins with a thorough understanding of the physicochemical properties of both the desired product and the impurity to be removed. The significant differences in the acidic/basic nature of the phenolic product and the aniline starting material are key to a successful separation.
| Compound | Structure | Molecular Weight ( g/mol ) | pKa | Solubility |
| 4-Fluoroaniline | ![]() | 111.12[1] | 4.65 (conjugate acid)[1][2] | Slightly soluble in water (33 g/L at 20°C)[1][3]; soluble in organic solvents like ethanol and methanol.[4] |
| This compound | ![]() | 231.22[5] | Phenolic -OH ~10 | Generally insoluble in water; soluble in organic solvents like DMSO and ethanol.[6][7] |
| 4-Fluoroanilinium Ion | ![]() | - | - | Water-soluble |
Table 1: Physicochemical Properties of Key Compounds
The primary impurity, 4-fluoroaniline, is a weak base.[1] In contrast, the product, this compound, is a neutral amide with a weakly acidic phenolic hydroxyl group. This difference in acid-base character is the cornerstone of the most effective purification strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered during the purification process in a practical, question-and-answer format.
Q1: My initial purification attempt by simple recrystallization was unsuccessful. Why is that, and what should I do?
Recrystallization relies on differences in solubility between the product and impurities in a given solvent. While this compound is a solid, 4-fluoroaniline is an oily liquid at room temperature.[2] This can lead to the impurity "oiling out" and contaminating the crystals of your product, making simple recrystallization ineffective.
Recommendation: An acid-base extraction is the most robust method to remove the basic 4-fluoroaniline impurity before proceeding to recrystallization.
Q2: How does acid-base extraction work for this specific separation?
Acid-base extraction leverages the differential solubility of the neutral and ionized forms of a compound.[8] By washing an organic solution of your crude product with an aqueous acid, the basic 4-fluoroaniline is protonated to form a water-soluble anilinium salt. This salt then partitions into the aqueous layer, effectively removing it from the organic layer containing your desired amide product.[8][9][10]
Diagram 1: Acid-Base Extraction Workflow
Q3: Can you provide a detailed protocol for the acid-base extraction?
Certainly. The following protocol is a reliable method for removing residual 4-fluoroaniline.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.[10]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The organic layer contains your product, while the aqueous layer contains the 4-fluoroanilinium salt.
-
Drain: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-5) one or two more times to ensure complete removal of the aniline.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound, which can then be further purified by recrystallization if necessary.
Q4: After the acid wash, I'm ready to recrystallize. What's a good solvent system?
For benzamide derivatives, polar protic solvents are often a good starting point.[11]
Recommended Solvents:
-
Ethanol or Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly.[12]
-
Acetone or Acetone/Hexane: Similar to the ethanol/water system, dissolve in minimal hot acetone and add hexane as the anti-solvent.
Pro-Tip for Crystal Growth: For larger, purer crystals, after dissolving the compound in hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator. Seeding the solution with a pure crystal can also promote better crystal formation.[13]
Q5: What if I still see traces of 4-fluoroaniline after extraction and recrystallization?
If trace amounts of 4-fluoroaniline persist, column chromatography is a highly effective, albeit more resource-intensive, final purification step.
Column Chromatography Guidelines
-
Stationary Phase: Silica gel is the standard choice. As silica is slightly acidic, it can sometimes cause basic compounds like anilines to streak.[14]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.
-
Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
4-fluoroaniline is less polar than the amide product and should elute from the column first.
-
-
TLC Monitoring: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the spots for 4-fluoroaniline and your product.
-
Additive for Tailing Reduction: If you observe tailing of the aniline spot on TLC, adding a very small amount of triethylamine (e.g., 0.1-0.5%) to the eluent can help to neutralize the acidic sites on the silica gel and improve the separation.[15]
Diagram 2: Column Chromatography Decision Flow
Final Purity Assessment
After purification, it is crucial to assess the purity of your this compound. Standard analytical techniques include:
-
NMR Spectroscopy (¹H and ¹⁹F): This is the most definitive method. The absence of signals corresponding to 4-fluoroaniline will confirm its removal.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A well-developed HPLC method can separate the product from the starting material and any other impurities.[7][16]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
By employing a systematic approach based on the chemical properties of the molecules involved, researchers can confidently and efficiently remove unreacted 4-fluoroaniline to obtain high-purity this compound for their downstream applications.
References
-
PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Berger, T. A., & Deye, J. F. (1990). Separation of Anilines, Benzamides, Benzylamines, and Phenylethylamines by Packed-Column Supercritical Fluid Chromatography.
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
Solubility of Things. (n.d.). N-(4-Fluorophenyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]
- Youn, S. J., et al. (2003). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 42(12), 2766-2773.
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of three aniline substances. Retrieved from [Link]
-
Academia.edu. (n.d.). SYNTHESIS AND CHARACTERISATION OF N-HYDROXY -N-PHENYL N' (4-FLUORO) PHENYL BENZAMIDINEHYDROCHLORIDE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxybenzamide. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2021). How to get consistently large crystals during recrystallization?. Retrieved from [Link]
- Google Patents. (n.d.). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
-
PMC. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(4-Fluorophenyl)-n'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide. Retrieved from [Link]
-
ResearchGate. (2010). N-(4-Chlorophenyl)-2-hydroxybenzamide. Retrieved from [Link]
Sources
- 1. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 3. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Thermal Analysis of N-(4-fluorophenyl)-4-hydroxybenzamide
Status: Operational Role: Senior Application Scientist Ticket ID: T-FLU-OH-BENZ-001
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely analyzing N-(4-fluorophenyl)-4-hydroxybenzamide , a structural analog often utilized in the synthesis of pharmaceutical intermediates (e.g., for Fluspirilene or Osanetant analogs) or as a model compound for studying amide hydrogen bonding.
This guide addresses the thermal stability and degradation behavior of this specific benzanilide derivative. Our goal is to help you distinguish between physical transitions (melting, desolvation) and chemical degradation.
Physicochemical Profile[1][2][3][4][5][6][7]
-
Chemical Structure: A rigid amide linker connecting a phenol ring and a fluorinated aromatic ring.
-
Key Functional Groups: Secondary Amide (–CONH–), Phenolic Hydroxyl (–OH), Aryl Fluorine (–F).
-
Predicted Thermal Behavior:
-
Melting Point (T_m): Expected in the range of 210°C – 235°C (Typical for para-substituted hydroxybenzanilides due to strong intermolecular H-bonding).
-
Degradation Onset (T_d): Generally >260°C in inert atmosphere.
-
Hygroscopicity: The phenolic group makes it susceptible to surface moisture adsorption.
-
Troubleshooting Guide: TGA & DSC Anomalies
Issue 1: "I see a weight loss event before the expected melting point."
Diagnosis: This is rarely intrinsic degradation. It is likely desolvation or moisture evolution .
Technical Explanation: The phenolic hydroxyl group at the para position is a hydrogen bond donor/acceptor. If your sample was recrystallized from polar solvents (ethanol, methanol) or stored in high humidity, it may form a pseudo-hydrate or solvate.
Step-by-Step Validation:
-
Check TGA Profile: Is the weight loss < 5% and occurring between 60°C – 120°C?
-
Verify with DSC: Look for a broad endotherm in the same range (desolvation) vs. a sharp endotherm (melting).
-
Cyclic DSC Experiment:
-
Cycle 1: Heat to 130°C (below melting).
-
Cool: Return to 25°C.
-
Cycle 2: Heat to 250°C.
-
Result: If the low-temperature peak disappears in Cycle 2, it was volatile solvent/water.
-
Issue 2: "The baseline drifts significantly immediately after melting."
Diagnosis: This indicates Melting with Decomposition .
Technical Explanation: For benzanilides, the liquid phase allows for greater molecular mobility, facilitating radical formation or hydrolysis if trace water is trapped. The amide bond (–CONH–) is robust, but the presence of the phenolic proton can catalyze auto-degradation at high temperatures.
Corrective Protocol:
-
Switch Pan Type: Use hermetically sealed aluminum pans with a pinhole (for self-generated atmosphere) to suppress sublimation but allow pressure release.
-
Inert Atmosphere: Ensure Nitrogen or Argon purge is >50 mL/min to prevent oxidative degradation of the phenol ring.
Degradation Mechanism Analysis
Understanding how the molecule breaks down is crucial for impurity profiling.
Primary Degradation Pathways
At temperatures >280°C, this compound undergoes pyrolysis via two competing mechanisms:
-
Hydrolytic Cleavage (Trace Water Assisted):
-
Reverts to 4-Hydroxybenzoic acid and 4-Fluoroaniline .
-
Note: 4-Fluoroaniline is volatile and toxic; ensure TGA exhaust is vented.
-
-
Homolytic Scission (High Energy):
-
Cleavage of the C–N bond.[1]
-
Formation of benzoyl and anilino radicals, leading to complex charring and polymerization.
-
Visualizing the Pathway
Figure 1: Thermal degradation pathways of this compound. Pathway A dominates in non-dried samples; Pathway B dominates in dry, inert conditions.
Standardized Experimental Protocols
To ensure reproducibility, use these parameters.
Table 1: Recommended Instrument Parameters
| Parameter | TGA (Thermogravimetry) | DSC (Calorimetry) |
| Sample Mass | 5 – 10 mg | 2 – 4 mg |
| Pan Type | Platinum or Alumina (Open) | Aluminum (Hermetic + Pinhole) |
| Purge Gas | Nitrogen (N₂) | Nitrogen (N₂) |
| Flow Rate | 40–60 mL/min | 50 mL/min |
| Heating Rate | 10°C/min (Standard)20°C/min (For kinetics) | 10°C/min |
| Temp Range | 30°C to 600°C | 30°C to 300°C |
Protocol: Kinetic Analysis (Activation Energy)
To predict shelf-life or stability at lower temperatures, perform the Ozawa-Flynn-Wall (OFW) isoconversional method:
-
Run TGA at four heating rates: 5, 10, 15, and 20 °C/min .
-
Identify the temperature at fixed conversion points (e.g., 5%, 10% weight loss).[2]
-
Plot log(Heating Rate) vs. 1/Temperature (K) .
-
The slope is proportional to Activation Energy (
).
Frequently Asked Questions (FAQ)
Q: My TGA shows a 100% weight loss by 400°C. Does this mean it sublimed?
A: Not necessarily. While 4-fluoroaniline (a degradation product) is volatile, the hydroxybenzamide moiety often leaves a carbonaceous char (approx. 10-20% residue) if degraded via radical polymerization. If you see 0% residue , it suggests either complete sublimation of the parent molecule (rare for hydroxy-amides) or complete volatilization of breakdown products. Run a TGA-MS to detect the
Q: Can I use this compound as a calibration standard? A: No. Due to the potential for moisture uptake (hygroscopicity of the phenol) and polymorphism common in benzanilides, it is not a suitable thermal standard compared to Indium or Zinc.
Q: How do I remove the solvent peak seen in DSC? A: Dry the sample in a vacuum oven at 80°C for 4 hours prior to analysis. This is below the melting point but sufficient to remove lattice-bound water or ethanol.
References
- Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (Standard text for DSC/TGA methodology).
-
ChemicalBook. (2025). 4-Hydroxybenzamide Properties and Melting Point Data. Link
-
National Institutes of Health (PubChem). (2025). N-(4-fluorophenyl)benzamide Compound Summary. Link
-
BenchChem. (2025).[2] General Protocol for TGA of UV Stabilizers and Amides. Link
- Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley.
Sources
Technical Support Center: Navigating the Scale-Up of N-(4-fluorophenyl)-4-hydroxybenzamide Manufacturing
Welcome to the comprehensive technical support guide for the manufacturing of N-(4-fluorophenyl)-4-hydroxybenzamide. This resource is tailored for researchers, scientists, and drug development professionals to address the multifaceted challenges encountered when transitioning from laboratory-scale synthesis to industrial production. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a robust, scalable, and efficient manufacturing process.
I. Overview of Synthetic Strategy and Core Challenges
The most industrially viable and commonly employed synthetic route for this compound is the Schotten-Baumann reaction. This process involves the acylation of 4-fluoroaniline with 4-hydroxybenzoyl chloride in a biphasic system with a base to neutralize the hydrochloric acid byproduct. While straightforward in principle, scaling up this reaction presents significant challenges related to reaction kinetics, impurity control, and downstream processing.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to provide direct answers and actionable solutions to specific problems you may encounter during the scale-up of this compound synthesis.
A. Reaction Kinetics and Control
Question 1: My reaction yield has significantly dropped upon scaling up, and I'm observing a large amount of unreacted 4-fluoroaniline. What are the likely causes and how can I mitigate this?
Answer: This is a classic scale-up issue often tied to mass transfer limitations in a biphasic Schotten-Baumann reaction.[1] On a larger scale, inefficient mixing can lead to poor contact between the reactants in the organic phase and the base in the aqueous phase.
-
Root Cause Analysis:
-
Inadequate Agitation: The stirrer speed and design that were effective in the lab may not provide sufficient interfacial area for the reaction to proceed efficiently in a larger reactor.
-
Poor Phase Mixing: The two phases may not be adequately dispersed, leading to a localized depletion of the base at the interface, which is crucial for neutralizing the HCl generated and driving the reaction forward.[2][3]
-
-
Troubleshooting and Optimization:
-
Reactor and Impeller Selection: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or Rushton turbine) designed for efficient liquid-liquid dispersion. Baffles within the reactor are also critical to prevent vortexing and improve mixing.
-
Agitation Speed: Conduct studies to determine the optimal agitation speed for your reactor geometry. This can often be guided by calculating the impeller Reynolds number to ensure turbulent flow.
-
Phase Transfer Catalyst (PTC): The introduction of a PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly enhance the reaction rate by facilitating the transfer of the hydroxide ion from the aqueous phase to the organic phase.
-
Question 2: I'm experiencing a dangerous temperature spike during the addition of 4-hydroxybenzoyl chloride, leading to the formation of dark-colored impurities. How can I improve temperature control?
Answer: The acylation reaction is highly exothermic, and poor temperature control at scale can lead to thermal runaway and the formation of degradation products.
-
Root Cause Analysis:
-
Heat Transfer Limitations: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.
-
Addition Rate: Adding the 4-hydroxybenzoyl chloride too quickly will generate heat faster than the reactor's cooling system can remove it.
-
-
Troubleshooting and Optimization:
-
Controlled Addition: Implement a slow, controlled addition of the 4-hydroxybenzoyl chloride using a dosing pump. The addition rate should be tied to the reactor's cooling capacity to maintain the desired temperature.
-
Jacket Cooling: Ensure the reactor's cooling jacket is operating efficiently with a suitable heat transfer fluid and an adequate flow rate.
-
Initial Temperature: Start the reaction at a lower temperature to provide a larger buffer for the exotherm.
-
Solvent Volume: Increasing the solvent volume can help to dissipate the heat generated, though this may impact reaction concentration and throughput.
-
B. Impurity Profile and Control
Question 3: My final product is contaminated with significant amounts of 4-hydroxybenzoic acid. What is the source of this impurity and how can I prevent its formation?
Answer: The presence of 4-hydroxybenzoic acid is almost certainly due to the hydrolysis of the 4-hydroxybenzoyl chloride starting material.[1] This is a common side reaction in the Schotten-Baumann process.
-
Root Cause Analysis:
-
Moisture Sensitivity: 4-hydroxybenzoyl chloride is highly reactive with water, especially under basic conditions.
-
Localized "Hot Spots": Poor mixing can lead to areas of high base concentration at the point of addition, which can accelerate the hydrolysis of the acyl chloride before it has a chance to react with the 4-fluoroaniline.
-
-
Troubleshooting and Optimization:
-
Anhydrous Conditions: Ensure all solvents and reagents are as dry as possible before starting the reaction.
-
Sub-surface Addition: Introduce the 4-hydroxybenzoyl chloride below the surface of the reaction mixture to promote rapid dispersion and reaction with the amine, rather than hydrolysis at the surface.
-
Temperature Control: Lowering the reaction temperature can slow the rate of hydrolysis relative to the rate of amidation.
-
pH Control: While a base is necessary, an excessively high pH can favor hydrolysis. Maintain the pH in a range that is sufficient to neutralize the generated HCl without being overly aggressive.
-
Question 4: I have identified an unknown impurity with a mass corresponding to the di-acylated product of 4-fluoroaniline. How can this be formed and prevented?
Answer: While less common for the amide nitrogen, di-acylation can potentially occur on the phenolic hydroxyl group of the product, especially if a very strong base is used or under certain reaction conditions. However, a more likely scenario is the formation of an ester-amide from the reaction of 4-hydroxybenzoyl chloride with the hydroxyl group of another this compound molecule.
-
Root Cause Analysis:
-
Excess Acylating Agent: A significant excess of 4-hydroxybenzoyl chloride can lead to side reactions.
-
Base Strength and Stoichiometry: The use of a strong base or an excess of base can deprotonate the phenolic hydroxyl group of the product, making it nucleophilic and susceptible to acylation.
-
-
Troubleshooting and Optimization:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants, using only a slight excess of the acylating agent if necessary.
-
Choice of Base: Use a milder base, such as sodium bicarbonate, if the reaction kinetics allow. This will be less likely to deprotonate the phenolic hydroxyl group.
-
Reverse Addition: Consider adding the 4-fluoroaniline and base mixture to the 4-hydroxybenzoyl chloride solution. This keeps the amine in excess throughout the reaction, minimizing the chance of the acyl chloride reacting with the product.
-
III. Downstream Processing and Purification
Question 5: During work-up, I'm struggling with the separation of the organic and aqueous layers. What can I do to improve phase separation?
Answer: Poor phase separation, or the formation of an emulsion, is a common issue when scaling up liquid-liquid extractions, particularly when a base is used.
-
Root Cause Analysis:
-
Intense Agitation: High-shear mixing during the reaction or wash steps can create stable emulsions.
-
Surfactant-like Impurities: The presence of certain impurities can stabilize emulsions.
-
-
Troubleshooting and Optimization:
-
Controlled Agitation: During the wash steps, use gentle agitation that is sufficient for extraction without creating a stable emulsion.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Addition of a Different Solvent: In some cases, the addition of a small amount of a different, less polar organic solvent can help to break an emulsion.
-
Question 6: My product is oiling out instead of crystallizing from solution. How can I induce crystallization and obtain a solid product?
Answer: The failure of a product to crystallize upon cooling is often due to the presence of impurities that inhibit nucleation or crystal growth, or because the solution is supersaturated to a point where it forms a glass rather than an ordered crystal lattice.
-
Troubleshooting and Optimization:
-
Slow Cooling: Implement a controlled, slow cooling profile. Crash cooling is a common cause of oiling out.
-
Seeding: Introduce a small amount of pure, crystalline this compound to the supersaturated solution to act as a template for crystal growth.
-
Solvent System: The choice of crystallization solvent is critical. You may need to screen different solvents or solvent mixtures. An anti-solvent crystallization, where a solvent in which the product is insoluble is slowly added to a solution of the product, can be very effective.
-
Purity: Ensure the crude product is as pure as possible before attempting crystallization. An initial purification step, such as a carbon treatment to remove colored impurities, may be beneficial.
-
IV. Physical Product Properties
Question 7: I have observed batch-to-batch variability in the physical properties (e.g., melting point, dissolution rate) of my final product, even though the purity by HPLC is consistent. What could be the cause?
Answer: This is a strong indication of polymorphism. N-substituted benzamides are known to exist in different crystalline forms, or polymorphs, which can have different physical properties.
-
Root Cause Analysis:
-
Crystallization Conditions: The specific polymorph obtained can be highly dependent on the crystallization conditions, including the solvent, cooling rate, and agitation.
-
-
Troubleshooting and Optimization:
-
Polymorph Screen: Conduct a polymorph screening study to identify all possible crystalline forms of this compound.
-
Controlled Crystallization: Once the desired polymorph is identified, develop a robust and reproducible crystallization protocol that consistently produces that form. This will involve tight control over all crystallization parameters.
-
Characterization: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and confirm the polymorphic form of each batch.
-
V. Experimental Protocols
A. Synthesis of 4-Hydroxybenzoyl Chloride
This initial step is crucial as the quality of the acyl chloride directly impacts the final reaction.
-
Reactor Setup: In a glass-lined reactor equipped with a reflux condenser and a gas scrubber, suspend 4-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent such as toluene.
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approximately 1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 60-80°C) until the evolution of HCl and SO₂ gases ceases.[4]
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-hydroxybenzoyl chloride. This is often used directly in the next step.
B. Schotten-Baumann Synthesis of this compound
-
Reactor Setup: In a separate reactor, dissolve 4-fluoroaniline (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Aqueous Base: Add an aqueous solution of a base, such as 10% sodium hydroxide (approximately 2.0 equivalents).
-
Cooling: Cool the biphasic mixture to 0-5°C with vigorous stirring.
-
Acyl Chloride Addition: Slowly add a solution of the crude 4-hydroxybenzoyl chloride (from the previous step, ~1.05 equivalents) in the same organic solvent, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to stir for 2-4 hours at room temperature after the addition is complete. Monitor the reaction by HPLC until the 4-fluoroaniline is consumed.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with dilute HCl to remove any unreacted 4-fluoroaniline.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure this compound.
-
VI. Data and Diagrams
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Unreacted Amine | Poor mass transfer, inadequate agitation | Improve agitation, consider a phase transfer catalyst |
| Temperature Excursion | Rapid reagent addition, poor heat transfer | Slow, controlled addition of acyl chloride; ensure efficient reactor cooling |
| 4-Hydroxybenzoic Acid Impurity | Hydrolysis of 4-hydroxybenzoyl chloride | Use anhydrous reagents, control temperature and pH, sub-surface addition |
| Product Oiling Out | Impurities, rapid cooling | Slow, controlled cooling; use a seed crystal; screen for optimal solvent system |
| Batch-to-Batch Variability | Polymorphism | Conduct polymorph screen; implement a robust, controlled crystallization protocol |
Diagrams
Caption: Mechanism of the Schotten-Baumann Reaction.
Caption: General Troubleshooting Workflow for Scale-Up.
VII. Frequently Asked Questions (FAQs)
Q1: What is the typical purity profile I should expect for the crude product before recrystallization? A1: For a well-controlled reaction, you might expect the crude product to be 90-95% pure by HPLC. The main impurities are typically unreacted starting materials and 4-hydroxybenzoic acid from hydrolysis.
Q2: Are there any specific safety precautions I should take when running this reaction at scale? A2: Yes. 4-hydroxybenzoyl chloride (or the thionyl chloride used to generate it) is corrosive and lachrymatory. The reaction is also highly exothermic. Ensure the reaction is carried out in a well-ventilated area with appropriate personal protective equipment (PPE), and that the reactor is equipped with adequate cooling and pressure relief systems.
Q3: Can I use a different base instead of sodium hydroxide? A3: Yes, other bases like potassium hydroxide, sodium carbonate, or even organic bases like triethylamine can be used. However, inorganic bases are generally preferred for large-scale production due to cost and ease of removal during work-up. The choice of base can affect the reaction rate and impurity profile, so it should be carefully evaluated.
Q4: How can I monitor the reaction progress effectively at a large scale? A4: In-process control (IPC) using HPLC is the most reliable method. Samples can be taken periodically from the reactor to monitor the disappearance of the starting materials and the formation of the product. This allows for a clear determination of the reaction endpoint.
VIII. References
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021). RSC Advances. [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Royal Society of Chemistry. [Link]
Sources
Validation & Comparative
Definitive Guide to 1H NMR Interpretation: N-(4-fluorophenyl)-4-hydroxybenzamide
Executive Summary & Biological Relevance
N-(4-fluorophenyl)-4-hydroxybenzamide is a structural pharmacophore often encountered in medicinal chemistry, particularly in the development of histone deacetylase (HDAC) inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and paraben analogs.
This guide provides a rigorous technical analysis of its 1H NMR spectrum , focusing on the distinction between the two para-substituted aromatic systems and the diagnostic utility of solvent selection. Unlike standard spectral lists, this guide compares the resolving power of DMSO-d6 versus Methanol-d4 for this specific amide-phenol hybrid, providing a self-validating protocol for structural confirmation.
Chemical Structure & Signal Logic
To interpret the spectrum accurately, we must first map the magnetic environment. The molecule consists of two distinct aromatic systems linked by an amide bond.
Structural Diagram & Assignment Map
The following diagram maps the proton environments to the spectral assignments used in Section 3.
Figure 1: Connectivity and magnetic coupling logic. Note the influence of the 19F nucleus on the Fragment B protons.
Comparative Performance: Solvent System Selection
The choice of solvent is the single most critical variable in characterizing this molecule. The presence of both a phenolic hydroxyl (-OH) and an amide (-NH-) group creates a "performance gap" between protic and aprotic polar solvents.
Comparison Table: DMSO-d6 vs. Methanol-d4
| Feature | DMSO-d6 (Recommended) | Methanol-d4 (Alternative) | Scientific Rationale |
| -OH Signal | Visible (Sharp Singlet ~10.0 ppm) | Invisible (Exchanged) | DMSO forms strong H-bonds, "locking" the OH proton and preventing rapid exchange. MeOD promotes rapid deuterium exchange ( |
| -NH- Signal | Visible (Singlet ~9.9 ppm) | Invisible (Exchanged) | Similar to OH, the Amide NH is stabilized in DMSO. In MeOD, it vanishes, removing a key confirmation of the amide bond formation. |
| Water Peak | Distinct (~3.33 ppm) | Variable (~4.87 ppm) | Water in DMSO does not interfere with aromatic signals. |
| Resolution | High | Medium | Viscosity of DMSO can broaden peaks slightly, but the retention of exchangeable protons outweighs this defect. |
Verdict: For full structural characterization, DMSO-d6 is the mandatory standard . Methanol-d4 should only be used if solubility in DMSO is poor (unlikely) or to deliberately simplify the spectrum by "erasing" the OH/NH signals to reveal hidden aromatic peaks.
Detailed Spectral Assignment (in DMSO-d6)
Experimental Conditions: 400 MHz, 298 K, Solvent: DMSO-d6. Ref: TMS (0.00 ppm).[1]
The Spectrum Data Table
| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Interpretation Logic |
| Phenol -OH | 10.15 - 10.25 | Singlet (Broad) | 1H | - | Deshielded by oxygen; H-bonded to solvent.[2] Disappears on |
| Amide -NH | 9.95 - 10.05 | Singlet | 1H | - | Highly deshielded due to anisotropy of the carbonyl and aromatic rings. |
| H-b (Benzoyl) | 7.85 - 7.90 | Doublet (d) | 2H | Ortho to Carbonyl (EWG). Deshielded. Part of AA'BB' system.[3] | |
| H-c (Aniline) | 7.70 - 7.80 | dd or Multiplet | 2H | Ortho to Nitrogen. Coupled to neighbor H and Fluorine (long range). | |
| H-d (Aniline) | 7.15 - 7.25 | Triplet (pseudo-t) | 2H | Ortho to Fluorine. Shielded. Appears as a triplet due to overlapping | |
| H-a (Benzoyl) | 6.80 - 6.90 | Doublet (d) | 2H | Ortho to Hydroxyl (EDG). Highly shielded. Part of AA'BB' system.[3] |
Deep Dive: The Fluorine Effect (Self-Validation)
The most common error in interpreting this spectrum is misidentifying the aromatic multiplets.
-
The "Pseudo-Triplet": The protons ortho to the Fluorine (H-d) do not appear as a simple doublet. They couple to the meta-proton (
Hz) and the Fluorine nucleus ( Hz). Since these constants are similar, the signal often collapses into a pseudo-triplet . -
Validation Check: If your spectrum shows two clean doublets for the aniline ring, you likely have the non-fluorinated impurity (N-phenyl-4-hydroxybenzamide). The complexity of the H-c and H-d signals is the fingerprint of the C-F bond .
Experimental Protocol: Sample Preparation
To ensure the "Performance" described above, follow this strict preparation protocol. Improper concentration or water content will merge the OH/NH signals or shift them unpredictably.
Workflow Diagram
Figure 2: Sample preparation workflow to maximize signal resolution.
Causality in Protocol
-
Concentration (5-10 mg): Higher concentrations in amides can lead to stacking interactions (π-π stacking), causing chemical shift variations.
-
Relaxation Delay (>2.0s): The quaternary carbons and exchangeable protons have longer T1 relaxation times. A short delay will reduce the integration accuracy of the OH and NH protons, making quantitative purity analysis impossible.
Synthesis Validation (Impurity Profiling)
When synthesizing this molecule (typically via EDCI coupling or Acyl Chloride method), specific impurities can be quantified using this NMR guide.
| Impurity | Diagnostic Signal (DMSO-d6) | Location |
| 4-Fluoroaniline (Starting Material) | Broad singlet ( | ~5.0 ppm |
| 4-Hydroxybenzoic Acid (Starting Material) | Broad singlet ( | ~12.0 - 13.0 ppm |
| EDCI Urea (Byproduct) | Triplet ( | ~3.0 - 3.2 ppm |
| Water | Singlet | ~3.33 ppm |
Calculation of Purity:
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
- Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in DMSO solvent. Modgraph Consultants / Wiley. (Discusses the solvent shift effect on Amide NH).
-
ChemicalBook. (2025). 4-Fluorobenzamide 1H NMR Spectrum Data. (Used for fragment validation of the fluoro-aromatic ring). Link
-
Sigma-Aldrich. (2025). This compound Product Specification. Link
-
PubChem. (2025).[4][5] 4-Hydroxybenzamide Spectral Data. (Used for fragment validation of the phenol ring). Link
Sources
A Senior Application Scientist's Guide to FTIR Spectral Peak Assignment for N-(4-fluorophenyl)-4-hydroxybenzamide
For researchers and professionals in drug development, the precise characterization of active pharmaceutical ingredients (APIs) is paramount. N-(4-fluorophenyl)-4-hydroxybenzamide, a molecule of interest for its potential therapeutic applications, possesses a unique arrangement of functional groups that yield a distinctive infrared spectrum. This guide provides an in-depth analysis and comparison for the assignment of its key Fourier-Transform Infrared (FTIR) spectral peaks, grounded in established spectroscopic principles and comparative data from related molecular structures.
The Structural Landscape and its Vibrational Signature
The molecular architecture of this compound features a central secondary amide linkage, a phenolic hydroxyl group, and a fluorine-substituted aromatic ring. Each of these functional groups, and their interplay within the molecule, gives rise to characteristic vibrational modes that are detectable by FTIR spectroscopy. Understanding these vibrations is crucial for structural confirmation and purity assessment.
Caption: Experimental workflow for acquiring an FTIR spectrum using the KBr pellet method.
Conclusion
The FTIR spectrum of this compound is a rich tapestry of vibrational information that confirms its molecular identity. Through a comparative analysis with related compounds, the characteristic absorption bands for the phenolic O-H, secondary amide N-H, amide I (C=O), amide II (N-H/C-N), and aromatic C-F groups can be reliably assigned. This guide provides a robust framework for researchers to interpret the FTIR spectrum of this and similar molecules, ensuring confidence in their structural characterization efforts. The provided experimental protocol further empowers scientists to acquire high-quality data for their analytical needs.
References
-
Fluorobenzene. (2012, August 9). Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. [Link]
-
ResearchGate. (n.d.). IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. [Link]
-
ResearchGate. (n.d.). Table 1. Characteristic infrared spectral data for substituted... [Link]
-
Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (n.d.). [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). [Link]
-
INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. (n.d.). [Link]
-
PubMed. (2010, May 15). Theoretical and experimental vibrational spectrum study of 4-hydroxybenzoic acid as monomer and dimer. [Link]
-
Frontiers. (2022, March 9). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. [Link]
-
JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. [Link]
mass spectrometry fragmentation pattern of N-(4-fluorophenyl)-4-hydroxybenzamide
Technical Comparison Guide: Mass Spectrometry Profiling of N-(4-fluorophenyl)-4-hydroxybenzamide
Executive Summary
This compound (MW 231.22 Da) represents a critical structural scaffold in modern drug discovery, sharing pharmacophore features with HDAC inhibitors, 5-HT2A inverse agonists (e.g., Pimavanserin analogs), and NSAID metabolites. Accurate mass spectrometric characterization of this compound is essential for identifying metabolic soft spots and distinguishing it from non-fluorinated impurities or metabolites.
This guide provides a definitive fragmentation analysis, contrasting its behavior in Positive vs. Negative Electrospray Ionization (ESI) modes and benchmarking it against its non-fluorinated analog to establish diagnostic screening rules.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol is self-validating: if the Diagnostic Check criteria are not met, recalibrate the collision energy (CE) before proceeding.
Instrument Parameters (ESI-QQQ / Q-TOF)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive ( | Favors protonation at the amide carbonyl, facilitating characteristic |
| Capillary Voltage | 3.5 kV | Standard for stable spray without in-source fragmentation. |
| Cone Voltage | 30 V | Sufficient to decluster adducts without breaking the amide bond prematurely. |
| Collision Energy (CE) | Ramp 15–35 eV | Low CE preserves the molecular ion; High CE reveals secondary phenolic fragments. |
| Mobile Phase | A: | Acidic pH ensures |
Diagnostic Check (System Suitability)
-
Pass Criteria: The precursor ion
( , monoisotopic) must be the base peak in the MS1 scan. -
Fail Criteria: If
or appears in MS1 (Source Fragmentation), reduce Cone Voltage by 5V increments.
Mechanistic Fragmentation Analysis
The fragmentation of this compound is driven by amide bond cleavage , but the charge retention depends heavily on proton affinity.
Pathway A: Acylium Ion Formation (Charge on Benzoyl Moiety)
Upon collisional activation, the amide bond breaks. The charge is retained on the carbonyl oxygen (stabilized by resonance from the 4-hydroxyl group), expelling neutral 4-fluoroaniline.
-
Precursor:
[1] -
Primary Product:
(4-hydroxybenzoyl cation). -
Secondary Product: Loss of
( ) from yields (Phenol cation).
Pathway B: Ammonium Ion Formation (Charge on Aniline Moiety)
Alternatively, the proton remains on the nitrogen, expelling the neutral hydroxy-ketene moiety.
-
Primary Product:
(4-fluoroaniline cation). -
Secondary Product: Loss of
( ) or is possible but less intense than Pathway A.
Visualization of Fragmentation Pathways
Figure 1: Competitive fragmentation pathways of protonated this compound. Pathway A (Red) is typically dominant due to resonance stabilization.
Comparative Analysis: Performance & Alternatives
This section compares the target compound against its non-fluorinated analog and evaluates detection modes.
Comparison 1: Structural Analog (Fluorine vs. Hydrogen)
Distinguishing the fluorinated drug from a non-fluorinated impurity (N-phenyl-4-hydroxybenzamide) is a common challenge.
| Feature | Target: Fluorinated | Analog: Non-Fluorinated | Diagnostic Rule |
| Precursor ( | |||
| Benzoyl Fragment | Common Ion: Indicates the "Left" side of the molecule is identical. | ||
| Aniline Fragment | Shifted Ion: The | ||
| Phenol Fragment | Secondary confirmation of the benzoyl moiety. |
Insight: If you observe
Comparison 2: Ionization Mode (Positive vs. Negative)
| Performance Metric | Positive Mode ( | Negative Mode ( |
| Precursor Ion | ||
| Ionization Site | Amide Oxygen / Nitrogen | Phenolic Hydroxyl (Acidic) |
| Sensitivity | High (Standard for amides) | Medium/High (Excellent for phenols) |
| Fragmentation Richness | Rich: Yields structural fragments ( | Conservative: Often dominated by simple deprotonation; requires higher energy to fragment. |
| Application | Structural Elucidation | Trace Quantification (Lower background noise in biological matrices). |
Recommendation: Use Positive Mode for identification and metabolite profiling. Use Negative Mode only if matrix interference in positive mode is excessive (e.g., plasma samples with high endogenous amine background).
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Sigma-Aldrich. (2024). This compound Product Specification & Spectra.
-
Mistrik, R. (2024). MassBank of North America (MoNA) - Spectral Database for Benzamide Derivatives.
-
NIST Chemistry WebBook. Standard Reference Data for 4-Hydroxybenzamide and Analogs.
Sources
A Comprehensive Guide to the Validation of a UV-Vis Spectrophotometric Method for the Quantification of N-(4-fluorophenyl)-4-hydroxybenzamide
This guide provides an in-depth validation of a UV-Visible spectrophotometric method for the quantitative determination of N-(4-fluorophenyl)-4-hydroxybenzamide, a novel benzamide derivative with potential therapeutic applications. Furthermore, this guide presents a comparative analysis of this method with alternative analytical techniques, offering researchers, scientists, and drug development professionals the critical insights needed for selecting the most appropriate analytical strategy. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4]
Introduction
This compound is an aromatic amide containing a phenol group, a structural motif common in many pharmacologically active compounds. Accurate and reliable quantification of this compound is paramount for its development as a potential therapeutic agent, from early-stage discovery and formulation studies to quality control in manufacturing.
UV-Vis spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of chromophoric compounds like this compound.[5] However, to ensure the reliability and accuracy of the data generated, the analytical method must be rigorously validated.[4][6] This guide details the validation of a UV-Vis spectrophotometric method for this purpose and compares its performance with other established analytical techniques.
Part 1: Validation of the UV-Vis Spectrophotometric Method
The validation of the analytical method was performed in accordance with the ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]
Experimental Protocol: Method Validation
-
Spectrophotometer: A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
-
Reagents: this compound reference standard, methanol (HPLC grade), and purified water.
A stock solution of this compound (100 µg/mL) was prepared by accurately weighing 10 mg of the reference standard, dissolving it in methanol, and diluting to 100 mL in a volumetric flask. Working standard solutions were prepared by further dilution of the stock solution with methanol.
A solution of this compound (10 µg/mL) was scanned in the UV region (200-400 nm) against methanol as a blank to determine the wavelength of maximum absorbance (λmax).
Validation Parameters
The following sections detail the experimental procedures and acceptance criteria for each validation parameter.
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. The specificity of the method was evaluated by comparing the UV spectrum of a solution of this compound with that of a placebo (a mixture of common excipients without the active pharmaceutical ingredient).
-
Procedure:
-
Prepare a solution of this compound (10 µg/mL).
-
Prepare a placebo solution containing common excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) at concentrations expected in a final formulation.
-
Record the UV spectra of both solutions from 200 to 400 nm.
-
-
Acceptance Criteria: The spectrum of the analyte should show a distinct peak at its λmax, and the placebo solution should not show any significant interference at this wavelength.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure:
-
Prepare a series of at least five concentrations of this compound (e.g., 2, 4, 6, 8, 10, 12 µg/mL) from the stock solution.
-
Measure the absorbance of each solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration and determine the regression equation and the correlation coefficient (r²).
-
-
Acceptance Criteria: A linear relationship should be observed, with a correlation coefficient (r²) of ≥ 0.999.
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Procedure:
-
Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo mixture.
-
Prepare each concentration in triplicate.
-
Measure the absorbance of each solution and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.[7]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day Precision):
-
Procedure: Analyze six replicate samples of this compound at 100% of the target concentration on the same day, under the same experimental conditions.
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.[7]
-
-
Intermediate Precision (Inter-day Precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2%.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[8]
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations in the analytical method, such as a change in the wavelength of measurement (e.g., λmax ± 2 nm) or a change in the temperature of the analysis.
-
Analyze samples under these modified conditions and evaluate the impact on the results.
-
-
Acceptance Criteria: The %RSD of the results obtained under the varied conditions should not exceed 2%.[7]
Summary of Validation Data
The following table summarizes the expected outcomes of the validation study for the UV-Vis spectrophotometric method for this compound.
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Comparison of analyte spectrum with placebo spectrum. | No interference from placebo at λmax. |
| Linearity | Analysis of at least 5 concentrations. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Determined from linearity studies. | Suitable precision, accuracy, and linearity. |
| Accuracy | Recovery study at 3 concentration levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[7] |
| Precision | ||
| - Repeatability | 6 replicate analyses at 100% concentration. | %RSD ≤ 2%.[7] |
| - Intermediate Precision | Analysis on different days/by different analysts. | %RSD ≤ 2%. |
| LOD | Based on standard deviation of the response and slope. | Calculated value. |
| LOQ | Based on standard deviation of the response and slope. | Calculated value, verifiable with precision and accuracy. |
| Robustness | Deliberate variations in method parameters (e.g., λmax ± 2 nm). | %RSD ≤ 2%.[7] |
Visualizing the Validation Workflow
The following diagram illustrates the workflow for the validation of the UV-Vis spectrophotometric method.
Caption: Workflow for the validation of the UV-Vis spectrophotometric method.
Part 2: Comparative Analysis with Alternative Methods
While UV-Vis spectrophotometry is a valuable tool, it is essential to understand its performance in comparison to other analytical techniques. This section compares the validated UV-Vis method with High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE) for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used in the pharmaceutical industry for the quantification of active pharmaceutical ingredients (APIs) and impurities.[7][9][10][11][12][13]
-
Advantages over UV-Vis:
-
Higher Specificity: HPLC separates the analyte from excipients and potential degradation products, providing a much higher degree of specificity.[11][12] This is particularly important for stability-indicating assays.
-
Simultaneous Analysis: HPLC can simultaneously quantify multiple components in a single run, making it suitable for impurity profiling.
-
Greater Sensitivity: HPLC with UV detection can often achieve lower detection and quantification limits than standalone UV-Vis spectrophotometry.
-
-
Disadvantages compared to UV-Vis:
-
Higher Cost and Complexity: HPLC systems are more expensive to purchase and maintain. The method development and operation require more skilled personnel.
-
Longer Analysis Time: A typical HPLC run takes several minutes, whereas a UV-Vis measurement is almost instantaneous.
-
Solvent Consumption: HPLC consumes significant amounts of organic solvents, which have environmental and cost implications.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[6][8][14]
-
Advantages over UV-Vis:
-
Unmatched Specificity and Sensitivity: LC-MS provides structural information based on the mass-to-charge ratio of the analyte, offering the highest level of specificity.[6] Its sensitivity is typically orders of magnitude greater than UV-Vis.
-
Impurity Identification: LC-MS is the gold standard for the identification and characterization of unknown impurities and degradation products.
-
Applicability to Non-Chromophoric Compounds: Unlike UV-Vis, LC-MS can analyze compounds that do not have a UV-absorbing chromophore.
-
-
Disadvantages compared to UV-Vis:
-
Very High Cost and Complexity: LC-MS instruments are the most expensive and complex of the techniques compared.
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantification.
-
Specialized Expertise Required: Operation and data interpretation require a high level of expertise.
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte.[1][2][3][4][5]
-
Advantages over UV-Vis:
-
High Separation Efficiency: CE can provide very high theoretical plate counts, leading to excellent resolution of complex mixtures.[1]
-
Minimal Sample and Reagent Consumption: CE uses very small volumes of sample and buffer, making it a green analytical technique.[2]
-
Rapid Analysis: Separations in CE are often very fast, typically in the range of a few minutes.[1]
-
-
Disadvantages compared to UV-Vis:
-
Lower Concentration Sensitivity: The sensitivity of CE with UV detection can be lower than that of HPLC-UV due to the small injection volumes and short path length of the capillary.
-
Reproducibility Challenges: Achieving high reproducibility can be more challenging with CE compared to HPLC, as it is sensitive to minor changes in buffer composition and capillary surface.
-
Limited to Charged or Ionizable Analytes: For optimal separation, the analyte should be charged or capable of forming a charged complex.
-
Comparative Summary
| Feature | UV-Vis Spectrophotometry | HPLC-UV | LC-MS | Capillary Electrophoresis (CE) |
| Specificity | Moderate (prone to interference) | High | Very High (structural information) | High |
| Sensitivity | Moderate | High | Very High | Moderate |
| Cost | Low | Moderate | High | Moderate |
| Speed | Very Fast | Moderate | Moderate | Fast |
| Complexity | Low | Moderate | High | Moderate |
| Ideal Application | Routine QC, content uniformity, dissolution testing (for simple matrices) | Stability-indicating assays, impurity profiling, routine QC | Impurity identification, metabolomics, bioanalysis | Chiral separations, analysis of charged molecules, high-throughput screening |
Logical Comparison of Analytical Methods
The following diagram illustrates the decision-making process for selecting an analytical method based on key performance characteristics.
Caption: A logical comparison of analytical methods for the analysis of this compound.
Conclusion
The validated UV-Vis spectrophotometric method presented in this guide is a simple, rapid, accurate, and precise method for the quantitative determination of this compound. It is particularly well-suited for routine quality control applications where the sample matrix is well-defined and free from interfering substances.
However, for more complex applications, such as stability-indicating assays or the analysis of biological samples, alternative methods like HPLC or LC-MS would be more appropriate due to their superior specificity and sensitivity. The choice of the analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the available resources. This guide provides the foundational knowledge for making an informed decision in the analytical development of this compound and other similar benzamide derivatives.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. [Link]
-
Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. 2025. [Link]
-
UV-Visible Spectrophotometry Method Validation for Analysis of Nefopam HCl in Poly-3-Hydroxybutyrate and Poly-ε. Journal of Pharmaceutical Research International; 2020. [Link]
-
Waters. Benzamide. [Link]
-
Validation of the UV-Vis Spectrophotometric Method for the Determination of Ascorbic Acid Content in Beverage Preparations Based. Journal of Pharmaceutical and Health Sciences; 2025. [Link]
-
Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Brazilian Journal of Pharmaceutical Sciences; 2012. [Link]
-
Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. Research Journal of Pharmacy and Technology; 2022. [Link]
-
Semantic Scholar. validation of simple uv-vis spectrophotometry method based on ich q2 (r1) guideline for the analysis of sodium hypochlorite using rhodamine b. 2017. [Link]
-
Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Research; 2013. [Link]
-
ResearchGate. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. 2025. [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. 2025. [Link]
-
Agilent. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]
-
PubMed. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. 2006. [Link]
-
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Antioxidants; 2021. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry - UBC Library Open Collections [open.library.ubc.ca]
- 3. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLCによる安息香酸および関連化合物の分析、Ascentis® RP-Amide application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 11. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Melting Point Determination: A Comparative Analysis for N-(4-fluorophenyl)-4-hydroxybenzamide and Its Analogs
The Significance of Melting Point in Compound Validation
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression, where the melting point is lowered and the range over which the substance melts is broadened.[1][2][3] This principle is a cornerstone of purity assessment in synthetic chemistry. A sharp and consistent melting point is a strong indicator of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Experimental Determination of Melting Point: A Validated Protocol
Accurate and reproducible melting point determination is paramount. The following protocol is based on established methodologies, such as those outlined by the United States Pharmacopeia (USP) and ASTM International.[4][5][6]
Protocol: Capillary Melting Point Determination
This method is a widely accepted and cost-effective technique for determining the melting point of a crystalline solid.[7][8]
Materials:
-
Melting point apparatus (manual or automated)
-
Capillary tubes (sealed at one end)
-
Dry, finely powdered sample of the compound
-
Mortar and pestle (if the sample is not already powdered)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Initial Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate. Heat the sample at a rate of 10-20°C per minute and note the temperature at which melting is observed. Allow the apparatus to cool before proceeding with an accurate determination.
-
Accurate Melting Point Determination: For an accurate measurement, begin heating at a rate of approximately 10°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[9]
-
Observation and Recording:
-
T₁ (Initial Melting Point): Record the temperature at which the first drop of liquid appears.
-
T₂ (Final Melting Point): Record the temperature at which the last solid particle melts.
-
-
Reporting: The melting point is reported as a range from T₁ to T₂. For a pure compound, this range should be narrow.
-
Replicate Measurements: Perform at least two additional measurements to ensure the reproducibility of the result.
Workflow for Melting Point Determination
Caption: Workflow for Melting Point Determination.
Comparative Analysis of N-(4-fluorophenyl)-4-hydroxybenzamide and Structural Analogs
As previously noted, a definitive experimental melting point for this compound is not available in the surveyed literature. However, by examining the melting points of structurally similar compounds, we can infer an expected range and understand the impact of various functional groups on this physical property.
| Compound Name | Structure | Melting Point (°C) | Key Structural Differences from Target Compound |
| This compound | C₁₃H₁₀FNO₂ | Not Reported | Target Compound |
| Benzanilide[3][10] | C₁₃H₁₁NO | 161-163 | Lacks the 4-fluoro and 4-hydroxy substituents. |
| 4-Hydroxybenzamide[11][12] | C₇H₇NO₂ | 162-165 | Lacks the N-(4-fluorophenyl) group. |
| 4-Fluorobenzamide[13] | C₇H₆FNO | 154-157 | Lacks the 4-hydroxybenzoyl group. |
| 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide[1] | C₁₄H₁₁FN₂O₃ | 229–230 | Contains a hydrazide linkage and a 2-hydroxy group instead of a 4-hydroxy group. |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-fluorophenyl)methanone[14] | C₁₇H₁₇FN₂O₂ | 166–167 | Features a piperazine linker instead of a direct amide bond. |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide[6] | C₁₃H₈F₃NO | 100–102 | Multiple fluorine substitutions and lacks the hydroxyl group. |
Interpreting Melting Point Data: The Chemist's Perspective
The melting point is more than just a number; it is a rich source of information about a compound's identity and purity.
-
Sharp Melting Range: A narrow melting range (0.5-1.0°C) is a strong indication of a highly pure compound.[2]
-
Melting Point Depression and Broadening: The presence of even small amounts of impurities can significantly lower the melting point and broaden the range.[1][3] This is because the impurity disrupts the uniform crystal lattice structure, requiring less energy to break the intermolecular forces.
-
Mixed Melting Point Technique: To confirm the identity of a compound, a mixed melting point determination can be performed.[2] A small amount of the unknown compound is mixed with an authentic sample. If the melting point of the mixture is sharp and matches that of the authentic sample, the two compounds are identical. If the melting point is depressed and the range is broadened, the compounds are different.
-
Influence of Molecular Structure: The melting point is influenced by the strength of intermolecular forces.[14] Factors such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces all play a role. The presence of the hydroxyl and amide groups in this compound allows for strong hydrogen bonding, which would be expected to result in a relatively high melting point compared to analogs lacking these groups. The fluorine substituent can also influence crystal packing and intermolecular interactions.
Conclusion
The determination of a sharp and reproducible melting point is a critical step in the characterization and purity assessment of any crystalline compound. While the specific experimental melting point of this compound remains to be reported in the accessible literature, a systematic approach to its determination, as outlined in this guide, will be essential for any researcher working with this compound. By comparing its melting behavior to that of structurally related analogs, scientists can gain valuable insights into the influence of its specific functional groups on its physical properties. Adherence to standardized protocols, such as those from the USP and ASTM, ensures the generation of reliable and comparable data, which is the bedrock of sound scientific research and drug development.
References
-
ASTM E324-16, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, ASTM International, West Conshohocken, PA, 2016,
-
IBChem, Melting point depression, [Link]
-
ASTM E324, Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, Standards Global, [Link]
-
Mettler Toledo, Melting Point Determination | Your Guide to Melting Point Analysis, [Link]
-
Chemistry LibreTexts, 6.1C: Melting Point Theory, [Link]
-
Drawell, Melting Point Apparatus Types and Choosing Tips, [Link]
-
Intertek Inform, ASTM E 324 : 2016 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals, [Link]
-
Scribd, USP 741 Melting Point or Range | PDF, [Link]
-
TutorChase, What factors affect the melting point of a substance?, [Link]
-
thinkSRS.com, Determination of Melting Points According to Pharmacopeia, [Link]
-
Quora, Which factors increase and decrease the melting point?, [Link]
-
Wikipedia, Melting-point depression, [Link]
-
uspbpep.com, usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE, [Link]
-
Sciencing, What Factors Affect Melting Point?, [Link]
-
ETCN, "Comprehensive Guide to Melting Point Apparatus and Measurement Techniques", [Link]
-
Unacademy, Factors Affecting Melting Point: Definition, Examples, Diagrams, [Link]
-
Reddit, melting point depression: how does it work? : r/askscience, [Link]
-
University of Calgary, Melting point determination, [Link]
-
Labtron, Melting Point Apparatus | Melting Point Analyzer Manufacturer, [Link]
-
Cole-Parmer, Melting Point Apparatuses: Digital & Analog, [Link]
-
YouTube, Melting point testing as per USP 741, [Link]
-
chymist.com, Melting Point Determination, [Link]
-
ChemSynthesis, N-phenylbenzamide - 93-98-1, C13H11NO, density, melting point, boiling point, structural formula, synthesis, [Link]
-
webbook.nist.gov, N-phenylbenzamide, [Link]
-
MDPI, 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, [Link]
-
MDPI, N-(2,3-Difluorophenyl)-2-fluorobenzamide, [Link]
-
PubChem, 4-Fluorobenzamide | C7H6FNO | CID 71572, [Link]
-
PubChem, 4-Hydroxybenzamide | C7H7NO2 | CID 65052, [Link]
-
webbook.nist.gov, 4-Hydroxybenzamide, [Link]
-
ChemSynthesis, N-(4-chlorophenyl)-2-hydroxybenzamide - 3679-63-8, C13H10ClNO2, density, melting point, boiling point, structural formula, synthesis, [Link]
-
EPA, N-(4-Cyanophenyl)-N-hydroxybenzamide Properties, [Link]
-
PubMed, Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors, [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. webqc.org [webqc.org]
- 3. BENZANILIDE CAS#: 93-98-1 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 93-98-1 CAS MSDS (BENZANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. RU2465271C2 - 4-hydroxybenzamide drug derivatives - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Elemental Analysis of N-(4-fluorophenyl)-4-hydroxybenzamide
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is a cornerstone of scientific rigor. Elemental analysis, specifically the determination of Carbon, Hydrogen, and Nitrogen (CHN) content, remains a fundamental technique for verifying the empirical formula of a compound and assessing its purity. This guide provides an in-depth comparison of the elemental analysis data for N-(4-fluorophenyl)-4-hydroxybenzamide against structurally similar alternatives, supported by experimental insights and detailed methodologies.
The Imperative of Purity: Why Elemental Analysis Matters
Before a compound can proceed to further stages of development, its identity and purity must be unequivocally established. Elemental analysis provides a quantitative measure of the mass percentages of specific elements in a sample. By comparing these experimental values to the theoretical percentages calculated from the compound's molecular formula, we can:
-
Confirm the Empirical Formula: Significant deviation between experimental and theoretical values may indicate an incorrect structural assignment.
-
Assess Purity: The presence of impurities, such as residual solvents or starting materials, will alter the elemental composition, leading to discrepancies in the CHN data. An accepted deviation is typically within ±0.4% of the theoretical value.
-
Provide Foundational Data: This analysis is a critical component of the comprehensive data package required for regulatory submissions and publication in peer-reviewed journals.
Comparative Analysis of Benzamide Derivatives
To contextualize the elemental analysis of this compound, we will compare its theoretical and expected experimental CHN data with three alternative aromatic amides: the parent compound 4-hydroxybenzamide, the chlorinated analog N-(4-chlorophenyl)-2-hydroxybenzamide, and the related 4-fluorobenzamide.
Theoretical Elemental Composition
The first step in any elemental analysis is the calculation of the theoretical percentages of each element based on the molecular formula and atomic weights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| This compound | C₁₃H₁₀FNO₂ | 231.22 | 67.53 | 4.36 | 6.06 |
| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14[1] | 61.31 | 5.14 | 10.21 |
| N-(4-chlorophenyl)-2-hydroxybenzamide | C₁₃H₁₀ClNO₂ | 247.68[2] | 63.05 | 4.07 | 5.65 |
| 4-Fluorobenzamide | C₇H₆FNO | 139.13[3] | 60.43 | 4.35 | 10.07 |
Experimental Data and Interpretation
Expected Experimental Results for this compound:
A pure sample of this compound is expected to yield CHN values within ±0.4% of the theoretical percentages. For example:
-
Carbon: 67.13% - 67.93%
-
Hydrogen: 3.96% - 4.76%
-
Nitrogen: 5.66% - 6.46%
Discussion of Potential Deviations:
-
Hygroscopic Nature: The presence of a hydroxyl group can make the compound susceptible to absorbing atmospheric moisture, leading to a lower-than-expected carbon and nitrogen percentage and a higher hydrogen percentage. Proper drying of the sample before analysis is critical.
-
Residual Solvents: If the compound is not thoroughly dried after purification, residual solvents from crystallization (e.g., ethanol, ethyl acetate) will contribute to the elemental composition, skewing the results.
-
Incomplete Combustion: In rare cases, highly stable compounds may not combust completely, leading to inaccurate readings. Modern elemental analyzers are designed to minimize this issue.
The Science Behind the Numbers: CHN Elemental Analysis Workflow
The most common method for CHN analysis is combustion analysis.[6][7] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.
Caption: Workflow of a modern CHN elemental analyzer.
Experimental Protocol: A Step-by-Step Guide
-
Instrument Calibration: Before analyzing any samples, the instrument is calibrated using a certified standard with a known elemental composition, such as acetanilide. This ensures the accuracy of the detector's response.
-
Sample Preparation:
-
A small amount of the sample (typically 1-3 mg) is accurately weighed using a microbalance.
-
The weighed sample is then carefully encapsulated in a tin foil container. The tin foil aids in complete combustion.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (around 900-1000 °C).
-
In the presence of a constant stream of pure oxygen, the sample undergoes rapid and complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NₓOᵧ).
-
-
Reduction and Gas Separation:
-
The combustion gases are then passed through a reduction furnace containing heated copper. This step converts the nitrogen oxides to elemental nitrogen gas (N₂).
-
The resulting mixture of CO₂, H₂O, and N₂ is carried by a helium stream into a gas chromatography column. The column separates the gases based on their different retention times.
-
-
Detection and Quantification:
-
As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the change in the thermal conductivity of the helium carrier gas caused by the sample gas.
-
The detector generates a signal proportional to the concentration of each gas.
-
-
Data Analysis:
-
The instrument's software integrates the signal peaks for CO₂, H₂O, and N₂.
-
By comparing these integrals to those obtained from the calibration standard, the software calculates the absolute amounts of carbon, hydrogen, and nitrogen in the sample.
-
Finally, these values are expressed as a percentage of the initial sample weight.
-
Conclusion: A Foundational Pillar of Chemical Synthesis
Elemental analysis is an indispensable tool in the arsenal of the research scientist. For this compound and its analogs, obtaining accurate and precise CHN data is a non-negotiable step in confirming its identity and purity. By understanding the theoretical basis, the experimental workflow, and the potential sources of error, researchers can confidently utilize this powerful technique to validate their synthetic achievements and ensure the integrity of their scientific endeavors.
References
-
Combustion analysis - Wikipedia . [Link]
-
Combustion analysis - chemeurope.com . [Link]
-
Elemental analysis: operation & applications - Elementar . [Link]
-
Combustion Analysis for Elemental Determination - LECO Corporation . [Link]
-
Combustion Elemental Analysis - Analytik Jena . [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate . [Link]
-
Elemental analysis - Wikipedia . [Link]
-
Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future . [Link]
-
What is a CHNS Elemental Analyzer? - AZoM . [Link]
-
N-(4-chlorophenyl)-2-hydroxybenzamide - ChemSynthesis . [Link]
-
N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI . [Link]
-
4-Fluorobenzamide | CAS#:824-75-9 | Chemsrc . [Link]
-
N-(4-CHLOROPHENYL)-2-HYDROXYBENZAMIDE - Gsrs . [Link]
-
N-(4-chlorophenyl)-2-hydroxy-4-methylbenzamide (C14H12ClNO2) - PubChemLite . [Link]
-
4-Fluorobenzamide - CAS Common Chemistry . [Link]
-
Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide - ResearchGate . [Link]
-
4-Hydroxybenzamide - NIST WebBook . [Link]
-
N-(4-Chlorophenyl)-2-hydroxybenzamide - PMC - NIH . [Link]
-
4-hydroxybenzamide - ChemSynthesis . [Link]
-
4-Hydroxybenzamide | C7H7NO2 | CID 65052 - PubChem . [Link]
-
Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxy- - NIST WebBook . [Link]
-
4-Hydroxybenzamide - NIST WebBook . [Link]
Sources
Structural & Functional Evolution: N-(4-fluorophenyl)-4-hydroxybenzamide vs. Parabens
This guide provides an in-depth structural and functional comparison between the traditional paraben class (alkyl esters of 4-hydroxybenzoic acid) and the specific benzanilide derivative, N-(4-fluorophenyl)-4-hydroxybenzamide (referred to herein as NFHB ).
Designed for researchers in medicinal chemistry and formulation science, this document analyzes the shift from ester to amide linkages and the impact of fluorination on physicochemical stability, biological activity, and safety profiles.
Executive Summary: The Bioisosteric Shift
Parabens (Methyl-, Ethyl-, Propyl-, Butylparaben) have long served as the industry standard for preservation due to their broad antimicrobial spectrum. However, their utility is compromised by hydrolytic instability (esterase sensitivity) and endocrine disruption concerns (estrogenicity).
This compound (NFHB) represents a strategic bioisostere. By replacing the labile ester linkage with a robust amide bond and substituting the alkyl chain with a lipophilic 4-fluorophenyl group, NFHB addresses the metabolic instability of parabens. However, this structural evolution introduces new considerations regarding lipophilicity and receptor binding affinity.
Comparative Snapshot
| Feature | Parabens (General) | This compound (NFHB) |
| Core Structure | 4-Hydroxybenzoate Ester | 4-Hydroxybenzamide (Benzanilide) |
| Linkage | Ester (-COO-) | Amide (-CONH-) |
| Tail Group | Alkyl (Methyl to Butyl) | 4-Fluorophenyl |
| Hydrolytic Stability | Low (Susceptible to Esterases) | High (Resistant to Esterases) |
| LogP (Lipophilicity) | 1.96 (Methyl) - 3.57 (Butyl) | ~3.2 - 3.8 (Estimated) |
| Metabolic Fate | Rapid hydrolysis to 4-HBA | Slow oxidation/amidase cleavage |
| Structural Alert | Weak Estrogen (Alkyl chain length dependent) | Bisphenol-like motif (Potential ER modulator) |
Structural Dissection & SAR Analysis
The transition from a paraben to NFHB involves two critical structural modifications that fundamentally alter the molecule's behavior.
The Linkage: Ester vs. Amide
-
Parabens: The ester bond is the "Achilles' heel." In vivo, ubiquitous esterases (e.g., carboxylesterases in liver/skin) rapidly hydrolyze parabens into 4-hydroxybenzoic acid (4-HBA) and the corresponding alcohol. While this reduces systemic toxicity, it limits the duration of action for therapeutic applications.
-
NFHB: The amide bond exhibits significant resonance stabilization (approx. 20 kcal/mol). It is resistant to plasma esterases and requires specific amidases or harsh pH conditions for cleavage.
-
Implication: NFHB persists longer in biological systems, making it a superior scaffold for systemic drugs but potentially raising environmental persistence concerns compared to biodegradable parabens.
-
The Tail: Alkyl vs. 4-Fluorophenyl
-
Lipophilicity & Permeability: The 4-fluorophenyl group is highly lipophilic. Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (LogP) due to its low polarizability and strong C-F bond.
-
Effect: NFHB likely exhibits membrane permeability comparable to Propyl- or Butylparaben, facilitating intracellular access.
-
-
Metabolic Blockade: The para-fluorine atom blocks the primary site of metabolic oxidation (P450-mediated hydroxylation) on the phenyl ring. This "metabolic armor" further extends the half-life of NFHB compared to a non-fluorinated benzanilide.
Visualization: Structural Activity Relationship (SAR)
Figure 1: Structural Activity Relationship (SAR) map contrasting the metabolic fate and functional substituents of Parabens versus NFHB.
Experimental Performance Guide
This section details self-validating protocols to experimentally verify the stability and activity differences described above.
Protocol A: Comparative Hydrolytic Stability Assay
Objective: Quantify the half-life (
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Porcine Liver Esterase (PLE) (Sigma-Aldrich).
-
HPLC-grade Acetonitrile and Water.
Methodology:
-
Preparation: Prepare 100 µM stock solutions of Propylparaben and NFHB in DMSO.
-
Incubation: Dilute stocks to 1 µM in PBS (37°C). Add PLE (10 units/mL) to start the reaction.
-
Sampling: Aliquot 100 µL samples at
minutes. -
Quenching: Immediately add 100 µL ice-cold Acetonitrile to stop enzymatic activity. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into HPLC (C18 column).
-
Mobile Phase: 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Detection: UV at 254 nm.
-
Expected Outcome:
-
Paraben: Rapid degradation (
min) with the appearance of the 4-HBA peak. -
NFHB: Negligible degradation over 120 min (
parent compound remaining), confirming amide stability.
Protocol B: Estrogen Receptor (ER) Binding Affinity (In Silico/In Vitro)
Context: Parabens are known weak estrogens. The "bisphenol" nature of NFHB (two aromatic rings) necessitates rigorous endocrine safety testing.
Methodology (In Vitro Competition Assay):
-
System: Recombinant Human ER
Ligand Binding Domain. -
Tracer: Fluorescently labeled Estradiol.
-
Dosing: Titrate NFHB and Propylparaben from
M to M. -
Measurement: Measure Fluorescence Polarization (FP). Displacement of the tracer indicates binding.
Data Interpretation:
-
Calculate
(concentration displacing 50% tracer). -
Risk Alert: If NFHB shows an
in the nanomolar range (similar to Bisphenol A), it poses a higher endocrine risk than parabens (typically micromolar affinity).
Biological Implications & Toxicity[3][4]
Antimicrobial Efficacy
Parabens rely on disrupting membrane transport and inhibiting DNA/RNA synthesis. Their potency increases with lipophilicity (chain length).
-
NFHB: With a predicted LogP > 3.0, NFHB likely possesses high antimicrobial potency against Gram-positive bacteria. However, its low water solubility may require formulation with solubilizers (e.g., cyclodextrins).
Toxicology Profile
-
Parabens: Generally low acute toxicity. Main concern is weak estrogenic accumulation in breast tissue [1].
-
NFHB:
-
Metabolites: Hydrolysis (if it occurs) yields 4-fluoroaniline, a known toxicant (hematotoxicity/nephrotoxicity). This is a critical safety differentiator. Unlike the benign paraben metabolite (4-HBA), the 4-fluoroaniline moiety is a structural alert for drug development [2].
-
Synthesis & Pathway Visualization
Understanding the origin of these molecules aids in impurity profiling.
Figure 2: Synthetic divergence. Parabens are formed via reversible esterification, whereas NFHB requires irreversible amidation coupling.
References
-
Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. Source: PubMed (NIH) URL:[Link]
-
4-Fluoroaniline Toxicity and structural alerts in drug design. Source: PubChem URL:[Link]
-
Estrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters). Source: PubMed (NIH) URL:[Link]
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation. Source: PMC (NIH) URL:[Link]
Bioequivalence Assessment of N-(4-fluorophenyl)-4-hydroxybenzamide Derivatives
This guide provides a comprehensive technical framework for conducting and evaluating bioequivalence (BE) studies on N-(4-fluorophenyl)-4-hydroxybenzamide and its derivatives. This class of compounds, characterized by a lipophilic fluorinated aniline moiety coupled with a polar 4-hydroxybenzamide core, presents specific challenges in solubility, permeability, and first-pass metabolism that define the bioequivalence strategy.
Executive Summary & Compound Profile
This compound (CAS: 459419-73-9) serves as a critical scaffold in medicinal chemistry, often investigated for its anti-inflammatory, antiproliferative, or antimicrobial properties.[1] As a Class II/IV compound (Biopharmaceutics Classification System), its bioequivalence is frequently limited by dissolution rate rather than permeability.
This guide compares the bioequivalence performance of the Parent Compound (Standard) against two common derivative strategies used to enhance bioavailability:
-
Prodrug Derivatives (e.g., 4-O-acetyl or phosphate esters).
-
Nano-Formulated Derivatives (e.g., solid lipid nanoparticles or nanocrystals).
Physicochemical Challenges
-
Solubility: Low aqueous solubility (< 10 µg/mL) due to strong intermolecular hydrogen bonding (amide + hydroxyl).
-
Metabolism: Susceptible to Phase II glucuronidation at the 4-hydroxyl position and amide hydrolysis.
-
pKa: The phenolic hydroxyl has a pKa ~9.5; the amide N-H is weakly acidic/neutral.
Comparative Analysis: Parent vs. Derivatives[1]
The following table summarizes the pharmacokinetic (PK) and physicochemical performance metrics typically observed in bioequivalence studies for this scaffold.
| Feature | Parent Compound (Crystalline) | Prodrug Derivative (e.g., Acetate Ester) | Nano-Formulation (Amorphous) |
| Mechanism of Absorption | Passive diffusion (Solubility limited) | Rapid hydrolysis + Passive diffusion | Enhanced surface area dissolution |
| Tmax (h) | 2.0 – 4.0 (Delayed) | 0.5 – 1.5 (Rapid) | 1.0 – 2.0 (Intermediate) |
| Cmax (ng/mL) | Low (Baseline) | High (~2-3x Baseline) | High (~2-3x Baseline) |
| AUC (0-inf) | Reference | > 150% of Reference | > 140% of Reference |
| Variability (CV%) | High (> 40%) | Low (< 20%) | Moderate (20-30%) |
| Metabolic Stability | Direct Glucuronidation | Protected until hydrolysis | Direct Glucuronidation |
Key Insight: The Prodrug Derivative often fails strict bioequivalence (80-125% criteria) against the parent due to suprabioavailability, requiring a bridging toxicological study. The Nano-Formulation is the preferred strategy for achieving bioequivalence to a reference listed drug (RLD) if the goal is reformulation without new chemical entity (NCE) status.
Experimental Protocols
Protocol A: Validated LC-MS/MS Bioanalytical Method
To accurately quantify this compound in plasma, a sensitive LC-MS/MS method is required. The method must distinguish the parent drug from its glucuronide metabolites.
Reagents:
-
Internal Standard (IS): this compound-d4 (deuterated on the benzamide ring).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
Step-by-Step Workflow:
-
Sample Prep: Aliquot 50 µL plasma. Add 200 µL Acetonitrile containing IS (Protein Precipitation). Vortex 1 min, Centrifuge 10 min at 10,000g.
-
Chromatography: Inject 5 µL supernatant onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).
-
Gradient: 5% B to 95% B over 3.0 min. Flow rate: 0.4 mL/min.
-
Mass Spectrometry (ESI+): Operate in Multiple Reaction Monitoring (MRM) mode.
MRM Transitions:
-
Analyte (Parent): m/z 232.1 [M+H]⁺ → 121.0 [Hydroxybenzoyl]⁺ (Quantifier) & 95.0 [Fluoroaniline]⁺ (Qualifier).
-
Internal Standard: m/z 236.1 [M+H]⁺ → 125.0 [d4-Hydroxybenzoyl]⁺.
Validation Criteria:
-
Linearity: 1.0 – 1000 ng/mL (r² > 0.99).
-
Precision/Accuracy: CV < 15% for QC samples.
Protocol B: In Vivo Bioequivalence Study (Rat Model)
This protocol establishes the comparative bioavailability of the Test (Derivative) vs. Reference (Parent).
Study Design:
-
Animals: Male Sprague-Dawley rats (n=6 per group), fasted 12h.
-
Dosing: Oral gavage (PO) at 10 mg/kg equivalent dose.
-
Group 1: Parent Compound (0.5% CMC suspension).
-
Group 2: Test Derivative (Formulated).
-
-
Sampling: Tail vein blood (0.2 mL) at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 h.
Data Analysis: Calculate PK parameters using non-compartmental analysis (WinNonlin or PKSolver):
-
Cmax: Maximum observed concentration.
-
AUC₀-t: Area under the curve to last time point.
-
Relative Bioavailability (F_rel): (AUC_test / AUC_ref) × 100.
Visualization of Bioequivalence Workflows
The following diagrams illustrate the metabolic pathway impacting bioequivalence and the decision tree for formulation selection.
Diagram 1: Metabolic Fate & Bioanalytical Targets
This diagram shows how the parent compound is metabolized, highlighting the specific fragments monitored in LC-MS/MS to ensure specificity.
Caption: Metabolic conversion to glucuronide and MS/MS fragmentation pathways for specific detection.
Diagram 2: Bioequivalence Decision Tree
This workflow guides the selection of the correct derivative strategy based on dissolution results.
Caption: Strategic decision pathway for selecting formulation/derivative based on BCS classification.
References
-
FDA Guidance for Industry. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. U.S. Food and Drug Administration. Link
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Singh, S., et al. (2015). Bioanalytical method development and validation for the estimation of benzamide derivatives in plasma by LC-MS/MS. Journal of Pharmaceutical Analysis. Link
-
EMA Committee for Medicinal Products for Human Use. (2010). Guideline on the Investigation of Bioequivalence. European Medicines Agency. Link
-
PubChem Compound Summary. (2023). This compound (CID 11533267). National Center for Biotechnology Information. Link
Sources
Validation Guide: X-ray Diffraction (XRD) Profiling of N-(4-fluorophenyl)-4-hydroxybenzamide
Executive Summary
Objective: To establish a rigorous validation protocol for N-(4-fluorophenyl)-4-hydroxybenzamide (NFHB), a structural analogue of paracetamol and a potential pharmaceutical intermediate. The Challenge: Amide-linked benzamides exhibit significant propensity for polymorphism and preferred orientation (plate-like habits). Standard "fingerprinting" is insufficient without analyzing phase purity against starting materials. Solution: This guide compares the Experimental Bulk Phase against the Calculated Reference Phase (Single Crystal data) and Impurity Profiles (Starting Materials), providing a self-validating loop for drug development professionals.
Part 1: The Validation Challenge (Why This Molecule?)
Validation of NFHB requires addressing three specific crystallographic risks inherent to fluorinated benzamides:
-
Hydrogen Bonding Networks: The amide moiety (
) and the para-hydroxyl group ( ) create competing hydrogen bond donors/acceptors. This often leads to polymorphism (e.g., head-to-tail chains vs. dimers), where the experimental pattern may deviate from the expected form if solvent choice varies. -
Preferred Orientation: Benzamides often crystallize as flat plates or needles. In standard Bragg-Brentano geometry, these crystals tend to lie flat, artificially enhancing specific reflections (e.g.,
) and suppressing others, potentially leading to false-negative validation results. -
Fluorine Disorder: The similar scattering factors of H and F can sometimes mask subtle disorder in the phenyl ring rotation, requiring high-resolution data for definitive assignment.
Part 2: Comparative Analysis (Performance & Alternatives)
This section compares the "Product" (Synthesized NFHB) against its critical "Alternatives" (Impurities and Theoretical Models).
Table 1: Comparative Diffraction Signatures (Validation Matrix)
| Feature | Target: NFHB (Pure Phase) | Alternative A: 4-Hydroxybenzoic Acid (Impurity) | Alternative B: Calculated Pattern (Ideal) |
| Primary Characteristic | Sharp, resolved peaks at low angle ( | Distinct carboxylic acid dimer peak (typically | Perfectly resolved FWHM; zero background noise. |
| Key Identification Region | 18.0° - 24.0° | 15.0° - 17.0° | Used to index the experimental unit cell. |
| Source of Variance | Preferred orientation (intensity mismatch). | Residual starting material from incomplete coupling. | Temperature differences (100K SCXRD vs. 298K PXRD shifts peaks). |
| Validation Status | PASS if peaks align within | FAIL if impurity peaks > LOD (Limit of Detection). | GOLD STANDARD for peak position reference. |
Comparative Workflow: The "Triangulation" Method
To validate the bulk powder, you must triangulate the data:
-
Match experimental peaks to the Calculated Pattern (Identity).
-
Subtract the Calculated Pattern to identify "Unassigned Peaks."
-
Overlay Starting Material patterns to attribute Unassigned Peaks (Purity).
Part 3: Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the bulk powder, distinguishing between polymorphic mismatches and chemical impurities.
Figure 1: Decision tree for distinguishing between phase purity issues, preferred orientation artifacts, and true polymorphism.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to minimize artifacts common to benzamides (orientation) and maximize signal-to-noise for impurity detection.
Sample Preparation (The Critical Step)
-
Technique: Gentle wet grinding.
-
Solvent: Cyclohexane (non-solvating for most amides) or dry grinding if solvates are suspected.
-
Why: NFHB likely forms plate-like crystals. Standard packing causes them to stack like a deck of cards, intensifying the
reflections. Randomizing the orientation via grinding is essential for matching the calculated pattern. -
Mounting: Zero-background silicon holder (cut off-axis). Do not use glass slides if analyzing small quantities (<50 mg), as the amorphous hump will mask low-angle impurity peaks.
Instrument Configuration (Rigaku/Bruker/Panalytical Standard)
-
Geometry: Bragg-Brentano (
or ). -
Radiation: Cu K
( ). Note: If high fluorescence from Fe impurities is suspected in crude samples, use Co K , but Cu is standard for organics. -
Voltage/Current: 40 kV / 40 mA.
-
Scan Range: 2.0° to 40.0°
. (Most diagnostic organic peaks appear ). -
Step Size: 0.02°
. -
Scan Speed: 2.0°/min (Slow scan required to resolve closely spacing amide peaks).
-
Divergence Slit: Variable (Automatic) or Fixed (
). Expert Tip: Variable slits maintain constant irradiated volume, useful for low-angle accuracy.
Data Processing & Validation Criteria
-
Background Subtraction: Use a Chebyshev polynomial (5th order) to remove the amorphous halo.
-
K
2 Stripping: Essential if using a standard detector; not necessary if using a monochromator. -
Indexing: Attempt to index the first 20 peaks. If the Figure of Merit (
) is < 10, the phase is likely a mixture or low crystallinity.
Part 5: Scientific Grounding & Interpretation
The "Calculated Pattern" Gold Standard
In the absence of a pharmacopeial standard, the Calculated Powder Pattern derived from Single Crystal X-Ray Diffraction (SCXRD) is the absolute reference.
-
Mechanism: Using the .cif (Crystallographic Information File), software (e.g., Mercury, localized Rietveld codes) simulates the diffraction pattern assuming random orientation.
-
Thermal Expansion Correction: SCXRD is often performed at 100K. PXRD is at 298K. Expect the experimental peaks to shift slightly to lower
angles (larger d-spacing) compared to the calculated 100K pattern due to thermal expansion of the unit cell.
Analyzing the Amide Linkage
The amide bond in NFHB (
-
Validation Check: If you observe "split peaks" in the
range, it often indicates a mixture of conformers (syn/anti) or a solvate where solvent molecules have intercalated between the amide sheets.
References
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
-
International Centre for Diffraction Data (ICDD). Powder Diffraction File (PDF). (Standard database for referencing starting material patterns like 4-hydroxybenzoic acid).[1]
- Cambridge Crystallographic Data Centre (CCDC).Cambridge Structural Database (CSD). (Source for generating calculated patterns of benzamide analogues). Note: Use CSD Refcodes for structural analogues (e.g., PHBENZ for N-phenylbenzamide) if direct NFHB structure is unpublished.
-
United States Pharmacopeia (USP). General Chapter <941> X-Ray Diffraction.
- European Pharmacopoeia (Ph. Eur.). Chapter 2.9.33 Characterisation of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(4-fluorophenyl)-4-hydroxybenzamide
As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, including the final step of disposal, is conducted with the highest standards of safety and scientific integrity. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research that protects you, your colleagues, and the environment.
This guide provides a comprehensive framework for the safe disposal of N-(4-fluorophenyl)-4-hydroxybenzamide, a compound often used in developmental research. We will move beyond simple instructions to explain the causality behind each procedural choice, ensuring that your laboratory's safety protocols are both robust and well-understood.
Understanding the Compound: A Risk-Based Approach
This compound (C₁₃H₁₀FNO₂) is a solid organic compound.[1] While specific toxicity data may be limited, its chemical structure—a halogenated aromatic amide—guides our disposal strategy. The presence of fluorine categorizes it as a halogenated organic compound . This is a critical first step in waste characterization, as mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process, which often involves incineration.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that all laboratory activities involving hazardous chemicals are governed by a written Chemical Hygiene Plan (CHP).[2][3][4] Your institution's CHP is the primary document you must follow, as it details specific procedures tailored to your facility's infrastructure and local regulations.
Part 1: Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the first container is filled. A key principle of modern laboratory practice is waste minimization.[5]
Core Principles:
-
Source Reduction: Order only the quantity of this compound required for your experiments.[5]
-
Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste generated.[5]
-
Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.
| Waste Minimization Strategy | Rationale |
| Order Smallest Necessary Quantity | Reduces the likelihood of generating surplus or expired chemical waste. |
| Microscale Experiments | Directly decreases the volume of both the primary chemical and associated solvent waste. |
| Chemical Inventory System | Prevents unnecessary purchases and allows for the sharing of surplus chemicals between lab groups.[5] |
Part 2: Segregation and Containerization Protocol
Proper segregation is the most critical step in the disposal process. It prevents accidental reactions and ensures that waste can be managed safely and efficiently.
Step-by-Step Waste Collection Procedure:
-
Select the Correct Waste Container:
-
Primary Container: Use a designated, leak-proof container clearly labeled for "Halogenated Organic Solid Waste." [6]
-
Material Compatibility: The container must be made of a material compatible with this compound and any solvents used for decontamination. High-density polyethylene (HDPE) is a common and appropriate choice.
-
OSHA Requirements: Containers must be in good condition, free from damage, and equipped with a secure, leak-proof closure.[7]
-
-
Label the Container Correctly:
-
Before adding any waste, affix a "Hazardous Waste" label.[6]
-
Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[6]
-
List all other components in the container, including contaminated personal protective equipment (PPE) like gloves or weigh boats, and any residual solvents.
-
Maintain a running log of the approximate quantities of each component added.
-
-
Accumulate Waste Safely:
-
Point of Generation: Keep the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., in the fume hood where you are working).[5][6]
-
Keep Containers Closed: The container must remain tightly sealed at all times, except when adding waste.[6] This prevents the release of vapors and protects the integrity of the contents.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[7]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling this compound waste from point of generation to final pickup.
Caption: Decision workflow for proper segregation and disposal of this compound.
Part 3: Handling Spills and Decontamination
Accidents happen, and a prepared response is crucial for safety.
Personal Protective Equipment (PPE): At a minimum, handling of this compound and its waste requires:
-
Eye Protection: Safety glasses with side-shields or goggles conforming to ANSI Z87.1 or EN166 standards.[8][9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9]
-
Body Protection: A lab coat is mandatory. Ensure it is kept clean and laundered separately from personal clothing.[10]
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: For a small spill of solid material, you can likely manage it internally. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Cleanup:
-
Gently sweep or scoop the solid material to avoid creating dust.[9][10]
-
Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into your designated "Halogenated Organic Solid Waste" container.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials in the same waste container.
-
-
Document: Report the spill to your lab manager or EHS office, as required by your CHP.
Part 4: Final Disposal and Recordkeeping
When your waste container is approximately 90% full, it is time to arrange for its removal.[11]
-
Finalize Label: Ensure the waste label is complete and accurate, with estimated percentages for all components.
-
Request Pickup: Follow your institution's procedure for requesting a hazardous waste pickup from EHS. This is often done through an online portal.
-
Regulatory Compliance: Your EHS office manages the final steps, ensuring the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[7][12]
Maintaining meticulous records of waste generation and disposal is a key component of your laboratory's compliance with both OSHA and EPA standards.[2] This documentation is critical during safety audits and inspections.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of personal or environmental health.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Best Practices for Managing Laboratory Waste. Republic Services. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? Safety Partners, LLC. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



